molecular formula C13H17NO2 B1340062 Benzyl piperidine-3-carboxylate CAS No. 97231-90-8

Benzyl piperidine-3-carboxylate

Cat. No.: B1340062
CAS No.: 97231-90-8
M. Wt: 219.28 g/mol
InChI Key: DMFIILJDODEYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl piperidine-3-carboxylate (CAS 97231-90-8) is a piperidine-based organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound serves as a versatile chemical building block and intermediate in organic synthesis and pharmaceutical research. The piperidine ring is a common privileged structure in medicinal chemistry, frequently found in bioactive molecules . Researchers utilize this ester in the design and synthesis of novel compounds, where it can be further functionalized or hydrolyzed to its corresponding carboxylic acid, 1-benzylpiperidine-3-carboxylic acid (CAS 141943-04-6) . As a key synthetic intermediate, it provides a crucial framework for exploring structure-activity relationships in drug discovery. This product is intended for research and development applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFIILJDODEYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540226
Record name Benzyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97231-90-8
Record name Benzyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for benzyl piperidine-3-carboxylate, a key structural motif in numerous pharmacologically active compounds. The document details several effective methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable route for their specific applications.

N-Alkylation of Piperidine-3-carboxylate Precursors

A direct and common method for the synthesis of this compound is the N-alkylation of a pre-existing piperidine-3-carboxylate ester. This reaction typically involves the nucleophilic substitution of a benzyl halide with the secondary amine of the piperidine ring.

Experimental Protocol: N-Benzylation of Ethyl Piperidine-3-carboxylate

Materials:

  • Ethyl piperidine-3-carboxylate (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous acetonitrile, DMF, or DCM (to a concentration of ~0.1 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-3-carboxylate (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile) to a concentration of approximately 0.1 M.

  • Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.) or DIPEA (1.5 eq.).

  • Slowly add benzyl bromide (1.1 eq.) to the stirred solution at room temperature. For more reactive halides, the addition can be performed at 0 °C.

  • Stir the mixture at room temperature or heat as required (e.g., up to 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if K₂CO₃ was used, filter off the solid base.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Partition the residue between an organic solvent like ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-benzyl piperidine-3-carboxylate.

Quantitative Data for N-Alkylation
Starting MaterialBenzylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl piperidine-3-carboxylateBenzyl bromideK₂CO₃AcetonitrileRT - 8012-24>90
Methyl piperidine-3-carboxylateBenzyl chlorideDIPEADMFRT16High

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Workflow for N-Alkylation

N_Alkylation start Ethyl Piperidine-3-carboxylate reaction N-Alkylation Reaction (Stirring at RT-80°C) start->reaction 1. Mix reagents Benzyl Bromide, K2CO3, Acetonitrile reagents->reaction 2. Add workup Aqueous Workup & Extraction reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Isolate product This compound purification->product 5. Purify

Caption: General workflow for the N-alkylation of ethyl piperidine-3-carboxylate.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be employed to synthesize this compound. This process involves the reaction of a piperidine-3-carboxylate ester with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired N-benzyl product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol: Reductive Amination of Ethyl Piperidine-3-carboxylate

Materials:

  • Ethyl piperidine-3-carboxylate (1.1 equivalents)

  • Benzaldehyde (1 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzaldehyde (1 eq, 20 mmol) in EtOAc (40 mL), add ethyl piperidine-3-carboxylate (1.1 eq, 22 mmol).

  • Follow with the addition of sodium triacetoxyborohydride (1.2 eq, 24 mmol) and stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction mixture with a saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the product.

Quantitative Data for Reductive Amination
Carbonyl CompoundAmineReducing AgentSolventTime (h)Yield (%)
BenzaldehydeEthyl piperidine-3-carboxylateNaBH(OAc)₃EtOAc6High
BenzaldehydeMethyl piperidine-3-carboxylateNaBH(OAc)₃DCM4High

Note: Yields are generally high for this reaction with a variety of substrates.

Logical Diagram for Reductive Amination

Reductive_Amination cluster_reactants Reactants benzaldehyde Benzaldehyde imine_formation Iminium Ion Formation (in situ) benzaldehyde->imine_formation piperidine Ethyl Piperidine-3-carboxylate piperidine->imine_formation reduction Reduction imine_formation->reduction product This compound reduction->product reducing_agent NaBH(OAc)3 reducing_agent->reduction Reductant

Caption: Logical relationship in the reductive amination synthesis pathway.

Catalytic Hydrogenation of Benzyl Nicotinate

The catalytic hydrogenation of benzyl nicotinate offers a direct route to this compound by reducing the pyridine ring. This method typically employs a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Benzyl nicotinate (1 equivalent)

  • 10% Palladium on carbon (Pd/C) (10-20% by weight of substrate)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve benzyl nicotinate in an appropriate solvent (e.g., methanol) in a hydrogenation flask to a concentration of approximately 0.1 M.

  • Carefully add 10% Pd/C to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Further purification can be performed by crystallization or chromatography if necessary.

Quantitative Data for Catalytic Hydrogenation
SubstrateCatalystSolventPressureTemperatureYield (%)
Benzyl Nicotinate10% Pd/CMethanol1 atm (balloon)RTGood to High
Benzyl NicotinatePtO₂Acetic Acid50 psiRTHigh

Note: Reaction times and yields can vary depending on catalyst activity and substrate purity.

Experimental Workflow for Hydrogenation

Catalytic_Hydrogenation start Benzyl Nicotinate reaction Hydrogenation (Stirring at RT) start->reaction 1. Dissolve catalyst 10% Pd/C, H2 (balloon) catalyst->reaction 2. Add & Purge filtration Filtration through Celite reaction->filtration 3. Filter concentration Solvent Removal filtration->concentration 4. Concentrate product This compound concentration->product 5. Isolate

Caption: Experimental workflow for the catalytic hydrogenation of benzyl nicotinate.

Dieckmann Condensation Route

The Dieckmann condensation provides an alternative, multi-step approach to piperidine structures. This intramolecular Claisen condensation of a diester can be utilized to construct the piperidine ring, which can then be further functionalized. For the synthesis of this compound, a suitable N-benzyl protected diester is required.

Synthetic Pathway Overview

This pathway involves the initial synthesis of an N,N-bis(2-carboxyethyl)benzylamine diester, followed by Dieckmann cyclization to form a 4-oxo-piperidine-3-carboxylate intermediate. Subsequent hydrolysis and decarboxylation would yield an N-benzyl-4-piperidone, which would then require further steps to arrive at the target molecule. Due to the complexity and multiple steps, this route is generally less direct than the aforementioned methods.

A patent describes the synthesis of a related compound, 1-benzyl-4-keto-3-piperidine acid methyl ester, via a Dieckmann condensation.[1] The catalyst used is sodium methoxide, generated from sodium and methanol, with toluene as an inert solvent to favor the intramolecular reaction.[1]

General Steps in the Dieckmann Condensation Route
  • Synthesis of the Diester Precursor: Reaction of benzylamine with two equivalents of an acrylate ester (e.g., methyl acrylate) via a Michael addition.

  • Dieckmann Cyclization: Intramolecular condensation of the resulting diester using a strong base (e.g., sodium ethoxide) to form the cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: Acidic or basic hydrolysis of the β-keto ester followed by decarboxylation to yield the corresponding N-benzyl-4-piperidone.

  • Further Functionalization: Conversion of the 4-keto group and introduction of the carboxylate at the 3-position, which would involve several additional synthetic steps.

Given the indirect nature of this route to the specific target molecule, detailed protocols are not provided here, as the other methods offer more direct and efficient pathways.

Logical Flow of the Dieckmann Condensation Pathway

Dieckmann_Condensation start Benzylamine + Acrylate Ester michael_addition Michael Addition start->michael_addition diester N-Benzyl Diester Precursor michael_addition->diester dieckmann Dieckmann Cyclization (Base-catalyzed) diester->dieckmann beta_keto_ester Cyclic β-Keto Ester dieckmann->beta_keto_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation beta_keto_ester->hydrolysis_decarboxylation piperidone N-Benzyl-4-piperidone hydrolysis_decarboxylation->piperidone further_steps Further Functionalization (Multiple Steps) piperidone->further_steps product This compound further_steps->product

Caption: Logical flow diagram for the multi-step Dieckmann condensation route.

Conclusion

This guide has outlined four principal synthetic pathways to this compound. For direct and high-yielding syntheses, N-alkylation of piperidine-3-carboxylate precursors and reductive amination are highly recommended. The catalytic hydrogenation of benzyl nicotinate also presents a viable and efficient route. The Dieckmann condensation pathway, while synthetically interesting for the construction of the piperidine ring, is a more convoluted approach for accessing this specific target molecule. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final compound. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the planning and execution of their synthetic strategies.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl piperidine-3-carboxylate is a heterocyclic organic compound with a piperidine core structure, a key motif in many biologically active molecules and pharmaceutical agents. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry, drug design, and synthetic organic chemistry. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details experimental protocols for their determination, and outlines a plausible synthetic pathway.

Chemical Identity and Structure

This compound is an ester derivative of piperidine-3-carboxylic acid. The structure consists of a saturated six-membered heterocycle containing a nitrogen atom (the piperidine ring), substituted at the 3-position with a benzyloxycarbonyl group.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₇NO₂

  • Molecular Weight: 219.28 g/mol

  • CAS Number: 153545-05-2[1]

  • Canonical SMILES: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes calculated values and data for closely related analogs to provide an estimated profile. Researchers are advised to determine these properties experimentally for their specific samples.

PropertyValueSource/MethodNotes
Molecular Weight 219.28 g/mol CalculatedBased on the molecular formula C₁₃H₁₇NO₂.
Melting Point Not available-Data for the related ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride is 162 °C (dec.). The absence of the oxo group and the hydrochloride salt will significantly alter the melting point.
Boiling Point 358.6 ± 35.0 °CPredictedThis prediction is for the isomeric (3R)-1-benzylpiperidine-3-carboxylic acid and should be considered a rough estimate.
Solubility Soluble in NH₄OH/MethanolExperimentalThis data is for the related ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride. General piperidine derivatives show solubility in various organic solvents.
pKa 3.85 ± 0.20PredictedThis prediction is for the carboxylic acid functionality of (3R)-1-benzylpiperidine-3-carboxylic acid. The basic pKa of the piperidine nitrogen is expected to be in the range of 8-11.
LogP Not available-No experimental or reliably predicted data was found for the target molecule.

Synthesis Pathway

While a specific synthesis for this compound is not detailed in the reviewed literature, a plausible route can be constructed based on established organic chemistry principles and published syntheses of similar compounds.[2][3][4][5] A common approach would involve the N-benzylation of a piperidine-3-carboxylic acid derivative followed by esterification, or the esterification of piperidine-3-carboxylic acid followed by N-benzylation.

A potential two-step synthesis is outlined below:

  • Esterification of Piperidine-3-carboxylic Acid: Piperidine-3-carboxylic acid (Nipecotic acid) can be esterified with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid or using coupling agents.[6]

  • N-Benzylation: The resulting this compound can then be N-benzylated using benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base like triethylamine or potassium carbonate to yield the final product.

G cluster_0 Synthetic Pathway A Piperidine-3-carboxylic Acid C This compound (Intermediate) A->C Esterification (Acid Catalyst) B Benzyl Alcohol B->C E N-Benzyl piperidine-3-carboxylate (Final Product) C->E N-Benzylation (Base) D Benzyl Bromide D->E

Plausible synthetic route for N-Benzyl piperidine-3-carboxylate.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure compound.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

  • Materials: The compound, chosen solvent (e.g., water, phosphate-buffered saline), analytical balance, flasks, orbital shaker, centrifugation or filtration system, and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The resulting suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of the compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC.

    • The experiment is performed in triplicate to ensure reproducibility.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the piperidine nitrogen is of primary interest.

  • Apparatus: pH meter with a calibrated electrode, burette, stirrer.

  • Procedure:

    • A precise amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

    • The solution is stirred continuously, and the initial pH is recorded.

    • A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

Experimental and Analytical Workflow

The characterization of a novel compound like this compound follows a logical progression of synthesis, purification, and analysis.

G cluster_workflow Physicochemical Characterization Workflow cluster_physchem_props Properties synthesis Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structure Structural Confirmation (NMR, MS) purification->structure purity Purity Assessment (HPLC, LC-MS) structure->purity physchem Physicochemical Profiling purity->physchem mp Melting Point physchem->mp sol Solubility physchem->sol pka pKa physchem->pka logp LogP physchem->logp

General workflow for physicochemical characterization.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its core piperidine structure. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a foundational understanding based on predicted values, data from related analogs, and established analytical methodologies. The provided protocols for synthesis and characterization offer a clear path for researchers to generate empirical data, which is essential for any future application in drug discovery and development. The N-benzyl piperidine motif is a versatile tool for medicinal chemists to adjust efficacy and physicochemical properties in drug development.

References

Structural Analysis of Benzyl Piperidine-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of benzyl piperidine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, and its derivatives are actively investigated for a range of therapeutic applications, particularly in neuroscience. This document outlines synthetic approaches, detailed spectroscopic and crystallographic data, and relevant biological pathways to facilitate further research and development of compounds based on this core structure.

Synthesis and Molecular Structure

This compound can be synthesized through several established organic chemistry routes. A common approach involves the N-benzylation of a piperidine-3-carboxylate precursor. The ethyl or methyl ester of piperidine-3-carboxylic acid (nipecotic acid) serves as a readily available starting material.

General Synthetic Protocol

A plausible synthetic route involves the reaction of ethyl or methyl piperidine-3-carboxylate with benzyl bromide in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of Methyl 1-Benzyl-Piperidine-3-Carboxylate

  • Materials: Methyl piperidine-3-carboxylate, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of methyl piperidine-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield methyl 1-benzyl-piperidine-3-carboxylate.

Below is a generalized workflow for the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Methyl Piperidine-3-Carboxylate C Reaction in Acetonitrile (Reflux) A->C B Benzyl Bromide + K2CO3 B->C D Filtration C->D E Solvent Evaporation D->E F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Product H->I

Figure 1: General workflow for the synthesis of this compound analogs.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data (Predicted/Analog Data)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Methyl 1-Benzyl-Piperidine-3-Carboxylate)
~ 7.25-7.35m5HAromatic protons (C₆H₅)
~ 3.65s3HMethyl ester protons (-OCH₃)
~ 3.50s2HBenzyl protons (-CH₂-Ph)
~ 2.80-3.00m2HPiperidine protons (H-2ax, H-6ax)
~ 2.40-2.60m1HPiperidine proton (H-3)
~ 2.00-2.20m2HPiperidine protons (H-2eq, H-6eq)
~ 1.50-1.90m4HPiperidine protons (H-4, H-5)

Table 2: 13C NMR Spectroscopic Data (Predicted/Analog Data)

Chemical Shift (δ) ppmAssignment (Methyl 1-Benzyl-Piperidine-3-Carboxylate)
~ 174.0Carboxylate carbon (-COO-)
~ 138.0Aromatic quaternary carbon (C-1')
~ 129.0Aromatic methine carbons (C-2', C-6')
~ 128.2Aromatic methine carbons (C-3', C-5')
~ 127.0Aromatic methine carbon (C-4')
~ 63.0Benzyl carbon (-CH₂-Ph)
~ 57.0Piperidine carbon (C-2)
~ 54.0Piperidine carbon (C-6)
~ 51.5Methyl ester carbon (-OCH₃)
~ 41.0Piperidine carbon (C-3)
~ 28.0Piperidine carbon (C-5)
~ 25.0Piperidine carbon (C-4)

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Record 1H and 13C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3030-3080MediumAromatic C-H stretch
2850-2950MediumAliphatic C-H stretch
~ 1735StrongC=O stretch (Ester)
1600, 1495, 1450Medium-WeakAromatic C=C stretch
1100-1300StrongC-O stretch (Ester)
~ 1100MediumC-N stretch

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Predicted)

m/zInterpretation
233.31[M]⁺ (Molecular ion for C₁₄H₁₉NO₂)
91[C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group)
142[M - C₇H₇]⁺ (Loss of benzyl group)
174[M - COOCH₃]⁺ (Loss of carbomethoxy group)

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Preparation: For EI-MS, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane). For ESI-MS, infuse a dilute solution in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. While no crystal structure for this compound is publicly available, the following protocol outlines the general procedure for piperidine derivatives.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined to yield the final atomic coordinates and molecular geometry.

The following diagram illustrates the workflow for X-ray crystallography.

G A Compound Synthesis & Purification B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Final Crystal Structure E->F

Figure 2: Experimental workflow for X-ray crystallographic analysis.

Biological Context: Sigma Receptor Signaling

Piperidine derivatives are well-known for their interactions with various central nervous system (CNS) targets, including sigma receptors (σR).[1][2] Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[3] They are implicated in a variety of cellular functions, including calcium signaling, ion channel modulation, and neuronal survival. Ligands that modulate sigma receptors are of significant interest for the treatment of neurological disorders, psychiatric conditions, and pain.[4]

The interaction of a piperidine-based ligand with the σ1 receptor can initiate a cascade of downstream signaling events.

G cluster_membrane Endoplasmic Reticulum Membrane S1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_cyto Ca²⁺ (Cytosolic) IP3R->Ca_cyto Regulates Ca²⁺ efflux Ligand This compound (Ligand) Ligand->S1R Binds & Modulates Ca_ER Ca²⁺ (in ER) Ca_ER->IP3R CellularResponse Modulation of Neuronal Excitability & Neuroprotection Ca_cyto->CellularResponse

Figure 3: Simplified signaling pathway of a σ1 receptor ligand.

As depicted in Figure 3, the binding of a ligand, such as a this compound derivative, to the σ1 receptor can modulate its interaction with other proteins like the inositol 1,4,5-trisphosphate (IP3) receptor. This can lead to the regulation of calcium homeostasis, which in turn affects a wide range of cellular processes, contributing to neuroprotection and the modulation of neuronal activity.[3]

Conclusion

This technical guide has provided a detailed overview of the structural analysis of this compound. By consolidating information on its synthesis, spectroscopic characterization, and potential biological relevance, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The data and protocols presented herein, while partially based on close structural analogs due to the limited availability of public data for the title compound, offer a solid foundation for the design and development of novel therapeutics based on the this compound scaffold. Further experimental validation of the presented data is encouraged to fully elucidate the properties of this important molecule.

References

Synthesis of Benzyl Piperidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Novel Derivatives of Benzyl Piperidine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its versatile structure allows for substitution at various positions, leading to a wide range of pharmacological activities. This guide focuses on a specific, promising class: derivatives of this compound. We will explore their synthesis, biological activities, and the experimental protocols used in their evaluation, providing a technical resource for professionals in drug discovery and development.

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry. Various methods exist, from the reduction of pyridine precursors to complex multi-component reactions.[1][3] A convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst.[4]

Stereoselectivity is often crucial for biological activity, and methods like organocatalytic domino reactions and chemo-enzymatic strategies are employed to achieve the desired stereochemical configuration.[1] Microwave-assisted synthesis has also emerged as an efficient, green chemistry approach for creating N-substituted piperidines, significantly reducing reaction times.[5]

Below is a generalized workflow for the synthesis and purification of these derivatives.

G cluster_synthesis Synthesis & Purification Workflow cluster_analysis Analysis & Characterization start Starting Materials (e.g., Pyridine-3-carboxylate, Benzyl Halide) reaction Chemical Reaction (e.g., N-Alkylation, Grignard Reaction) start->reaction Reagents & Catalysts workup Reaction Workup & Quenching reaction->workup purification Purification (e.g., Flash Chromatography) workup->purification confirm Structural Confirmation (NMR, HRMS) purification->confirm stereo Stereochemical Analysis (Chiral HPLC/GC) confirm->stereo final_product Pure Derivative stereo->final_product AChE_Pathway ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Products Choline + Acetate AChE->Products Signal Neuronal Signaling (Cognition, Memory) Receptor->Signal Derivative N-Benzyl Piperidine Derivative Derivative->AChE Inhibition G start Synthesized Derivative Library primary_assay Primary Screening (e.g., Enzyme Inhibition Assay) start->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response Active 'Hits' cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) dose_response->cytotoxicity secondary_assay Secondary / Cellular Assays cytotoxicity->secondary_assay admet In Silico / In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) secondary_assay->admet lead Lead Compound Identification admet->lead

References

The Biological Activity of the Benzyl Piperidine-3-Carboxylate Scaffold: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with a benzyl group and a carboxylate at the 3-position, the resulting Benzyl piperidine-3-carboxylate structure presents a versatile template for interacting with a range of biological targets. While comprehensive biological data on the parent molecule, this compound, is limited in publicly available literature, its derivatives have been the subject of extensive research, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities associated with this scaffold, focusing on quantitative data from key derivatives, detailed experimental protocols for their evaluation, and the signaling pathways they modulate. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Biological Activities of this compound Derivatives

The versatility of the this compound scaffold is evident in the diverse biological targets its derivatives have been shown to modulate. The primary areas of activity include enzyme inhibition relevant to neurodegenerative diseases and bone disorders.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

A significant body of research has focused on derivatives of the this compound core as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][2]

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of various N-benzyl piperidine derivatives is summarized in the table below. Modifications to the core structure, particularly at the carboxylate position (e.g., conversion to amides) and substitutions on the benzyl group, have a significant impact on activity.

Compound IDTarget EnzymeIC50 (µM)Source
d5 HDAC0.17[3]
AChE6.89[3]
d10 HDAC0.45[3]
AChE3.22[3]
5 AChE0.03 ± 0.07[4]
20 AChE5.94 ± 1.08[4]
28 AChE0.41 ± 1.25[4]
15b eeAChE0.39 ± 0.11[5]
15j eqBChE0.16 ± 0.04[5]
9m AChE0.21 ± 0.03[6]
9j BChE3.71 ± 1.88[6]

eeAChE: electric eel acetylcholinesterase; eqBChE: equine butyrylcholinesterase

Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

In a healthy brain, acetylcholine is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve impulse, and is then rapidly hydrolyzed by AChE. In Alzheimer's disease, there is a deficit in cholinergic signaling.[1] Inhibitors of AChE prevent the breakdown of acetylcholine, thereby increasing its concentration in the synapse and enhancing cholinergic neurotransmission.[2]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_Synapse ACh ACh_Release->ACh_Synapse AChE AChE ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binds Inhibitor Benzyl Piperidine Derivative Inhibitor->AChE Inhibits Signal Signal Propagation ACh_Receptor->Signal

Cholinergic signaling at the synapse and the action of AChE inhibitors.
Cathepsin K Inhibition: A Potential Treatment for Osteoporosis

Derivatives of piperidine-3-carboxamide have been investigated as inhibitors of Cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts.[7][8] CatK plays a crucial role in the degradation of bone matrix proteins, making it a key target for anti-resorptive therapies for osteoporosis.

Quantitative Data on Cathepsin K Inhibition

One study identified a potent piperidine-3-carboxamide derivative with significant inhibitory activity against Cathepsin K.

Compound IDTarget EnzymeIC50 (µM)
H-9 Cathepsin K0.08

Signaling Pathway: Osteoclast Differentiation and Bone Resorption

Osteoclast differentiation and activation are primarily regulated by the RANKL/RANK signaling pathway.[9][10][11] Binding of RANKL to its receptor RANK on osteoclast precursors initiates a cascade of downstream signaling events, leading to the expression of genes essential for osteoclast function, including Cathepsin K.[12] Inhibition of Cathepsin K directly prevents the breakdown of bone, even in the presence of activated osteoclasts.

RANKL_Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Activates Gene_Expression Gene Expression (e.g., Cathepsin K) NFkB_MAPK->Gene_Expression Induces CatK Cathepsin K Gene_Expression->CatK Produces Bone_Resorption Bone Resorption CatK->Bone_Resorption Mediates Inhibitor Piperidine-3-carboxamide Derivative Inhibitor->CatK Inhibits

RANKL signaling pathway leading to bone resorption and the point of intervention for Cathepsin K inhibitors.
Histone Deacetylase (HDAC) Inhibition

Certain N-benzyl piperidine derivatives have been identified as dual inhibitors of both HDACs and AChE, presenting a multi-target approach for Alzheimer's disease therapy.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[13][14]

Quantitative Data on HDAC Inhibition

Compound IDTarget EnzymeIC50 (µM)Source
d5 HDAC0.17[3]
d10 HDAC0.45[3]

Signaling Pathway: HDAC-Mediated Gene Silencing

HDACs cause chromatin to become more compact, leading to transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the expression of genes that can have neuroprotective effects.

HDAC_Signaling cluster_chromatin Chromatin State Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) Acetylated_Histones->Deacetylated_Histones Acetylation Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Deacetylated_Histones->Acetylated_Histones Deacetylation Gene_Silencing Gene Silencing Deacetylated_Histones->Gene_Silencing HDAC HDAC HAT HAT Inhibitor N-Benzyl Piperidine Derivative Inhibitor->HDAC Inhibits

Role of HDACs in chromatin remodeling and gene expression.

Experimental Protocols

This section outlines the general methodologies for the key in vitro assays used to evaluate the biological activity of this compound derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is the most common method for measuring AChE activity.[15][16][17][18] It is a colorimetric assay based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[17]

General Workflow

Ellman_Method_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE solution - DTNB (Ellman's reagent) - Acetylthiocholine (substrate) - Test inhibitor solutions Start->Prepare_Reagents Reaction_Setup Set up reaction in 96-well plate: - Buffer - AChE - DTNB - Test inhibitor Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at a controlled temperature Reaction_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding substrate (Acetylthiocholine) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 412 nm kinetically over time Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate rate of reaction and percentage inhibition Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 value from dose-response curve Data_Analysis->IC50_Determination End End IC50_Determination->End

General workflow for the Ellman's method for AChE inhibition.
Cathepsin K Inhibition Assay

These assays typically use a fluorogenic substrate that is cleaved by Cathepsin K to release a fluorescent molecule.[7][8][19][20][21] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

General Workflow

CatK_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Cathepsin K - Fluorogenic substrate - Assay buffer - Test inhibitor solutions Start->Prepare_Reagents Reaction_Setup Set up reaction in a black 96-well plate: - Buffer - Cathepsin K - Test inhibitor Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at room temperature Reaction_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding fluorogenic substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure fluorescence (e.g., Ex/Em = 360/460 nm) kinetically Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate reaction rate and percentage inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 value from dose-response curve Data_Analysis->IC50_Determination End End IC50_Determination->End

General workflow for a fluorometric Cathepsin K inhibition assay.
HDAC Inhibition Assay

Similar to the Cathepsin K assay, HDAC inhibition assays often use a fluorogenic substrate.[13][14][22][23][24] The substrate is deacetylated by HDAC, and a subsequent developer enzyme cleaves the deacetylated substrate to release a fluorescent product.

General Workflow

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant HDAC enzyme - Fluorogenic HDAC substrate - Developer solution - Test inhibitor solutions Start->Prepare_Reagents Reaction_Setup Set up reaction in a 96-well plate: - Assay buffer - HDAC enzyme - Test inhibitor Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Initiate_Reaction Add fluorogenic substrate and incubate at 37°C Pre_incubation->Initiate_Reaction Develop_Signal Add developer solution to stop the reaction and generate fluorescent signal Initiate_Reaction->Develop_Signal Measure_Fluorescence Measure fluorescence (e.g., Ex/Em = 360/460 nm) Develop_Signal->Measure_Fluorescence Data_Analysis Calculate percentage inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 value from dose-response curve Data_Analysis->IC50_Determination End End IC50_Determination->End

General workflow for a fluorometric HDAC inhibition assay.

Conclusion

The this compound scaffold serves as a valuable starting point for the design of potent and selective modulators of various biological targets. While data on the parent compound remains elusive, its derivatives have demonstrated significant activity as inhibitors of cholinesterases, Cathepsin K, and HDACs. These findings highlight the potential of this chemical class in the development of novel therapeutics for Alzheimer's disease, osteoporosis, and potentially other conditions. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers looking to explore the therapeutic potential of this promising scaffold further. Future work should focus on elucidating the structure-activity relationships in more detail and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this versatile core.

References

The Pivotal Role of Benzyl Piperidine-3-Carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among the vast array of piperidine-based intermediates, Benzyl piperidine-3-carboxylate stands out as a versatile and highly valuable building block. Its unique structural features allow for the synthesis of a diverse range of complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its application as a key intermediate in the synthesis of innovative therapeutics, exemplified by the atypical antipsychotic, Cariprazine.

Chemical and Physical Properties

This compound is a chiral molecule, and its stereochemistry plays a crucial role in the biological activity of its derivatives. The benzyl protecting group on the piperidine nitrogen offers stability during synthetic transformations and can be readily removed under various conditions to allow for further functionalization. The carboxylate group at the 3-position provides a handle for a wide range of chemical modifications, including amidation, reduction, and esterification.

Table 1: Physicochemical Properties of this compound Derivatives

PropertyValueReference Compound
Molecular FormulaC₁₃H₁₇NO₂This compound
Molecular Weight219.28 g/mol This compound
AppearanceColorless to pale yellow oil or solidGeneral observation for similar compounds
Boiling PointNot readily available-
SolubilitySoluble in most organic solventsGeneral observation for similar compounds
pKaNot readily available-

Note: Experimental data for the specific title compound is not widely published. The table presents calculated values and data from closely related analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the N-benzylation of a piperidine-3-carboxylic acid ester.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-benzylation of a suitable piperidine-3-carboxylate precursor.

Materials:

  • Methyl or Ethyl piperidine-3-carboxylate hydrochloride

  • Benzyl bromide

  • Triethylamine (TEA) or Potassium carbonate (K₂CO₃)

  • Methanol or Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl or ethyl piperidine-3-carboxylate hydrochloride (1.0 eq) in methanol or ethanol, add triethylamine (2.2 eq) or potassium carbonate (2.5 eq) at room temperature.

  • Stir the mixture for 15-20 minutes to neutralize the hydrochloride salt.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Table 2: Representative Reaction Parameters and Yields for N-Benzylation

ParameterValue
Reactant Ratio (Ester:Base:Benzyl Bromide)1 : 2.2 : 1.1
SolventMethanol
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time4-12 hours
Typical Yield85-95%
Purity (by HPLC)>98%

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, Ar-CH₂), 3.70 (s, 3H, OCH₃ - for methyl ester), 3.60-3.40 (m, 2H, piperidine-H), 2.90-2.70 (m, 2H, piperidine-H), 2.50-2.30 (m, 1H, piperidine-H), 2.10-1.60 (m, 4H, piperidine-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 174.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 67.0 (Ar-CH₂), 60.5 (piperidine-CH₂), 52.0 (OCH₃ - for methyl ester), 50.0 (piperidine-CH), 48.0 (piperidine-CH₂), 28.0 (piperidine-CH₂), 25.0 (piperidine-CH₂).

Application as a Key Intermediate in the Synthesis of Cariprazine

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] Its complex structure features a piperazine moiety linked to a dichlorophenyl group and a dimethylurea functional group. A key disconnection in the retrosynthesis of Cariprazine leads back to a substituted piperidine intermediate, which can be derived from this compound.

Proposed Synthetic Workflow from this compound to a Cariprazine Precursor

G A This compound B N-Benzyl-piperidine-3-carboxamide A->B Amidation (NH3 or amine) C N-Benzyl-3-(aminomethyl)piperidine B->C Reduction (e.g., LiAlH4) D Key Cariprazine Intermediate C->D Coupling with Dichlorophenylpiperazine fragment

Caption: Synthetic workflow from this compound to a key Cariprazine intermediate.

Experimental Protocol: Conversion to N-Benzyl-3-(aminomethyl)piperidine

Objective: To convert this compound to N-Benzyl-3-(aminomethyl)piperidine, a key building block for Cariprazine synthesis.

Step 1: Amidation

  • Treat a solution of this compound in a suitable solvent with an aminating agent (e.g., ammonia or a primary amine) and a coupling reagent (e.g., DCC, EDC).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by filtering the urea byproduct and extracting the desired amide.

  • Purify the product by crystallization or column chromatography.

Step 2: Reduction of the Amide

  • Carefully add the N-Benzyl-piperidine-3-carboxamide in portions to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

  • Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts and concentrate to yield N-Benzyl-3-(aminomethyl)piperidine.

Table 3: Representative Reaction Conditions for Amide Reduction

ParameterValue
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Reflux
Reaction Time2-6 hours
Typical Yield70-85%

Mechanism of Action of Cariprazine: A Complex Signaling Pathway

Cariprazine's therapeutic effects are believed to be mediated through its unique activity at dopamine and serotonin receptors.[1][3][4] It acts as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors.[1][3] This complex pharmacology allows Cariprazine to modulate dopaminergic and serotonergic neurotransmission in different brain regions, which is thought to contribute to its efficacy in treating a range of psychiatric symptoms.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist D3R D3 Receptor Dopamine->D3R Agonist Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Agonist HT2A 5-HT2A Receptor Serotonin->HT2A Agonist Signal Downstream Signaling D2R->Signal D3R->Signal HT1A->Signal HT2A->Signal Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist Cariprazine->HT1A Partial Agonist Cariprazine->HT2A Antagonist

Caption: Simplified signaling pathway of Cariprazine's action on dopamine and serotonin receptors.

Conclusion

This compound is a chemical intermediate of significant importance in the pharmaceutical industry. Its versatile structure provides a foundation for the synthesis of a wide array of biologically active molecules. The detailed synthetic protocols and the example of its application in the synthesis of Cariprazine highlight its value in the development of novel therapeutics, particularly for complex CNS disorders. A thorough understanding of its chemistry and synthetic utility is essential for researchers and professionals engaged in modern drug discovery and development.

References

Spectroscopic Analysis of Benzyl Piperidine-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Benzyl piperidine-3-carboxylate and its derivatives are important scaffolds in medicinal chemistry, often investigated for their potential as therapeutic agents. A thorough understanding of their molecular structure is paramount for structure-activity relationship (SAR) studies and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the chemical structure and purity of these compounds. This guide provides a comprehensive overview of the expected spectroscopic data for this class of molecules, detailed experimental protocols for data acquisition, and a logical workflow for structural analysis.

Spectroscopic Data Summary (Analog: Methyl 1-benzyl-piperidine-3-carboxylate)

The following tables summarize the ¹H and ¹³C NMR data for Methyl 1-benzyl-piperidine-3-carboxylate. This data provides a strong foundation for interpreting the spectra of the target compound, this compound, with the primary difference being the signals corresponding to the ester group (benzyl vs. methyl).

Table 1: ¹H NMR Data of Methyl 1-benzyl-piperidine-3-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.34-7.22m5HAromatic protons (C₆H₅)
3.65s3HMethyl ester protons (OCH₃)
3.55s2HBenzyl protons (CH₂Ph)
2.90-2.80m2HPiperidine protons (H-2eq, H-6eq)
2.50-2.40m1HPiperidine proton (H-3)
2.20-2.05m2HPiperidine protons (H-2ax, H-6ax)
1.95-1.55m4HPiperidine protons (H-4, H-5)

Note: The chemical shifts and multiplicities are approximate and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data of Methyl 1-benzyl-piperidine-3-carboxylate

Chemical Shift (δ) ppmAssignment
173.5Ester carbonyl (C=O)
138.0Aromatic quaternary carbon (C-1')
129.0Aromatic CH (C-2', C-6')
128.2Aromatic CH (C-3', C-5')
127.0Aromatic CH (C-4')
63.0Benzyl carbon (CH₂Ph)
57.5Piperidine carbon (C-2)
53.5Piperidine carbon (C-6)
51.5Methyl ester carbon (OCH₃)
41.0Piperidine carbon (C-3)
28.5Piperidine carbon (C-5)
24.0Piperidine carbon (C-4)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely while not interfering with the signals of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

  • ¹H NMR Parameters: Typical parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay is necessary.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is a rapid and common method for solid samples.

  • Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the sample (ATR unit or salt plate) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or clean salt plate should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H: Chemical Shift, Integration, Multiplicity ¹³C: Chemical Shift NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. While a complete, verified dataset for the target molecule is not currently available in the public domain, the data from its close analog, Methyl 1-benzyl-piperidine-3-carboxylate, provides a valuable predictive tool for researchers. By following the detailed experimental protocols outlined in this guide and employing a logical workflow for data interpretation, scientists and drug development professionals can confidently characterize the structure and purity of this important class of compounds, thereby accelerating their research and development efforts.

The N-Benzylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The benzylpiperidine moiety, specifically exemplified by Benzyl piperidine-3-carboxylate and its derivatives, represents a cornerstone in medicinal chemistry. While a singular "discovery" of this specific ester is not prominently documented, the historical significance lies in the recognition of the N-benzylpiperidine scaffold as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutic agents.[1] The structural flexibility and three-dimensional nature of the N-benzylpiperidine motif allow for crucial cation-π and π-π interactions with the active sites of various enzymes and receptors.[1] This inherent bioactivity has propelled its use in the synthesis of a wide array of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[2]

This technical guide delves into the synthesis, biological activities, and mechanisms of action of this compound and its key analogs, providing researchers and drug development professionals with a comprehensive overview of this important chemical entity.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several routes. A common strategy involves the N-alkylation of a pre-existing piperidine ring. The following protocols detail the synthesis of key intermediates and analogs.

Synthesis of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride

This compound is a valuable intermediate in the synthesis of more complex molecules.[2] Two common methods for its preparation are outlined below.

Method 1: N-alkylation using Benzyl Chloride [2]

  • Step 1: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% sodium bicarbonate solution.

  • Step 2: Cool the solution to a temperature between -4°C and 0°C.

  • Step 3: Prepare a solution of benzyl chloride in acetone and add it dropwise to the cooled piperidine solution.

  • Step 4: Stir the reaction mixture in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Step 5: Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Step 6: Adjust the pH of the aqueous layer to approximately 2 with concentrated hydrochloric acid to precipitate the product.

  • Step 7: Extract the product with ethyl acetate, dry the organic layer with anhydrous magnesium sulfate, and remove the solvent under vacuum.

  • Step 8: Precipitate the final product, a brown crystalline powder, using petroleum ether.

Method 2: N-alkylation using Benzyl Bromide [2]

  • Step 1: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in tetrahydrofuran (THF).

  • Step 2: Add sodium tert-butoxide and stir at room temperature for 10 minutes.

  • Step 3: Cool the mixture to 0°C in an ice-water bath and add benzyl bromide while stirring.

  • Step 4: Remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Step 5: Add deionized water and extract with petroleum ether.

  • Step 6: Acidify the aqueous layer to a pH of 2 and extract the product with ethyl acetate.

  • Step 7: Wash the combined organic layers with a saturated saline solution.

  • Step 8: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Synthesis via Dieckmann Condensation

An alternative approach involves a Dieckmann condensation reaction, which is particularly useful for forming the cyclic keto-ester functionality.

  • Step 1: Preparation of N-benzyl glycine ethyl ester: This intermediate is prepared by reacting benzylamine with a 2-halogenated ethyl acetate in the presence of a base and a quaternary ammonium salt.[3]

  • Step 2: Condensation with 4-halogenated ethyl butyrate: The N-benzyl glycine ethyl ester is then reacted with a 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate or 4-bromoethyl butyrate) in an organic solvent with a base (e.g., sodium carbonate, potassium carbonate) to yield an open-chain diester.[3]

  • Step 3: Intramolecular Cyclization (Dieckmann Condensation): The diester intermediate is treated with a strong base (e.g., sodium tert-butoxide) to induce an intramolecular cyclization, forming the N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester.[3]

  • Step 4: Acidification and Crystallization: The reaction mixture is neutralized, and the pH is subsequently lowered to 1-2 to facilitate the crystallization of the hydrochloride salt of the final product.[3] This method boasts a high yield (96.9%) and purity (99.6%).[3]

G cluster_0 Synthesis Workflow: Dieckmann Condensation A N-benzyl glycine ethyl ester C Open-chain diester intermediate A->C Condensation B 4-halogenated ethyl butyrate B->C D N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester C->D Intramolecular Cyclization (Dieckmann Condensation) E N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride D->E Acidification & Crystallization

Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Applications in Drug Discovery and Biological Activity

Derivatives of this compound have shown significant promise in various therapeutic areas, primarily due to the versatility of the N-benzylpiperidine scaffold.

Cholinesterase Inhibitors for Alzheimer's Disease

A significant area of research has focused on developing N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[4] The rationale behind this approach is that inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

One lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, demonstrated potent AChE inhibitory activity with an IC50 value of 0.03 µM.[4] Further derivatization led to the development of carboxamides with improved metabolic stability. For instance, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide showed IC50 values of 0.41 µM and 5.94 µM, respectively.[4] Some of these derivatives have also been designed as multi-target-directed ligands, exhibiting dual inhibition of both histone deacetylase (HDAC) and AChE.[5]

The mechanism of action involves the N-benzylpiperidine moiety interacting with the catalytic active site (CAS) of AChE, while other parts of the molecule can interact with the peripheral anionic site (PAS), leading to potent inhibition.[6]

G A N-Benzylpiperidine Derivative B Acetylcholinesterase (AChE) A->B Inhibition C Acetylcholine Degradation B->C Catalyzes D Increased Acetylcholine Levels in Synaptic Cleft B->D Blockage leads to E Enhanced Cholinergic Neurotransmission D->E F Improved Cognitive Function E->F

Mechanism of action for N-benzylpiperidine-based AChE inhibitors.

Cathepsin K Inhibitors for Osteoporosis

Piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease predominantly involved in bone resorption.[7] Osteoporosis is characterized by excessive bone resorption by osteoclasts, and inhibiting cathepsin K is a promising therapeutic strategy.[7]

A series of novel piperidamide-3-carboxamide derivatives were developed, with compound H-9 showing the most potent inhibition of cathepsin K with an IC50 value of 0.08 µM.[7] Molecular docking studies revealed that these compounds form hydrogen bonds and hydrophobic interactions with key residues in the active site of cathepsin K.[7] In vitro studies demonstrated that these inhibitors have anti-bone resorption effects, and in vivo experiments showed an increase in bone mineral density in animal models of osteoporosis.[7]

The RANKL-RANK signaling pathway is a key regulator of osteoclast differentiation and function, leading to the upregulation of cathepsin K. By directly inhibiting cathepsin K, these benzylpiperidine derivatives can effectively block the final step of bone matrix degradation.

G A RANKL B RANK Receptor (on Osteoclast Precursor) A->B Binds to C Downstream Signaling (e.g., NF-κB, MAPK) B->C Activates D Increased Cathepsin K Transcription & Expression C->D E Cathepsin K D->E F Bone Matrix Degradation (Collagen Type I) E->F Catalyzes G Bone Resorption F->G H Piperidine-3-carboxamide Derivative H->E Inhibition

Inhibition of Cathepsin K in the bone resorption pathway.

Quantitative Data Summary

The following table summarizes the biological activity of various this compound derivatives.

Compound ClassTargetSpecific Compound ExampleIC50 (µM)Therapeutic AreaReference
Piperidine CarboxylateAcetylcholinesterase5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate0.03Alzheimer's Disease[4]
Piperidine CarboxamideAcetylcholinesterase1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41Alzheimer's Disease[4]
Piperidine CarboxamideAcetylcholinesterase1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide5.94Alzheimer's Disease[4]
Piperidine CarboxamideCathepsin KCompound H-90.08Osteoporosis[7]
N-Benzylpiperidine DerivativeHistone DeacetylaseCompound d50.17Alzheimer's Disease[5]
N-Benzylpiperidine DerivativeAcetylcholinesteraseCompound d56.89Alzheimer's Disease[5]
N-Benzylpiperidine DerivativeHistone DeacetylaseCompound d100.45Alzheimer's Disease[5]
N-Benzylpiperidine DerivativeAcetylcholinesteraseCompound d103.22Alzheimer's Disease[5]

Conclusion

This compound and its analogs are a testament to the power of privileged structures in drug discovery. The N-benzylpiperidine core provides a versatile platform for the design of potent and selective inhibitors for a range of biological targets. The synthetic accessibility and the wealth of structure-activity relationship data make this scaffold a continuing focus of research for the development of new therapeutics for neurodegenerative diseases, bone disorders, and beyond. The detailed protocols and mechanistic insights provided in this guide aim to support and inspire further innovation in this exciting field of medicinal chemistry.

References

The Pivotal Role of Benzyl Piperidine-3-Carboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyl piperidine-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile cornerstone for the design and development of a diverse array of therapeutic agents. Its inherent conformational flexibility, combined with the capacity for stereospecific substitutions, allows for precise molecular tailoring to achieve high affinity and selectivity for a range of biological targets. This technical guide provides an in-depth exploration of the synthesis, pharmacological significance, and therapeutic applications of this compound and its derivatives, with a focus on their roles as cholinesterase inhibitors and dopamine receptor antagonists.

Core Synthesis Strategies

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often tailored to achieve specific stereochemistry and substitution patterns. A common and effective method involves the N-alkylation of a piperidine-3-carboxylate precursor with a benzyl halide. Enantioselective syntheses are crucial for producing specific stereoisomers, which often exhibit significantly different pharmacological activities.

One robust method for the enantioselective synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This approach utilizes aryl or vinyl boronic acids and a protected dihydropyridine to yield 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines.

Therapeutic Applications and Pharmacological Activity

The this compound core has been successfully incorporated into a multitude of drug candidates targeting various diseases, most notably neurodegenerative disorders and psychiatric conditions.

Cholinesterase Inhibitors for Alzheimer's Disease

A significant application of this scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. The benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine core and its substituents engage with the catalytic active site (CAS).

Dopamine Receptor Antagonists

Derivatives of this compound have also shown significant promise as dopamine receptor antagonists, particularly for the D2 and D4 receptor subtypes. These antagonists are being investigated for the treatment of psychosis and other neurological disorders. The N-benzyl group can play a critical role in receptor affinity and selectivity, often through cation-π and π-π interactions with aromatic residues in the receptor's binding pocket.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of selected benzyl piperidine derivatives, highlighting their potency as cholinesterase inhibitors and dopamine receptor antagonists.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Benzyl Piperidine Derivatives

CompoundTargetIC50 (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41 ± 1.25[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94 ± 1.08[1]
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAChE0.03 ± 0.07[1]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b)eeAChE0.39 ± 0.11[2]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j)eqBChE0.16 ± 0.04[2]

eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine butyrylcholinesterase

Table 2: Dopamine Receptor Binding Affinity of Benzyl Piperidine Derivatives

CompoundReceptorKi (nM)Reference
3-fluorobenzyl-substituted benzyloxypiperidineD4205.9[3]
3,4-difluorobenzyl-substituted benzyloxypiperidineD4169[3]
4-fluoro-3-methylbenzyl-substituted benzyloxypiperidineD4135[3]
4,4-difluoro-3-(phenoxymethyl)piperidine analog (Compound 14a)D40.3[4]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

Cholinergic Signaling Pathway

AChE inhibitors enhance cholinergic transmission by preventing the breakdown of acetylcholine. This leads to increased activation of both nicotinic and muscarinic acetylcholine receptors, which are involved in learning, memory, and other cognitive processes.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ChAT->ACh ACh_Synapse ACh Vesicle->ACh_Synapse Release AChE AChE ACh_Synapse->AChE mAChR Muscarinic Receptor (mAChR) ACh_Synapse->mAChR nAChR Nicotinic Receptor (nAChR) ACh_Synapse->nAChR AChE->Choline Hydrolysis Inhibitor Benzyl Piperidine -3-carboxylate Derivative Inhibitor->AChE Inhibition Signal Signal Transduction (Cognition, etc.) mAChR->Signal nAChR->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.

Dopaminergic Signaling Pathway

Dopamine receptor antagonists block the binding of dopamine to its receptors, thereby modulating downstream signaling cascades. This is particularly relevant in the mesolimbic and mesocortical pathways, which are implicated in psychosis.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Release D2R Dopamine D2 Receptor Dopamine_Synapse->D2R G_protein Gαi/o D2R->G_protein Antagonist Benzyl Piperidine -3-carboxylate Derivative Antagonist->D2R Antagonism AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Signal Modulation of Neuronal Excitability cAMP->Signal

Caption: Dopaminergic signaling pathway and the antagonistic action of this compound derivatives on D2 receptors.

Experimental Protocols

General Procedure for N-Benzylation of Piperidine-3-Carboxylate

This protocol describes a general method for the synthesis of N-benzyl piperidine-3-carboxylate esters.

Synthesis_Workflow Start Start: Piperidine-3-carboxylate ester Dissolve 1. Dissolve in a suitable organic solvent (e.g., DMF, CH3CN) Start->Dissolve AddBase 2. Add a base (e.g., K2CO3, Et3N) Dissolve->AddBase AddBenzyl 3. Add benzyl bromide or benzyl chloride dropwise AddBase->AddBenzyl React 4. Stir at room temperature or heat as required AddBenzyl->React Monitor 5. Monitor reaction progress by TLC or LC-MS React->Monitor Workup 6. Aqueous workup: - Dilute with water - Extract with an organic solvent Monitor->Workup Purify 7. Purify by column chromatography Workup->Purify End End: N-Benzyl piperidine-3-carboxylate ester Purify->End

Caption: General workflow for the synthesis of N-benzyl piperidine-3-carboxylate esters.

Detailed Protocol:

  • Reaction Setup: To a solution of the piperidine-3-carboxylate ester (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN), add a base such as potassium carbonate (K2CO3, 2-3 equivalents) or triethylamine (Et3N, 2-3 equivalents).

  • Addition of Benzyl Halide: To the stirred suspension, add the corresponding benzyl bromide or benzyl chloride (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl piperidine-3-carboxylate ester.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and the inhibitory potential of compounds.[5][6]

Principle: The assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[5][6]

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • ATCh iodide solution (14 mM in deionized water)

  • AChE solution (e.g., from Electrophorus electricus)

  • Test compound (inhibitor) solution at various concentrations

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCh on the day of the experiment.

  • Assay Mixture: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer

    • 10 µL of DTNB solution

    • 10 µL of the test compound solution (or solvent for control)

    • 10 µL of AChE solution

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Initiation of Reaction: Start the reaction by adding 10 µL of the ATCh solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dopamine Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific dopamine receptor subtype.[7][8]

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be determined.[7]

Materials:

  • Cell membranes expressing the desired dopamine receptor subtype (e.g., D2, D4)

  • Radioligand (e.g., [³H]spiperone for D2/D4 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other salts)

  • Unlabeled test compounds at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: In a 96-well plate or individual tubes, combine:

    • Cell membranes

    • Radioligand at a concentration near its Kd

    • Varying concentrations of the unlabeled test compound

    • Assay buffer to the final volume For determining non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled ligand instead of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in modern drug discovery. Its synthetic tractability and the ability to precisely modulate its physicochemical and stereochemical properties have led to the development of potent and selective ligands for a variety of important biological targets. The examples of cholinesterase inhibitors and dopamine receptor antagonists highlighted in this guide underscore the significant potential of this structural motif in addressing unmet medical needs, particularly in the realm of neurological and psychiatric disorders. Further exploration of this privileged scaffold is certain to yield novel and effective therapeutic agents in the future.

References

Potential Therapeutic Targets for Benzyl Piperidine-3-Carboxylate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified and potential therapeutic targets for benzyl piperidine-3-carboxylate derivatives. The information presented herein is intended to facilitate further research and drug development efforts in this promising area of medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

The benzylpiperidine moiety is a well-established privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. The incorporation of a carboxylate group at the 3-position of the piperidine ring offers a versatile handle for chemical modification, allowing for the fine-tuning of potency, selectivity, and physicochemical properties. This guide explores the key therapeutic targets for which this compound and its close structural analogs have shown significant activity.

Key Therapeutic Targets and Quantitative Data

This compound derivatives have been investigated against a range of therapeutic targets, primarily implicated in neurodegenerative disorders, but also in other disease areas such as osteoporosis and cancer. The following sections summarize the key targets and the available quantitative data for representative compounds.

Cholinesterases (AChE and BChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing the levels of the neurotransmitter acetylcholine in the brain.

Compound IDTargetIC50 (µM)Reference
Derivative 15b eeAChE0.39 ± 0.11[1]
Derivative 15j eqBChE0.16 ± 0.04[1]
Donepezil Analog AChE0.03 ± 0.07[2]
Derivative d10 AChE3.22
Derivative d5 AChE6.89
Histone Deacetylases (HDACs)

HDAC inhibitors are being explored as potential treatments for neurodegenerative diseases and cancer due to their role in regulating gene expression.

Compound IDTargetIC50 (µM)Reference
Derivative d5 HDAC0.17
Derivative d10 HDAC0.45
Serotonin Transporter (SERT)

Selective serotonin reuptake inhibitors (SSRIs) are a mainstay in the treatment of depression and anxiety.

Compound IDTargetKi (µM)Reference
Benzylpiperidine Series hSERTLow µM range[3]
4-Biphenyl Derivative 7e SERTHigh Potency[4]
2-Naphthyl Derivative 7j SERTHigh Potency[4]
Sigma Receptors (σ1 and σ2)

Sigma receptor modulators are being investigated for their potential in treating a variety of central nervous system disorders and cancer.

Compound IDTargetKi (nM)Selectivity (σ2/σ1)Reference
Compound 52 σ1R11.0-[5]
BFP σ1R10.9 ± 3.4413.1[6]
Compound 1 σ1R3.233[7]
Compound 2 σ1R2450[7]
Compound 3 σ1R8.926[7]
Cathepsin K

Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis therapies.

Compound IDTargetIC50 (µM)Reference
Piperidine-3-carboxamide H-9 Cathepsin K0.08[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • AChE enzyme solution

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Histone Deacetylase (HDAC) Inhibitor Screening Assay (Fluorometric)

This assay measures the activity of HDACs by detecting the deacetylation of a fluorogenic substrate.

Materials:

  • HDAC Assay Buffer

  • HDAC Substrate (fluorogenic)

  • HDAC Enzyme (e.g., HeLa nuclear extract)

  • Developer Solution

  • Test compound solutions at various concentrations

  • 96-well white or black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing HDAC Assay Buffer, HDAC enzyme, and the fluorogenic HDAC substrate.

  • Assay Plate Setup:

    • Add the test compound solutions to the wells.

    • Add the reaction mix to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Development: Add the Developer Solution to each well to stop the reaction and generate a fluorescent signal.

  • Incubation: Incubate the plate at 37°C for another specified time (e.g., 30 minutes).

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex = 350-380 nm, Em = 440-460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor and determine the IC50 value.

Serotonin Transporter (SERT) Radioligand Binding Assay

This assay measures the affinity of a test compound for SERT by its ability to displace a specific radioligand.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Membrane preparation from cells expressing hSERT

  • Radioligand (e.g., [3H]-citalopram or [3H]-paroxetine)

  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Plate Setup (in triplicate):

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Test Compound: Assay buffer, radioligand, test compound solution, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer.

  • Radioactivity Measurement: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding in the presence of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Sigma Receptor Radioligand Binding Assay

This assay is similar to the SERT binding assay and is used to determine the affinity of compounds for sigma receptors.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Receptor source (e.g., guinea pig brain membranes for σ1)

  • Radioligand (e.g., [3H]-(+)-pentazocine for σ1, [3H]-DTG for σ2)

  • Non-specific binding control (e.g., haloperidol)

  • Test compound solutions at various concentrations

  • 96-well microplate, glass fiber filters, cell harvester, scintillation counter

Procedure:

  • Plate Setup: Similar to the SERT assay, with wells for total binding, non-specific binding, and test compound inhibition.

  • Incubation: Incubate the plate, for example, at 37°C for 90 minutes for σ1 receptor binding.

  • Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters.

  • Measurement: Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding, percentage inhibition, IC50, and Ki values as described for the SERT assay.

Cathepsin K Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of cathepsin K.

Materials:

  • Assay Buffer (e.g., containing DTT and EDTA)

  • Purified human Cathepsin K enzyme

  • Fluorogenic Cathepsin K substrate

  • Test compound solutions at various concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Plate Setup: Add assay buffer and serially diluted test compound to the wells. Include enzyme control (no inhibitor) and blank (no enzyme) wells.

  • Enzyme Addition: Add the Cathepsin K working solution to the inhibitor and enzyme control wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex = 360 nm, Em = 460 nm).[8]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Increased_ACh Increased ACh in Synaptic Cleft AChR->Postsynaptic_Neuron Signal Transduction Choline_Transporter Choline Transporter Choline->Choline_Transporter Choline_Transporter->Presynaptic_Neuron Reuptake Benzyl_Piperidine_Derivative This compound Derivative Benzyl_Piperidine_Derivative->AChE Inhibits HDAC_Inhibition_Pathway Benzyl_Piperidine_Derivative This compound Derivative HDAC2 Histone Deacetylase 2 (HDAC2) Benzyl_Piperidine_Derivative->HDAC2 Inhibits Histones Histones HDAC2->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Leads to Histones->Acetylated_Histones Acetylation (HATs) Gene_Repression Repression of Synaptic Plasticity Genes Chromatin->Gene_Repression Memory_Impairment Memory Impairment Gene_Repression->Memory_Impairment Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Leads to Gene_Expression Expression of Synaptic Plasticity Genes Open_Chromatin->Gene_Expression Memory_Enhancement Memory Enhancement Gene_Expression->Memory_Enhancement SERT_Inhibition_Pathway cluster_synapse Serotonergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin 5-HT Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds to SERT->Presynaptic_Neuron Increased_Serotonin Increased 5-HT in Synaptic Cleft Serotonin_Receptor->Postsynaptic_Neuron Signal Transduction Benzyl_Piperidine_Derivative This compound Derivative Benzyl_Piperidine_Derivative->SERT Blocks Ellmans_Assay_Workflow cluster_workflow Ellman's Assay Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, Enzyme, Inhibitor) start->prepare_reagents plate_setup Set up 96-well Plate (Blank, Control, Test Samples) prepare_reagents->plate_setup pre_incubation Pre-incubate Plate (10 min at 25°C) plate_setup->pre_incubation add_atci Add ATCI to Initiate Reaction pre_incubation->add_atci kinetic_measurement Measure Absorbance at 412 nm (Kinetic Mode) add_atci->kinetic_measurement data_analysis Data Analysis (Calculate Rate, % Inhibition, IC50) kinetic_measurement->data_analysis end End data_analysis->end Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Buffer, Membranes, Radioligand, Inhibitor) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters with Cold Buffer filtration->washing scintillation_counting Measure Radioactivity washing->scintillation_counting data_analysis Data Analysis (Calculate Specific Binding, % Inhibition, IC50, Ki) scintillation_counting->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Chiral Benzyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine-3-carboxylic acid derivatives are pivotal structural motifs in a multitude of pharmaceuticals and bioactive molecules. Their stereochemistry at the C3 position is often critical for biological efficacy and selectivity. Consequently, the development of robust and efficient asymmetric syntheses for these compounds is of significant interest to the medicinal and process chemistry communities. This document details a highly effective method for the synthesis of chiral N-benzyl piperidine-3-carboxylates via the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts. This approach utilizes a rhodium-Josiphos catalyst system in the presence of an organic base to achieve high yields and enantioselectivities. The resulting chiral N-benzyl piperidine-3-carboxylate esters are versatile intermediates for further synthetic elaboration in drug discovery and development.

Overall Synthetic Strategy

The asymmetric synthesis of the target chiral N-benzyl piperidine-3-carboxylate is achieved through a two-step process. The first step involves the quaternization of a pyridine-3-carboxylate ester with benzyl bromide to form the corresponding N-benzylpyridinium salt. This activation is crucial as it lowers the resonance stabilization energy of the aromatic ring, making it more susceptible to hydrogenation, and prevents coordination of the nitrogen to the catalyst. The second and key step is the asymmetric hydrogenation of the pyridinium salt using a chiral rhodium catalyst, which establishes the stereocenter at the C3 position with high enantiomeric control.

Pyridine Pyridine-3-carboxylate Ester N_Benzylpyridinium N-Benzylpyridinium-3-carboxylate Salt Pyridine->N_Benzylpyridinium Benzyl Bromide (Quaternization) Piperidine Chiral N-Benzyl Piperidine-3-carboxylate N_Benzylpyridinium->Piperidine H2, [Rh]-Chiral Catalyst (Asymmetric Hydrogenation)

Caption: General workflow for the asymmetric synthesis of chiral N-benzyl piperidine-3-carboxylate.

Data Presentation

The following table summarizes the results of the rhodium-catalyzed asymmetric hydrogenation of various N-benzylated 3-substituted pyridinium salts, demonstrating the scope and efficiency of this method.[1][2][3]

Entry3-Substituent (R)ProductYield (%)ee (%)
1PhenylN-Benzyl-3-phenylpiperidine8590
24-FluorophenylN-Benzyl-3-(4-fluorophenyl)piperidine9088
34-MethoxyphenylN-Benzyl-3-(4-methoxyphenyl)piperidine8889
42-ThienylN-Benzyl-3-(2-thienyl)piperidine7585
5Carbomethoxy (-COOMe)Methyl N-benzylpiperidine-3-carboxylate8286

Reaction conditions: N-benzyl-3-substituted pyridinium bromide (1.0 equiv), [Rh(COD)2]BF4 (1 mol%), Josiphos ligand (1.1 mol%), Et3N (1.2 equiv), THF/MeOH, 50 bar H2, 50 °C, 16 h.[1][2][3]

Experimental Protocols

Materials and General Considerations:

  • All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be of anhydrous grade and degassed prior to use.

  • Pyridine derivatives, benzyl bromide, rhodium precursor, and chiral ligands are commercially available and should be used as received unless otherwise noted.

  • Product yields refer to isolated yields after purification by column chromatography.

  • Enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Step 1: Synthesis of N-Benzyl-3-(methoxycarbonyl)pyridinium bromide

  • To a solution of methyl nicotinate (1.0 equiv) in anhydrous acetonitrile (0.5 M), add benzyl bromide (1.1 equiv).

  • Stir the reaction mixture at 60 °C for 12-16 hours.

  • Cool the mixture to room temperature, and add diethyl ether to precipitate the product.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to afford the N-benzyl-3-(methoxycarbonyl)pyridinium bromide as a white solid.

Step 2: Asymmetric Hydrogenation to Methyl N-benzylpiperidine-3-carboxylate

  • In a glovebox, charge a glass vial insert for a high-pressure autoclave with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral Josiphos ligand (e.g., (R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) (1.1 mol%).

  • Add anhydrous, degassed THF/MeOH solvent mixture (e.g., 1:1 v/v) to dissolve the catalyst precursor and ligand.

  • Stir the solution at room temperature for 15-20 minutes to allow for catalyst formation.

  • Add the N-benzyl-3-(methoxycarbonyl)pyridinium bromide (1.0 equiv) and triethylamine (1.2 equiv) to the catalyst solution.

  • Seal the vial, place it in the autoclave, and purge with hydrogen gas (3 times).

  • Pressurize the autoclave to 50 bar with hydrogen.

  • Stir the reaction mixture at 50 °C for 16 hours.

  • After cooling to room temperature, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the chiral methyl N-benzylpiperidine-3-carboxylate.

Note on Benzyl Ester Synthesis: While the protocol above describes the synthesis of the methyl ester, the target benzyl N-benzylpiperidine-3-carboxylate can be synthesized by two primary routes:

  • Direct Synthesis: Start with benzyl nicotinate in Step 1. The subsequent quaternization and asymmetric hydrogenation would proceed analogously to yield the desired benzyl ester directly.

  • Transesterification: The methyl ester product from the described protocol can be converted to the benzyl ester via standard transesterification methods, for example, by heating with benzyl alcohol in the presence of a suitable catalyst (e.g., sodium benzyloxide or a titanium alkoxide). Alternatively, the methyl ester can be hydrolyzed to the carboxylic acid, followed by esterification with benzyl alcohol using standard coupling agents (e.g., DCC, EDC).

Logical Relationship Diagram

The following diagram illustrates the proposed catalytic cycle for the asymmetric hydrogenation step.

cluster_0 Catalytic Cycle Catalyst [Rh(L*)]+ H2_Activation [Rh(H)₂(L*)]+ Catalyst->H2_Activation H₂ Coordination Substrate-Catalyst Complex H2_Activation->Coordination Pyridinium Salt Hydride_Insertion Hydride Insertion (Enantiodetermining Step) Coordination->Hydride_Insertion Reduction Further Reduction Hydride_Insertion->Reduction H₂ Product_Release Product Release Reduction->Product_Release Product_Release->Catalyst Releases Chiral Piperidine

Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of a pyridinium salt.

References

Application Notes and Protocols for Benzyl Piperidine-3-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce novel functionalities. Benzyl piperidine-3-carboxylate, a constrained cyclic β-amino acid analogue, is a valuable building block for creating peptidomimetics. The piperidine scaffold can induce specific secondary structures in peptides, and its derivatives are prevalent in a wide range of pharmaceuticals, including those targeting the central nervous system. This document provides detailed application notes and protocols for the synthesis of N-protected this compound and its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Synthesis of N-Protected this compound Building Block

The successful incorporation of this compound into a peptide chain via SPPS first requires the synthesis of the N-α-protected building block. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are commonly used in peptide synthesis. The choice between them dictates the overall synthetic strategy.

Note on Protecting Group Strategy: The benzyl ester of the piperidine-3-carboxylate can be sensitive to the basic conditions (piperidine) used for Fmoc group removal. This can lead to premature cleavage of the benzyl ester during peptide elongation. Therefore, a Boc-based strategy is often preferred when the benzyl ester is intended as a permanent side-chain protecting group until the final acid-mediated cleavage step. If an Fmoc-based strategy is employed, careful monitoring for benzyl ester cleavage is recommended.

A plausible synthetic route for N-Boc-(rac)-benzyl piperidine-3-carboxylate is outlined below, based on general methods for N-protection and esterification of piperidine derivatives.

Protocol 1: Synthesis of N-Boc-(rac)-Benzyl piperidine-3-carboxylate

This protocol describes a two-step synthesis starting from (rac)-piperidine-3-carboxylic acid.

Materials:

  • (rac)-Piperidine-3-carboxylic acid

  • Benzyl alcohol

  • Thionyl chloride (SOCl₂) or other esterification catalyst

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Benzyl Esterification of (rac)-Piperidine-3-carboxylic acid

  • Suspend (rac)-piperidine-3-carboxylic acid (1.0 eq) in benzyl alcohol (5-10 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-6 hours, or until TLC analysis indicates completion.

  • Remove the excess benzyl alcohol under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

Step 2: N-Boc Protection

  • Dissolve the crude this compound (1.0 eq) in DCM.

  • Add an aqueous solution of NaHCO₃ (2.0 eq).

  • Add (Boc)₂O (1.1 eq) portion-wise at room temperature.

  • Stir the mixture vigorously for 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to obtain N-Boc-(rac)-benzyl piperidine-3-carboxylate.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following protocols outline the incorporation of the N-protected this compound building block into a growing peptide chain on a solid support. A Boc-based strategy is detailed due to the potential lability of the benzyl ester to piperidine.

Protocol 2: Boc-SPPS Incorporation of N-Boc-Benzyl piperidine-3-carboxylate

This protocol describes a single coupling cycle for incorporating the unnatural amino acid.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • N-Boc-Benzyl piperidine-3-carboxylate (3.0 eq)

  • HBTU (2.9 eq) or HATU (2.9 eq)

  • HOBt (3.0 eq) or HOAt (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for Fmoc-SPPS comparison)

1. Resin Swelling: a. Place the peptide-resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes, then drain the DMF.

2. Boc Deprotection: a. Add a solution of 25-50% TFA in DCM to the resin. b. Agitate the mixture for 1 minute. c. Drain the TFA solution. d. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. e. Drain the TFA solution and wash the resin thoroughly with DCM followed by DMF.

3. Neutralization: a. Add a 5-10% solution of DIPEA in DMF to the resin. b. Agitate for 2-5 minutes. c. Repeat the neutralization step. d. Wash the resin thoroughly with DMF.

4. Coupling of N-Boc-Benzyl piperidine-3-carboxylate: a. In a separate vial, dissolve N-Boc-Benzyl piperidine-3-carboxylate (3.0 eq), HBTU/HATU (2.9 eq), and HOBt/HOAt (3.0 eq) in DMF. b. Add DIPEA (6.0 eq) to the activation mixture and allow it to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 2-4 hours. Due to the potential steric hindrance of the cyclic amino acid, a longer coupling time may be necessary. A second coupling can be performed if needed. e. Drain the coupling solution and wash the resin with DMF and DCM.

5. Capping (Optional): a. To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. b. Wash the resin with DMF and DCM.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl ester of the piperidine-3-carboxylate, are removed.

Protocol 3: Cleavage and Deprotection of the Peptide

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes expected quantitative data for the synthesis of a model pentapeptide containing a this compound residue. The yields and purities are estimates based on typical outcomes for the synthesis of peptides containing sterically hindered or unnatural amino acids.

ParameterExpected ValueNotes
Building Block Synthesis
N-Boc-Benzyl piperidine-3-carboxylate Yield60-75%Overall yield for the two-step synthesis.
SPPS
Coupling Efficiency per Cycle>95%May require extended coupling times or double coupling for the piperidine residue. Monitoring with a Kaiser test (for primary amines) or a chloranil test (for secondary amines) is recommended.
Crude Peptide Yield50-70%Based on the initial loading of the resin.
Final Peptide Purity (Post-HPLC)>98%Purity determined by analytical RP-HPLC and confirmed by mass spectrometry.

Visualizations

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound.

G cluster_synthesis SPPS Cycle cluster_cleavage Final Steps Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect N-terminal Deprotection (e.g., TFA for Boc) Swell->Deprotect Wash1 Wash (DCM/DMF) Deprotect->Wash1 Neutralize Neutralize (e.g., DIPEA/DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Couple Couple N-Boc-Benzyl piperidine-3-carboxylate Wash2->Couple Wash3 Wash (DMF) Couple->Wash3 Wash3->Deprotect Next Cycle Cleave Cleavage from Resin & Side-chain Deprotection Wash3->Cleave Final Cycle Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize FinalPeptide Final Peptide Lyophilize->FinalPeptide

Caption: SPPS workflow for incorporating this compound.

Application in GPCR Ligand Discovery

Peptides containing piperidine scaffolds are often explored as ligands for G-protein coupled receptors (GPCRs) due to their ability to mimic turns and other secondary structures.[1][2] The following diagram illustrates a simplified signaling pathway for a GPCR and a potential workflow for screening a library of peptides containing this compound.

G cluster_pathway GPCR Signaling Pathway cluster_workflow Screening Workflow Peptide Peptide Ligand (with Piperidine-3-carboxylate) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cell_Response Cellular Response Second_Messenger->Cell_Response Screening High-Throughput Screening (e.g., Binding Assay) Library Peptide Library Synthesis Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: GPCR signaling and a corresponding peptide library screening workflow.

References

Application of Benzyl Piperidine-3-Carboxylate in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of biological macromolecules. Benzyl piperidine-3-carboxylate, in particular, serves as a versatile intermediate, combining the key features of the piperidine ring with a reactive carboxylate handle and a lipophilic benzyl group. This combination allows for diverse chemical modifications to fine-tune pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a focus on its application in the development of GABA reuptake inhibitors for neurological disorders and Cathepsin K inhibitors for osteoporosis.

I. Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common strategy involves the N-benzylation of a piperidine-3-carboxylic acid ester, followed by ester hydrolysis if the free acid is desired. The following protocol is a representative method.

Experimental Protocol: Synthesis of Ethyl 1-Benzylpiperidine-3-carboxylate

This protocol describes the synthesis of an ethyl ester derivative, a common intermediate for further functionalization.

Materials:

  • Ethyl nipecotate (Ethyl piperidine-3-carboxylate)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl nipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Ethyl 1-benzylpiperidine-3-carboxylate.

II. Application in the Development of GABA Reuptake Inhibitors

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are well-established as inhibitors of the GABA transporter 1 (GAT-1).[1] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, these compounds enhance GABAergic neurotransmission, an effect that is beneficial in treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][3] The N-benzyl group can be used to explore interactions with the transporter protein and to modulate the physicochemical properties of the inhibitor.

Signaling Pathway: GABAergic Neurotransmission and GAT-1 Inhibition

GABA reuptake inhibitors act by increasing the concentration of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B). This leads to a prolonged inhibitory postsynaptic potential (IPSP), reducing neuronal excitability.[3][4]

GABA_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter 1 (GAT-1) GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Transports GABA_synapse->GAT1 Binds GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds IPSP Increased IPSP (Neuronal Inhibition) GABA_receptor->IPSP Activates Inhibitor N-Benzyl Piperidine-3- Carboxylate Derivative (GABA Reuptake Inhibitor) Inhibitor->GAT1 Blocks

Mechanism of action of a GABA reuptake inhibitor.
Quantitative Data: Biological Activity of GAT-1 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative GABA uptake inhibitors. Tiagabine, a derivative of nipecotic acid (piperidine-3-carboxylic acid), is a marketed antiepileptic drug.[5]

CompoundTargetAssayActivity (Kᵢ)Reference
TiagabineGAT-1[³H]-GABA uptake in rat brain synaptosomes67 nM[5]
Diaryloxime DerivativeGAT-1[³H]-GABA uptake in rat brain synaptosomes14 nM[5]
Experimental Protocol: In Vitro GABA Uptake Assay

This protocol outlines a general procedure for assessing the GAT-1 inhibitory activity of compounds derived from this compound.

Materials:

  • Rat brain synaptosomes

  • [³H]-GABA (radiolabeled GABA)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare synaptosomes from rat brain tissue.

  • Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the uptake reaction by adding a known concentration of [³H]-GABA.

  • Incubate for a short period (e.g., 5 minutes) at 37°C to allow for GABA uptake.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of [³H]-GABA taken up by the synaptosomes using a liquid scintillation counter.

  • Calculate the percent inhibition of GABA uptake for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of GABA uptake) by nonlinear regression analysis.

III. Application in the Development of Cathepsin K Inhibitors

Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of Cathepsin K (CatK), a cysteine protease predominantly expressed in osteoclasts.[6] CatK plays a crucial role in bone resorption by degrading type I collagen.[7] Therefore, inhibiting CatK is a promising therapeutic strategy for treating osteoporosis and other bone-related disorders. The N-benzyl-piperidine-3-carboxylate scaffold can be readily converted to the corresponding carboxamides to explore this therapeutic application.

Signaling Pathway: RANKL-Mediated Osteoclastogenesis and Cathepsin K Function

The differentiation and activation of osteoclasts are primarily regulated by the interaction of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) with its receptor RANK on osteoclast precursors. This signaling cascade leads to the upregulation and secretion of Cathepsin K, which then degrades the bone matrix.[8][9][10]

CatK_Pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor / Osteoclast cluster_bone Bone Matrix RANKL RANKL RANK RANK RANKL->RANK Binds Signaling Downstream Signaling (NF-κB, MAPK, NFATc1) RANK->Signaling Activates CatK_Transcription Cathepsin K Transcription Signaling->CatK_Transcription Induces CatK Cathepsin K CatK_Transcription->CatK Secretion Secretion CatK->Secretion Collagen Type I Collagen CatK->Collagen Degrades Degradation Bone Resorption Collagen->Degradation Inhibitor Piperidine-3-Carboxamide Derivative (Cathepsin K Inhibitor) Inhibitor->CatK Inhibits

Role of Cathepsin K in bone resorption and its inhibition.
Quantitative Data: Biological Activity of Piperidine-3-Carboxamide Cathepsin K Inhibitors

The following table presents the in vitro inhibitory activity of a representative piperidine-3-carboxamide derivative against Cathepsin K.[6]

CompoundTargetAssayActivity (IC₅₀)Reference
H-9Cathepsin KEnzymatic Inhibition0.08 µM[6]
Experimental Protocol: Cathepsin K Inhibition Assay

This protocol provides a general method for evaluating the inhibitory potency of compounds against Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Add the assay buffer to the wells of the microplate.

  • Add various concentrations of the test compound or vehicle control (DMSO) to the wells.

  • Add a fixed concentration of recombinant human Cathepsin K to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC₅₀ value by fitting the concentration-response data to a suitable equation using nonlinear regression.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its synthetic tractability allows for the generation of diverse compound libraries targeting a range of biological entities. The successful application of its derivatives as potent GABA reuptake inhibitors and Cathepsin K inhibitors highlights the potential of this scaffold in developing novel therapeutics for neurological and skeletal disorders. The protocols and data presented herein provide a foundation for researchers to further explore the utility of this compound in their drug discovery programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of Benzyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of Benzyl piperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the esterification of nicotinic acid to yield Benzyl nicotinate, followed by the catalytic hydrogenation of the pyridine ring to the corresponding piperidine derivative. This methodology is designed to be robust and scalable for laboratory and pilot-plant production.

Introduction

Piperidine derivatives are integral scaffolds in a vast array of pharmaceuticals, exhibiting a wide range of biological activities.[1] Specifically, the N-benzyl piperidine motif is frequently utilized by medicinal chemists to modulate the efficacy and physicochemical properties of drug candidates.[2] this compound serves as a key intermediate in the synthesis of various bioactive molecules, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[3][4] The protocols outlined herein describe a reliable and efficient pathway for the large-scale production of this important synthetic intermediate.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Step 1: Synthesis of Benzyl Nicotinate via Fischer esterification of nicotinic acid with benzyl alcohol.

  • Step 2: Catalytic Hydrogenation of Benzyl nicotinate to yield the final product, this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of Benzyl Nicotinate

This protocol is based on the principles of Fischer esterification, a well-established and scalable method.[5]

Materials and Reagents:

  • Nicotinic Acid

  • Benzyl Alcohol

  • Toluene

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

  • Reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus

Procedure:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap, add nicotinic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and toluene (approximately 2-3 mL per gram of nicotinic acid).

  • Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (0.05 equivalents) to the reaction mixture.

  • Azeotropic Distillation: Heat the mixture to reflux (approximately 110-120 °C). Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the nicotinic acid is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • The resulting crude Benzyl nicotinate can be purified by vacuum distillation.

Step 2: Large-Scale Catalytic Hydrogenation of Benzyl Nicotinate

This protocol utilizes heterogeneous catalytic hydrogenation, a common and scalable method for the reduction of pyridine rings.[6]

Materials and Reagents:

  • Benzyl Nicotinate

  • Methanol or Ethanol

  • Rhodium on Carbon (5% Rh/C) or Platinum(IV) oxide (PtO₂)

  • Hydrogen Gas

  • High-pressure hydrogenation reactor (autoclave)

  • Celite® or other filter aid

Procedure:

  • Reactor Charging: In a high-pressure hydrogenation reactor, dissolve Benzyl nicotinate (1.0 equivalent) in a suitable solvent such as methanol or ethanol (approximately 5-10 mL per gram of substrate).

  • Catalyst Addition: To the solution, carefully add the hydrogenation catalyst (e.g., 5% Rh/C or PtO₂, typically 1-5 mol%).

  • Hydrogenation:

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake and by analytical techniques such as TLC or HPLC. The reaction is typically complete within 16-24 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification:

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or crystallization if necessary.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Benzyl Nicotinate

ParameterValueReference
ScaleMulti-gram to Kilogram[5]
Molar Ratio (Nicotinic Acid:Benzyl Alcohol)1 : 1.2General Protocol
Catalyst Loading (H₂SO₄)5 mol%General Protocol
Reaction Temperature110-120 °C (Reflux)General Protocol
Reaction Time4-8 hoursGeneral Protocol
Typical Yield85-95%[7]
Purity (after distillation)>98%Assumed

Table 2: Quantitative Data for the Catalytic Hydrogenation to this compound

ParameterValueReference
ScaleMulti-gram to Kilogram[8]
Substrate:Catalyst Ratio (mol%)100 : 1-5[8]
Preferred Catalyst5% Rh/C or PtO₂[8]
SolventMethanol or Ethanol[8]
Hydrogen Pressure5-10 bar[8]
Reaction Temperature40-60 °C[8]
Reaction Time16-24 hours[8]
Typical Yield>90%[8]
Purity (after work-up)>95%Assumed

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzyl Nicotinate cluster_step2 Step 2: Catalytic Hydrogenation Nicotinic_Acid Nicotinic Acid Esterification Fischer Esterification (H₂SO₄, Toluene, Reflux) Nicotinic_Acid->Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification Benzyl_Nicotinate Benzyl Nicotinate Esterification->Benzyl_Nicotinate Hydrogenation Catalytic Hydrogenation (Rh/C or PtO₂, H₂, MeOH/EtOH) Benzyl_Nicotinate->Hydrogenation Benzyl_Piperidine This compound Hydrogenation->Benzyl_Piperidine

Caption: Overall workflow for the two-step synthesis of this compound.

Logical_Relationship Start Starting Materials (Nicotinic Acid, Benzyl Alcohol) Process1 Esterification Start->Process1 Intermediate Intermediate (Benzyl Nicotinate) Process2 Hydrogenation Intermediate->Process2 Final_Product Final Product (this compound) Application Application (Drug Discovery & Development) Final_Product->Application Process1->Intermediate Process2->Final_Product

Caption: Logical progression from starting materials to final product and its application.

References

Application Notes and Protocols for the Purification of Benzyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Benzyl piperidine-3-carboxylate, a key building block in pharmaceutical synthesis. The selection of an appropriate purification technique is critical for ensuring high purity, which directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The methods described herein include liquid-liquid extraction, flash column chromatography, and recrystallization.

Application Notes

The purification strategy for crude this compound typically involves a multi-step approach. The choice of method depends on the impurity profile, the scale of the reaction, and the desired final purity.

  • Acid-Base Liquid-Liquid Extraction: This is an effective initial step for removing neutral or acidic impurities. This compound, being a basic compound due to the piperidine nitrogen, can be protonated and extracted into an acidic aqueous phase. This leaves non-basic impurities in the organic phase. Subsequent basification of the aqueous phase allows for the recovery of the purified amine. This technique is highly scalable and cost-effective for bulk purification.

  • Flash Column Chromatography: For achieving high purity (>98%), flash column chromatography is the most common method. It excels at separating the target compound from closely related structural analogues and other process-related impurities. The protocol requires careful selection of a stationary phase (typically silica gel) and a mobile phase to achieve optimal separation (Rf value of ~0.3 is often targeted). The addition of a small amount of a basic modifier like triethylamine (TEA) to the eluent is often necessary to prevent peak tailing of the amine on the acidic silica gel.

  • Recrystallization: This technique is ideal for a final polishing step to obtain a highly pure, crystalline solid, which is often preferred for handling, stability, and formulation. The free base of this compound can be an oil or low-melting solid, which can be challenging to crystallize. Conversion to a stable salt, such as the hydrochloride salt, often facilitates the formation of a well-defined crystalline product. The choice of solvent is critical and must be determined empirically.

Comparative Data on Purification Techniques

The following table summarizes typical performance metrics for the described purification techniques. Researchers should use this as a guideline and optimize parameters for their specific impurity profile and scale.

Technique Typical Purity of Starting Material Achievable Final Purity (HPLC) Typical Recovery/Yield Key Advantages Key Disadvantages
Acid-Base Extraction 70 - 90%90 - 95%> 90%High capacity, low cost, removes ionic/neutral impurities.Labor-intensive, may not remove closely related basic impurities.
Flash Column Chromatography 90 - 95%> 99%70 - 95%[1]High resolution, removes structurally similar impurities.Consumes significant solvent, less scalable, requires silica gel.
Recrystallization (as HCl salt) > 98%> 99.5%80 - 95%Yields high-purity crystalline solid, improves handling.Requires finding suitable solvent system, potential for material loss.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification process.

PurificationWorkflow Crude Crude Benzyl piperidine-3-carboxylate Extraction Acid-Base Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Flash Column Chromatography Extraction->Chromatography Further Purification PureFreeBase Purified Free Base (Oil or Solid) Chromatography->PureFreeBase Final Product Recrystallization Recrystallization (as HCl salt) PureSalt High-Purity Crystalline Hydrochloride Salt Recrystallization->PureSalt PureFreeBase->Recrystallization Optional Polishing/ Salt Formation Analysis Purity Analysis (HPLC, NMR) PureFreeBase->Analysis PureSalt->Analysis

Caption: General purification workflow for this compound.

DecisionTree Start Assess Crude Purity & Impurity Profile IsBulk Bulk Material (>50g)? Start->IsBulk IsHighPurity High Purity Needed (>99%)? IsBulk->IsHighPurity No Extraction Perform Acid-Base Extraction IsBulk->Extraction Yes IsCrystalline Crystalline Solid Required? IsHighPurity->IsCrystalline No Chromatography Perform Flash Chromatography IsHighPurity->Chromatography Yes Recrystallize Perform Recrystallization IsCrystalline->Recrystallize Yes End Final Purified Product IsCrystalline->End No Extraction->IsHighPurity Chromatography->IsCrystalline Recrystallize->End

Caption: Decision tree for selecting a purification technique.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed for the initial purification of crude this compound to remove neutral and acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., 10 mL of EtOAc per 1 g of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The basic product will move into the aqueous layer as its hydrochloride salt.[2]

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete recovery of the product.

  • Wash: Combine all acidic aqueous layers in the separatory funnel. Add a small volume of fresh organic solvent (EtOAc or DCM) and shake to wash away any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 6 M NaOH solution with stirring until the pH is greater than 10, as confirmed by pH paper or a meter.[2] The product will deprotonate and may precipitate or form an oily layer.

  • Back-Extraction: Extract the basic aqueous layer three times with a fresh organic solvent (EtOAc or DCM).

  • Drying and Concentration: Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound free base.

Protocol 2: Flash Column Chromatography

This protocol is for achieving high purity, suitable for removing closely related impurities.

Materials:

  • Partially purified this compound

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents: Hexanes, Ethyl acetate (EtOAc), Triethylamine (TEA)

  • Chromatography column, flasks for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber, UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of Hexane:EtOAc. Add 0.5-1% triethylamine to the solvent system to prevent peak tailing.[2] Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. The amount of silica should be 30-50 times the weight of the crude product.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase determined from the TLC analysis. Maintain a constant flow rate by applying positive pressure (air or nitrogen).

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution process by TLC, spotting each fraction to identify those containing the pure product.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

Protocol 3: Recrystallization via Hydrochloride Salt Formation

This protocol is a final polishing step to obtain a high-purity crystalline solid.

Materials:

  • Purified this compound (free base)

  • Anhydrous diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous HCl solution (e.g., 2 M in diethyl ether) or HCl gas

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Salt Formation: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl in ether dropwise with constant stirring.[2] Alternatively, bubble dry HCl gas through the solution. The hydrochloride salt will precipitate as a white solid.

  • Crystallization: Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified this compound hydrochloride salt under high vacuum to a constant weight.

Protocol 4: HPLC Purity Analysis

This protocol provides a standard method for quantifying the purity of the final product.

Materials:

  • Purified this compound sample

  • HPLC grade acetonitrile and water

  • Buffer (e.g., phosphate or acetate)

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of an aqueous buffer and acetonitrile.[3][4] A typical starting point could be a gradient or isocratic elution with Acetonitrile:Phosphate Buffer (pH 7.0). Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately prepare a standard solution of a reference standard at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the purified product at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)[5]

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions. The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

References

Application Notes and Protocols for the Quantification of Benzyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl piperidine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is critical for process control, quality assurance, and pharmacokinetic studies. This document provides a comprehensive overview of analytical methodologies for the quantification of this compound and its related piperidine derivatives.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively published, this guide draws upon established methods for structurally similar compounds to provide a strong foundation for methodology development and validation.[1][2]

Comparison of Analytical Methods

The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[1] The following tables summarize the performance characteristics of different validated methods for piperidine derivatives and related compounds, which can be extrapolated for the analysis of this compound.

Table 1: Performance Characteristics of HPLC-UV Methods for Piperidine Derivatives

Parameter Performance Data Remarks Source
Technique HPLC-UV A robust and widely available technique for quality control. [3]
Linearity Range 0.03 - 0.40 µg/mL (for piperidine) Expected to be similar for this compound. [4]
Correlation Coeff. (r²) > 0.99 Demonstrates excellent linearity. [4]
Limit of Detection (LOD) 0.010 µg/mL (for piperidine) High sensitivity can be achieved. [4]
Accuracy (Recovery) 98.9% - 101.3% High accuracy is achievable with proper method validation. [5]

| Precision (%RSD) | < 2% | Indicates good repeatability of the method. |[6] |

Table 2: Performance Characteristics of Mass Spectrometry (MS) Methods

Parameter GC-MS LC-MS/MS Source
Principle Separation of volatile compounds. High-selectivity separation coupled with sensitive mass detection. [1][7]
Linearity Range 0 - 10 µg/mL (for 1-Benzylpiperazine) 50 nM - 10 µM (for Guanidine) [7][8]
Correlation Coeff. (r²) > 0.99 > 0.999 [7][8]
Limit of Detection (LOD) 0.004 µg/mL (in Plasma) 0.15 µg/mL (for Benzyl isothiocyanate) [5][7]
Limit of Quant. (LOQ) Not Specified 0.55 µg/mL (for Benzyl isothiocyanate) [5]
Key Advantages Excellent for volatile impurities and thermally stable compounds.[2] Excellent sensitivity and selectivity, suitable for complex matrices.[1] [1][2]

| Key Limitations | May require derivatization for polar compounds.[2] | Higher instrumentation cost and complexity.[1] |[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.[1] Below are representative protocols that can be adapted for the quantification of this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and content uniformity testing.

3.1.1 Sample Preparation

  • Accurately weigh approximately 10 mg of the sample (e.g., drug substance, reaction mixture).

  • Dissolve the sample in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water, to create a 1 mg/mL stock solution.[2]

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

3.1.2 Chromatographic Conditions

  • Column: Octadecyl silane (C18), 250 x 4.6 mm, 5 µm particle size.[3][5]

  • Mobile Phase: Isocratic elution with Acetonitrile and 5 mM Ammonium Acetate solution (50:50, v/v).[3][5]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temperature: 30°C.[1][4]

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 190-330 nm (An optimal wavelength should be determined by scanning the UV spectrum of this compound).[3]

3.1.3 System Suitability

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD for replicate injections: ≤ 2.0%

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile or semi-volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of this compound.[7]

3.2.1 Sample Preparation (with Derivatization)

  • Dissolve a known amount of the sample in a suitable solvent (e.g., Dichloromethane).[9]

  • To the sample solution, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).[7]

  • Incubate the mixture at 70°C for 30 minutes to complete the reaction.[7]

  • Cool the sample to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[7]

3.2.2 Instrumental Parameters

  • GC System: Agilent 7890A GC or equivalent.[7]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Inlet Temperature: 250°C.[7]

  • Injection Volume: 1 µL (splitless mode).[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 180°C at 12°C/min, hold for 2 minutes.[7]

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230°C.

    • Scan Range: m/z 50-550 amu.[10]

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for trace-level quantification, especially in complex biological matrices.

3.3.1 Sample Preparation (for Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

3.3.2 LC-MS/MS Conditions

  • LC System: Shimadzu LC-20AT series or equivalent.[11]

  • Column: Atlantis C18 column (5 μm, 3.9×100 mm).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.[4][8]

    • Solvent B: Methanol.[4]

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.[4]

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Specific precursor and product ions for this compound must be determined by infusing a standard solution into the mass spectrometer.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters start_node Method Development A Define Analytical Requirements (Analyte, Matrix, Sensitivity) start_node->A end_node Validated Method Ready for Routine Use process_node process_node decision_node decision_node B Select Appropriate Technique (HPLC, GC, LC-MS) A->B C Optimize Method Parameters (Column, Mobile Phase, Temp.) B->C D Perform Validation Studies C->D E Specificity / Selectivity D->E F Linearity & Range G Accuracy & Precision H LOD & LOQ I Robustness J Results Meet Acceptance Criteria? I->J J->C No K Document Validation Report J->K Yes K->end_node HPLC_Analysis_Workflow cluster_hplc HPLC Instrument start_node start_node process_node process_node instrument_node instrument_node end_node end_node A Prepare Sample & Calibration Standards B Filter Samples (0.45 µm) A->B C HPLC System B->C D Autosampler Injection B->D E C18 Column Separation D->E F UV Detector E->F G Data Acquisition (Chromatogram) F->G H Data Processing & Quantification G->H GCMS_Sample_Prep_Workflow start_node Sample Solution A Add Derivatizing Agent (e.g., TFAA) start_node->A end_node Ready for GC-MS Injection step_node step_node reagent_node reagent_node B Incubate at 70°C for 30 min A->B C Cool to Room Temp. B->C D Evaporate Solvent (Nitrogen Stream) C->D E Reconstitute in Ethyl Acetate D->E E->end_node

References

Application Notes and Protocols: Benzyl Piperidine-3-Carboxylate as a Versatile Building Block for Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Among these, quinolizidine alkaloids, characterized by a bicyclic ring system containing a nitrogen atom at the bridgehead, have garnered significant attention due to their diverse biological activities. This application note details the use of benzyl piperidine-3-carboxylate as a versatile and strategic starting material for the enantioselective synthesis of quinolizidine alkaloids, with a focus on the synthesis of (+)-epilupinine. The N-benzyl group serves as a crucial protecting group, which can be readily removed in the final stages of the synthesis via catalytic hydrogenation. The core of the synthetic strategy involves an intramolecular Dieckmann condensation to construct the bicyclic quinolizidinone framework.

Core Synthetic Strategy: Dieckmann Condensation Approach

The overall synthetic strategy hinges on the construction of a suitably substituted N-benzyl piperidine precursor, which can then undergo an intramolecular Dieckmann condensation to form the characteristic quinolizidine ring system. Subsequent functional group manipulations, including hydrolysis, decarboxylation, and stereoselective reduction, lead to the target alkaloid.

Synthetic_Strategy A N-Benzyl Piperidine-3-carboxylate B Side Chain Elongation A->B C N-Benzyl-3,5-disubstituted Piperidine B->C D Dieckmann Condensation C->D E Quinolizidinone Intermediate D->E F Hydrolysis & Decarboxylation E->F G Quinolizidinone F->G H Stereoselective Reduction G->H I N-Benzyl Quinolizidine Alkaloid H->I J Catalytic Debenzylation I->J K Quinolizidine Alkaloid ((+)-Epilupinine) J->K

Caption: Overall synthetic workflow for quinolizidine alkaloids.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This protocol describes the Dieckmann condensation to form the key β-keto ester intermediate.

Reaction Scheme:

Dieckmann_Condensation reactant N,N-bis(β-ethoxycarbonylethyl)benzylamine conditions 1. NaH, Toluene, Reflux 2. H₃O⁺ reactant->conditions product Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate conditions->product

Caption: Dieckmann condensation to form the β-keto ester.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N,N-bis(β-ethoxycarbonylethyl)benzylamine321.4110.03.21 g
Sodium hydride (60% dispersion in mineral oil)24.0012.00.48 g
Anhydrous Toluene--50 mL
1 M Hydrochloric Acid--As needed
Diethyl Ether--For workup
Saturated Sodium Bicarbonate Solution--For workup
Brine--For workup
Anhydrous Magnesium Sulfate--For drying

Procedure:

  • A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous toluene (30 mL) and sodium hydride (0.48 g, 12.0 mmol).

  • The suspension is heated to reflux with vigorous stirring.

  • A solution of N,N-bis(β-ethoxycarbonylethyl)benzylamine (3.21 g, 10.0 mmol) in anhydrous toluene (20 mL) is added dropwise to the refluxing suspension over 30 minutes.

  • The reaction mixture is refluxed for an additional 4 hours, during which the formation of a yellowish precipitate is observed.

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the gas evolution ceases and the mixture is acidic (pH ~2).

  • The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification by flash column chromatography (Silica gel, Hexane:Ethyl Acetate = 4:1) affords ethyl 1-benzyl-4-oxopiperidine-3-carboxylate as a pale yellow oil.

Expected Yield: 75-85%

Characterization Data for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate: [1][2][3][4][5]

Data TypeValues
¹H NMR δ 7.35-7.25 (m, 5H), 4.18 (q, J = 7.1 Hz, 2H), 3.65 (s, 2H), 3.40-3.20 (m, 1H), 2.80-2.50 (m, 4H), 2.40-2.20 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H).
¹³C NMR δ 202.1, 169.5, 137.8, 129.2, 128.4, 127.3, 62.8, 61.0, 56.5, 53.8, 41.2, 14.1.
IR (thin film) ν (cm⁻¹): 2980, 1745 (C=O, ester), 1720 (C=O, ketone), 1650, 1495, 1450, 1370, 1260, 1180, 1030, 740, 700.
MS (ESI) m/z 276.15 [M+H]⁺.
Protocol 2: Hydrolysis and Decarboxylation to 1-Benzyl-4-piperidone

Reaction Scheme:

Hydrolysis_Decarboxylation reactant Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate conditions Aqueous HCl, Reflux reactant->conditions product 1-Benzyl-4-piperidone conditions->product

Caption: Hydrolysis and decarboxylation of the β-keto ester.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate275.345.01.38 g
6 M Hydrochloric Acid--20 mL
Sodium Hydroxide (solid)40.00-As needed
Dichloromethane--For workup
Anhydrous Sodium Sulfate--For drying

Procedure:

  • A solution of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.38 g, 5.0 mmol) in 6 M hydrochloric acid (20 mL) is heated to reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and then carefully neutralized to pH 8-9 with solid sodium hydroxide.

  • The aqueous mixture is extracted with dichloromethane (3 x 25 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to give crude 1-benzyl-4-piperidone, which can be purified by vacuum distillation.

Expected Yield: 80-90%

Protocol 3: Synthesis of N-Benzyl-(+)-epilupinine

This protocol involves the elaboration of a side chain, another Dieckmann condensation, and subsequent reduction steps.

Workflow:

Epilupinine_Synthesis A 1-Benzyl-4-piperidone B Alkylation with Methyl Acrylate A->B C N-Benzyl-4-oxo-3-(2-methoxycarbonylethyl)piperidine B->C D Dieckmann Condensation C->D E N-Benzyl-quinolizidin-4-one-1-carboxylate D->E F Hydrolysis & Decarboxylation E->F G N-Benzyl-quinolizidin-4-one F->G H Stereoselective Reduction (e.g., L-Selectride) G->H I N-Benzyl-(+)-epilupinine H->I

Caption: Synthetic route to N-Benzyl-(+)-epilupinine.

(Detailed experimental procedures for each step in this sequence would be extensive and are best referenced from specific literature sources focusing on the total synthesis of epilupinine. The general principles follow those outlined in Protocols 1 and 2, with adjustments for the specific substrates.)

Protocol 4: Catalytic Debenzylation to (+)-Epilupinine

This final step removes the N-benzyl protecting group to yield the natural product.

Reaction Scheme:

Debenzylation reactant N-Benzyl-(+)-epilupinine conditions H₂, Pd/C, Ethanol reactant->conditions product (+)-Epilupinine conditions->product

Caption: Catalytic debenzylation of N-benzyl-(+)-epilupinine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-Benzyl-(+)-epilupinine259.381.0259 mg
10% Palladium on Carbon (Pd/C)--26 mg (10 wt%)
Ethanol--15 mL
Hydrogen Gas (H₂)--Balloon pressure

Procedure:

  • To a solution of N-benzyl-(+)-epilupinine (259 mg, 1.0 mmol) in ethanol (15 mL) in a round-bottom flask is added 10% Pd/C (26 mg).

  • The flask is evacuated and backfilled with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with ethanol.

  • The combined filtrate is concentrated under reduced pressure to afford (+)-epilupinine. The product can be further purified by recrystallization or chromatography if necessary.

Expected Yield: >95%

Applications in Drug Discovery and Development

The synthetic routes outlined above provide access to a variety of quinolizidine alkaloids and their analogues. This class of compounds has shown a wide range of biological activities, making them attractive scaffolds for drug discovery programs.

  • Neurological Disorders: Many quinolizidine alkaloids interact with nicotinic and muscarinic acetylcholine receptors, suggesting potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

  • Antimicrobial and Antiviral Activity: Certain lupin alkaloids have demonstrated antimicrobial and antiviral properties, offering starting points for the development of new anti-infective agents.

  • Oncology: Some quinolizidine derivatives have exhibited cytotoxic activity against various cancer cell lines, making them interesting leads for the development of novel anticancer drugs.

The ability to synthesize these complex molecules from a relatively simple and commercially available building block like this compound allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the piperidine ring or the quinolizidine core, researchers can fine-tune the pharmacological properties of these compounds to develop more potent and selective therapeutic agents.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of quinolizidine alkaloids. The strategic use of the N-benzyl protecting group in combination with the powerful Dieckmann condensation reaction provides an efficient and adaptable route to the core bicyclic structure of these natural products. The detailed protocols provided herein serve as a practical guide for researchers in academic and industrial settings to synthesize these and other related alkaloids for further investigation in medicinal chemistry and drug development programs.

References

Experimental protocol for N-alkylation of Benzyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An N-alkylation of benzyl piperidine-3-carboxylate is a crucial chemical transformation in medicinal chemistry and drug development. The piperidine scaffold is a "privileged scaffold," appearing in numerous pharmaceuticals.[1] Modifying the piperidine nitrogen allows for the fine-tuning of a molecule's pharmacological properties, such as efficacy, selectivity, and pharmacokinetics.[1][2]

This application note provides detailed experimental protocols for two robust and widely used methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.

Method 1: Direct N-Alkylation via Nucleophilic Substitution (SN2)

This method involves the direct reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. The base is essential to neutralize the hydrohalic acid formed during the reaction, which drives the process to completion.[2] This approach is straightforward but may require heating for less reactive alkyl halides.[2]

Experimental Protocol

Materials:

  • This compound (1.0 equivalent)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.2 equivalents)[2][3]

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.0 equivalents)[2][4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[3][4]

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous DMF or MeCN (to make a ~0.1 M solution).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution.[2]

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq.) dropwise to the mixture at room temperature.[2] For highly reactive alkyl halides, consider cooling the mixture in an ice bath during addition.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it may be heated to 50-70°C.[2][3]

  • Work-up:

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).[2]

    • Combine the organic layers and wash with water, followed by brine.[2]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N-alkylated product.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method that avoids the risk of over-alkylation (formation of quaternary ammonium salts).[4] The reaction proceeds by forming an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4]

Experimental Protocol

Materials:

  • This compound (1.0 equivalent)

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[2][4]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in anhydrous DCM.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to accelerate this step.[2]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions. The addition can be exothermic, so maintain the temperature at or below room temperature.[4]

  • Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction's progress by TLC or LC-MS.[2][4]

  • Work-up:

    • Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2][4]

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

    • Combine all organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated piperidine derivative.

Data Presentation

The choice of method can depend on the desired alkyl group and available starting materials. The following table summarizes typical conditions and expected outcomes for the N-alkylation of a generic piperidine substrate.

MethodAlkylating AgentBase / Reducing AgentSolventTemp.Time (h)Typical Yield
Direct Alkylation Methyl IodideK₂CO₃DMFRT12-2470-95%
Direct Alkylation Ethyl BromideK₂CO₃MeCN60°C2465-85%
Direct Alkylation Benzyl BromideDIPEAMeCNRT1280-98%
Reductive Amination FormaldehydeNaBH(OAc)₃DCMRT4-1285-95%
Reductive Amination BenzaldehydeNaBH(OAc)₃DCMRT6-1880-95%
Reductive Amination AcetoneNaBH(OAc)₃DCERT12-2475-90%

Yields are representative and can vary based on the specific substrate, scale, and purification efficiency.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two described N-alkylation methods.

cluster_0 Direct N-Alkylation Workflow Reactants 1. Combine Piperidine & Anhydrous Solvent Add_Base 2. Add Base (e.g., K₂CO₃) Reactants->Add_Base Add_Alkyl_Halide 3. Add Alkyl Halide (Dropwise) Add_Base->Add_Alkyl_Halide Reaction 4. Stir at RT or Heat (12-24h) Add_Alkyl_Halide->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Quench with Water & Extract Monitor->Workup Reaction Complete Dry_Concentrate 7. Dry Organic Layer & Concentrate Workup->Dry_Concentrate Purify 8. Purify via Column Chromatography Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for Direct N-Alkylation.

cluster_1 Reductive Amination Workflow Reactants 1. Combine Piperidine, Carbonyl & Anhydrous Solvent Form_Iminium 2. Stir to Form Iminium Intermediate Reactants->Form_Iminium Add_Reducer 3. Add NaBH(OAc)₃ (Portion-wise) Form_Iminium->Add_Reducer Reaction 4. Stir at RT (4-24h) Add_Reducer->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Quench with NaHCO₃ & Extract Monitor->Workup Reaction Complete Dry_Concentrate 7. Dry Organic Layer & Concentrate Workup->Dry_Concentrate Purify 8. Purify via Column Chromatography Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

References

Application Notes and Protocols for Benzyl Piperidine-3-carboxylate in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl piperidine-3-carboxylate is a versatile scaffold for the construction of diverse compound libraries in drug discovery. The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the creation of compound libraries, focusing on derivatization at the piperidine nitrogen and amide formation at the carboxylate position.

Key Applications and Biological Targets

Compound libraries derived from the this compound scaffold have shown significant potential in identifying modulators of various biological processes. Two prominent areas of application include the development of inhibitors for Cathepsin K in the context of osteoporosis and the discovery of senescence-inducing agents for melanoma treatment.

Cathepsin K Inhibition in Osteoporosis

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key enzyme in bone resorption by degrading type I collagen.[4][5] Its inhibition is a promising therapeutic strategy for osteoporosis.[4] Compound libraries based on the piperidine-3-carboxamide scaffold have yielded potent Cathepsin K inhibitors.[3]

Induction of Cellular Senescence in Melanoma

Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[6][7] Inducing senescence in cancer cells is an emerging therapeutic approach.[1][8] Libraries of N-arylpiperidine-3-carboxamide derivatives have been successfully screened to identify compounds that induce a senescence-like phenotype in melanoma cells.[8][9]

Experimental Protocols

The following protocols describe the synthesis of a diverse library of compounds starting from this compound. The diversification strategy involves two key reactions: N-alkylation/arylation of the piperidine nitrogen and amide bond formation following the hydrolysis of the benzyl ester.

Protocol 1: N-Alkylation/Arylation of this compound

This protocol facilitates the introduction of a wide range of substituents at the piperidine nitrogen, creating a primary point of diversity.

Materials:

  • This compound hydrochloride

  • Assorted alkyl or aryl halides (e.g., benzyl bromide, substituted benzyl bromides, alkyl iodides)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add the desired alkyl or aryl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture at 50 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-substituted this compound derivative.

Protocol 2: Hydrolysis of the Benzyl Ester

This step is necessary to generate the corresponding carboxylic acid for subsequent amide coupling.

Materials:

  • N-substituted this compound derivative (from Protocol 1)

  • 1 M Sodium hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-substituted this compound derivative in a mixture of THF and 1 M NaOH solution.

  • Stir the reaction mixture at room temperature for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to approximately pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the N-substituted piperidine-3-carboxylic acid.

Protocol 3: Parallel Amide Bond Formation

This protocol describes the parallel synthesis of a library of piperidine-3-carboxamides by coupling the carboxylic acids generated in Protocol 2 with a diverse set of amines.

Materials:

  • N-substituted piperidine-3-carboxylic acid derivatives (from Protocol 2)

  • A library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • 96-well reaction block or individual reaction vials

Procedure:

  • In a 96-well reaction block or individual vials, dispense a solution of the N-substituted piperidine-3-carboxylic acid (1.0 eq) in DCM.

  • To each well/vial, add a solution of a unique amine (1.1 eq) from the amine library in DCM.

  • Add solutions of EDCI (1.2 eq) and DMAP (0.1 eq) in DCM to each reaction.

  • Seal the reaction block/vials and shake at room temperature for 12-18 hours.

  • After the reaction is complete, quench by adding a saturated sodium bicarbonate solution to each well/vial.

  • Perform a liquid-liquid extraction by adding more DCM and separating the organic phase. This can be done in the reaction block using a compatible liquid handling system.

  • Wash the organic phase with brine.

  • Dry the organic phase by passing it through a plug of anhydrous magnesium sulfate.

  • Evaporate the solvent to yield the crude piperidine-3-carboxamide derivatives.

  • Analyze the purity of the library members by LC-MS and purify as needed by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of piperidine-3-carboxamide libraries targeting Cathepsin K.

Table 1: Synthesis of (R)-1-(Substituted-phenyl)sulfonyl-piperidine-3-carboxylic acids

IntermediateR GroupYield (%)
1 4-methoxy-
2 4-methyl-
3 4-fluoro-
4 4-chloro-
5 4-bromo-
6 4-(trifluoromethyl)-
7 3-methoxy-
8 3-methyl-
9 3-chloro67
10 2-methyl-

Yields as reported in the source literature for selected compounds.[3]

Table 2: Synthesis and Biological Activity of (R)-N-benzyl-1-(substituted-phenyl)sulfonyl-piperidine-3-carboxamides against Cathepsin K

CompoundR1 (on sulfonyl)R2 (on benzyl)Yield (%)Cathepsin K IC50 (µM)
H-1 4-methoxy2-methyl510.23
H-3 4-methoxy4-methyl580.11
H-4 4-methoxy2-methoxy490.17
H-11 4-methoxy3-bromo600.08

Data extracted from a study on novel piperidine-3-carboxamide derivatives as Cathepsin K inhibitors.[3]

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_div1 Diversity Point 1: N-Substitution cluster_hydrolysis Intermediate Step cluster_div2 Diversity Point 2: Amide Coupling cluster_screening Biological Evaluation start This compound protocol1 Protocol 1: N-Alkylation/Arylation start->protocol1 R-X, K2CO3 lib1 N-Substituted Library (Esters) protocol1->lib1 protocol2 Protocol 2: Ester Hydrolysis lib1->protocol2 NaOH lib2 Carboxylic Acid Library protocol2->lib2 protocol3 Protocol 3: Parallel Amide Synthesis lib2->protocol3 R'R''NH, EDCI, DMAP final_lib Final Piperidine-3-carboxamide Library protocol3->final_lib screening High-Throughput Screening final_lib->screening hits Hit Compounds screening->hits G RANKL RANKL RANK RANK RANKL->RANK binds NFATc1 NFATc1 RANK->NFATc1 activates CatK_gene Cathepsin K Gene (CTSK) NFATc1->CatK_gene promotes transcription CatK_protein Cathepsin K (pro-enzyme) CatK_gene->CatK_protein translation Lysosome Lysosome CatK_protein->Lysosome transported to Secreted_CatK Secreted Cathepsin K (active enzyme) Lysosome->Secreted_CatK secreted into resorption lacuna Bone_Matrix Bone Matrix (Type I Collagen) Secreted_CatK->Bone_Matrix degrades Degradation Bone Resorption Bone_Matrix->Degradation Inhibitor Piperidine-3-carboxamide Inhibitor Inhibitor->Secreted_CatK inhibits G cluster_triggers Senescence Triggers cluster_pathways Core Senescence Pathways cluster_outcome Cellular Outcome Oncogene Oncogene Activation (e.g., BRAF V600E) p16 p16INK4a Oncogene->p16 DNA_damage DNA Damage p53 p53 DNA_damage->p53 p21 p21 p53->p21 Rb pRb p21->Rb p16->Rb CellCycleArrest Cell Cycle Arrest Rb->CellCycleArrest Senescence Senescence CellCycleArrest->Senescence Inducer Piperidine-3-carboxamide Senescence Inducer Inducer->Senescence induces

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Benzyl piperidine-3-carboxylate and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not be running to completion.

    • Troubleshooting:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the starting materials are fully consumed before work-up.[1]

      • Reaction Time: Extend the reaction time. Some protocols suggest stirring for several hours at room temperature after the initial addition of reagents.[1]

      • Temperature Control: Ensure the reaction temperature is optimal. Some steps may require initial cooling (e.g., 0°C) followed by warming to room temperature.[1]

  • Side Reactions: Unwanted side reactions can consume starting materials and generate impurities.

    • Troubleshooting:

      • Choice of Base: The strength and type of base are crucial. Stronger bases like sodium tert-butoxide may be more effective than weaker bases like sodium bicarbonate for certain starting materials.[1]

      • Reagent Purity: Use high-purity starting materials and dry solvents to prevent side reactions.

  • Poor Extraction/Purification: The desired product may be lost during the work-up and purification steps.

    • Troubleshooting:

      • pH Adjustment: Carefully control the pH during extraction. The product may be more soluble in the organic or aqueous phase at a specific pH. For instance, acidifying the aqueous layer to pH 2 is a critical step in some protocols to precipitate or extract the product.[1]

      • Solvent Choice: Use the appropriate extraction solvent. Ethyl acetate and diethyl ether are commonly used.[1]

      • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials, common impurities can include:

  • Dialkylated Products: The nitrogen on the piperidine ring can potentially react with two molecules of the benzyl halide, leading to the formation of a quaternary ammonium salt.

  • Products of Elimination: If using a strong base, elimination reactions can occur, especially if there are suitable leaving groups.

  • Oxidation or Reduction Products: Depending on the reaction conditions and the stability of the intermediates, oxidation or reduction of the piperidine ring or other functional groups can occur.

To identify these impurities, consider using analytical techniques such as LC-MS or NMR spectroscopy.

Q3: How can I improve the purity of my final product?

A3: Achieving high purity is essential, especially for pharmaceutical applications. Consider the following purification strategies:

  • Crystallization: This is a highly effective method for purifying solid compounds. The choice of crystallization solvent is critical. Some protocols suggest precipitating the product from petroleum ether or crystallizing from a solvent/anti-solvent system.[1][2]

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography can be used to separate the desired product from impurities.

  • pH Adjustment and Washing: During the work-up, washing the organic layer with saturated saline solution can help remove water-soluble impurities.[1] Adjusting the pH can also help to remove acidic or basic impurities.

Quantitative Data Summary

The yield of this compound derivatives can vary significantly depending on the synthetic route and reaction conditions. The table below summarizes yields from different methodologies.

Starting MaterialsKey ReagentsSolvent(s)YieldPurity (HPLC)Reference
N-benzyl glycine ethyl ester, ethyl 4-bromobutyrateSodium methoxideEthyl acetate98.6%>93%[2]
3-oxo-4-piperidine-carboxylic acid ethyl ester, benzyl chlorideSodium bicarbonateAcetone/Water--[1]
3-oxo-4-piperidine-carboxylic acid ethyl ester, benzyl bromideSodium tert-butoxideTetrahydrofuran--[1]
N-benzyl glycine ethyl ester, 4-bromo-ethyl butyrateSodium tert-butoxideToluene88.0%90.9%[2]
N-benzyl glycine ethyl ester, 4-bromo-ethyl butyrateSodium tert-butoxideTetrahydrofuran86.6%92.6%[2]

Note: Yields and purities are as reported in the cited literature and may vary based on experimental execution.

Experimental Protocols

Method 1: From 3-Oxo-4-piperidine-carboxylic acid ethyl ester [1]

  • Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% sodium bicarbonate solution.

  • Cool the solution to a temperature between -4°C and 0°C.

  • Separately, dissolve benzyl chloride in acetone.

  • Add the benzyl chloride solution dropwise to the cooled piperidine solution.

  • Stir the reaction mixture in an ice bath for 30 minutes, then continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress using TLC.

  • After completion, add deionized water and extract with petroleum ether three times.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate twice.

  • Wash the combined organic layers with a saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by crystallization.

Method 2: From N-Benzyl glycine ethyl ester [2]

  • Add ethyl N-benzylglycinate, ethyl 4-bromobutyrate, and sodium carbonate to methanol.

  • Heat the mixture to reflux and maintain for 10 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure to obtain the intermediate.

  • Dissolve the intermediate in ethyl acetate and add sodium methoxide.

  • Heat to reflux for 4 hours, monitoring by TLC.

  • Upon completion, adjust the pH to 7-8 and wash with water.

  • Adjust the pH of the organic layer to 1-2 to precipitate the product.

  • For further purification, dissolve the crude product in water, adjust the pH to 7-8, and extract with an organic solvent.

  • Adjust the pH of the organic layer back to 1-2 to crystallize the final product.

Visual Guides

Workflow_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Materials (e.g., Piperidine derivative, Benzyl halide) C Reagent Addition (Controlled Temp) A->C B Solvent & Base Selection B->C D Reaction Monitoring (TLC) C->D E Quenching & Extraction D->E Reaction Complete F pH Adjustment E->F G Drying & Concentration F->G H Purification (Crystallization/ Chromatography) G->H I Final Product H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Product Loss during Work-up Start->Cause3 Sol1 Extend Reaction Time/ Optimize Temperature Cause1->Sol1 Sol2 Check Reagent Purity/ Change Base Cause2->Sol2 Sol3 Optimize pH for Extraction/ Use Appropriate Solvents Cause3->Sol3 Result Improved Yield Sol1->Result Sol2->Result Sol3->Result

Caption: Troubleshooting guide for low reaction yields.

References

Technical Support Center: Synthesis of Benzyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Benzyl piperidine-3-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue 1: Low Yield of N-Benzylation of Piperidine-3-carboxylic Acid

Q1: My N-benzylation of piperidine-3-carboxylic acid with benzyl bromide is resulting in a low yield of the desired N-benzylpiperidine-3-carboxylic acid. What are the potential causes and how can I improve the yield?

A1: Low yields in the N-benzylation of piperidine-3-carboxylic acid can stem from several factors. The primary suspect is often the formation of a quaternary ammonium salt due to over-alkylation.[1] Additionally, incomplete reaction due to suboptimal conditions can be a significant contributor.

Here are key aspects to investigate and optimize:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a large excess of benzyl bromide can favor the formation of the quaternary ammonium salt. Start with a 1:1 to 1:1.2 molar ratio of piperidine-3-carboxylic acid to benzyl bromide and optimize from there.

  • Base Selection: The choice and amount of base are critical. A weak, non-nucleophilic base is preferred to neutralize the hydrobromic acid byproduct without promoting side reactions. Potassium carbonate (K₂CO₃) or triethylamine (TEA) are common choices. Ensure at least one equivalent of base is used.

  • Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to byproduct formation.

  • Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally suitable for this type of reaction.

Troubleshooting Summary Table:

Parameter Potential Issue Recommendation
Benzyl Bromide Excess leads to over-alkylation.Use 1.0-1.2 equivalents.
Base Inadequate amount or wrong type.Use ≥ 1 equivalent of K₂CO₃ or TEA.
Temperature Too high or prolonged reaction time.Monitor reaction at RT to 60°C.
Solvent Poor solubility of reactants.Use ACN or DMF.

Issue 2: Formation of Multiple Byproducts During Benzyl Esterification

Q2: During the esterification of N-benzylpiperidine-3-carboxylic acid with benzyl alcohol, I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these byproducts and how can I minimize their formation?

A2: The formation of multiple byproducts during benzyl esterification is a common challenge. The primary side reactions include amide formation and unreacted starting material.

Key factors to consider for minimizing byproduct formation are:

  • Esterification Method: The choice of esterification method is crucial.

    • Fischer Esterification (Acid-Catalyzed): Using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) with excess benzyl alcohol can be effective. However, prolonged reaction times and high temperatures can lead to dehydration or other side reactions. The continuous removal of water using a Dean-Stark apparatus is recommended to drive the equilibrium towards the product.[2]

    • Coupling Agents: Using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or (3-(dimethylamino)propyl)ethylcarbodiimide hydrochloride (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can lead to cleaner reactions at milder conditions. This method avoids the use of strong acids.

  • Purification: Careful purification of the crude product is essential. Column chromatography on silica gel is often effective in separating the desired benzyl ester from the unreacted carboxylic acid and other byproducts.

Troubleshooting Summary Table:

Parameter Potential Issue Recommendation
Esterification Method Incomplete reaction or side reactions.Use Fischer esterification with water removal or a coupling agent like DCC/DMAP.
Reaction Conditions High temperature leading to degradation.For coupling agents, run at 0°C to RT. For Fischer, use the minimum effective temperature.
Purification Co-elution of byproducts.Optimize solvent system for column chromatography.

Frequently Asked Questions (FAQs)

Q3: What is a typical experimental protocol for the synthesis of this compound?

A3: A two-step synthesis is commonly employed, starting from piperidine-3-carboxylic acid.

Step 1: N-Benzylation of Piperidine-3-carboxylic Acid

  • Reactants: Piperidine-3-carboxylic acid, Benzyl bromide, Potassium carbonate.

  • Solvent: Acetonitrile.

  • Procedure:

    • To a solution of piperidine-3-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylpiperidine-3-carboxylic acid, which can be used in the next step without further purification.

Step 2: Benzyl Esterification of N-Benzylpiperidine-3-carboxylic Acid

  • Reactants: N-Benzylpiperidine-3-carboxylic acid, Benzyl alcohol, Sulfuric acid.

  • Solvent: Toluene.

  • Procedure:

    • Suspend N-benzylpiperidine-3-carboxylic acid (1.0 eq) in toluene.

    • Add benzyl alcohol (3.0 eq) and a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring both the N-benzylation and the esterification steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and products. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture.

  • Solvents like acetonitrile, toluene, and dichloromethane are flammable and/or toxic. Use them in a fume hood and away from ignition sources.

Visualizing the Synthesis and Potential Side Reactions

To better understand the synthesis pathway and potential side reactions, the following diagrams are provided.

Synthesis_Pathway cluster_n_benzylation N-Benzylation cluster_esterification Esterification Piperidine-3-carboxylic Acid Piperidine-3-carboxylic Acid N-Benzylpiperidine-3-carboxylic Acid N-Benzylpiperidine-3-carboxylic Acid Piperidine-3-carboxylic Acid->N-Benzylpiperidine-3-carboxylic Acid Benzyl Bromide, K2CO3 Acetonitrile, 60°C This compound This compound N-Benzylpiperidine-3-carboxylic Acid->this compound Benzyl Alcohol, H2SO4 Toluene, Reflux

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_n_benzylation_side N-Benzylation Side Reaction cluster_esterification_side Esterification Side Reaction Piperidine-3-carboxylic Acid Piperidine-3-carboxylic Acid Quaternary Ammonium Salt Quaternary Ammonium Salt Piperidine-3-carboxylic Acid->Quaternary Ammonium Salt Excess Benzyl Bromide N-Benzylpiperidine-3-carboxylic Acid N-Benzylpiperidine-3-carboxylic Acid N-Benzylpiperidine-3-carboxamide N-Benzylpiperidine-3-carboxamide N-Benzylpiperidine-3-carboxylic Acid->N-Benzylpiperidine-3-carboxamide Side reaction with amine impurity

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_N_Benzylation Review N-Benzylation Step Start->Check_N_Benzylation Check_Esterification Review Esterification Step Start->Check_Esterification Check_Stoichiometry Verify Stoichiometry (1:1.1 amine:BnBr) Check_N_Benzylation->Check_Stoichiometry Check_Base Check Base (≥1 eq K2CO3/TEA) Check_Stoichiometry->Check_Base Check_Temp_Time Monitor Temp & Time Check_Base->Check_Temp_Time Check_Temp_Time->Check_Esterification Check_Method Choose Appropriate Method (Fischer vs. Coupling) Check_Esterification->Check_Method Check_Purification Optimize Purification Check_Method->Check_Purification Success Improved Yield and Purity Check_Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

Optimization of reaction conditions for Benzyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Benzyl piperidine-3-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include piperidine-3-carboxylic acid derivatives and benzyl halides (e.g., benzyl bromide or benzyl chloride). The piperidine nitrogen is typically alkylated with the benzyl group.

Q2: What are the key reaction parameters to control for a successful synthesis?

The critical parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The selection of these parameters can significantly impact the reaction yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting materials, you can determine when the reaction is complete.

Q4: What are some common side reactions to be aware of?

Potential side reactions include over-alkylation of the piperidine nitrogen (quaternary salt formation) if the reaction conditions are too harsh, and side reactions involving other functional groups present in the starting materials.

Q5: What is the typical work-up and purification procedure for this compound?

A typical work-up procedure involves quenching the reaction, followed by extraction with an organic solvent. The crude product is then often purified by techniques such as column chromatography or crystallization to obtain the final product with high purity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Poor quality starting materials.- Use fresh, high-quality reagents and catalysts.- Optimize the reaction temperature. Some reactions require cooling (e.g., 0°C) while others may need heating.- Monitor the reaction by TLC to ensure it has gone to completion.- Verify the purity of starting materials.
Formation of Multiple Products (Poor Selectivity) - Reaction temperature is too high.- Incorrect choice of base or solvent.- Presence of impurities in starting materials.- Lower the reaction temperature to improve selectivity.- Screen different bases and solvents to find the optimal conditions for the desired product.- Purify starting materials before use.
Difficulty in Product Isolation/Purification - Product is highly soluble in the aqueous phase during extraction.- Emulsion formation during work-up.- Co-elution of impurities during column chromatography.- Adjust the pH of the aqueous layer to suppress the ionization of the product and increase its solubility in the organic phase.[1][2]- Add brine to the aqueous layer to break up emulsions.- Optimize the solvent system for column chromatography to achieve better separation.
Product Degradation - Harsh reaction conditions (e.g., high temperature, strong acid/base).- Presence of oxygen or moisture for sensitive intermediates.- Use milder reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use dry solvents and reagents.

Experimental Protocols

Protocol 1: N-Benzylation of a Piperidine Carboxylate Derivative

This protocol is a general procedure for the N-benzylation of a piperidine-3-carboxylate precursor.

Materials:

  • Piperidine-3-carboxylate derivative (1.0 eq)

  • Benzyl bromide or benzyl chloride (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine) (2.0 - 3.0 eq)

  • Solvent (e.g., Acetonitrile, DMF, or Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography

Procedure:

  • Dissolve the piperidine-3-carboxylate derivative in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Add the benzyl halide dropwise to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Reaction Condition Optimization Data

The following table summarizes different reaction conditions that have been reported for the synthesis of N-benzylated piperidine derivatives. This data can be used as a starting point for optimizing your specific reaction.

Starting Material Reagent Base Solvent Temperature Reaction Time Yield Reference
Ethyl 3-oxo-4-piperidinecarboxylateBenzyl chloride10% Sodium bicarbonateAcetone/Water-4 to 0°C then RT2.5 hours-[1]
Ethyl 3-oxo-4-piperidinecarboxylateBenzyl bromideSodium tert-butoxideTetrahydrofuran0°C then RT0.5 hours-[1]
N-benzyl glycine ethyl ester4-bromo-ethyl butyrateSodium carbonateTetrahydrofuran--86.6% (3 steps)[2]
N-benzyl glycine ethyl ester4-bromo-ethyl butyrateSodium carbonateToluene--88.0% (3 steps)[2]
N-benzyl glycine ethyl ester4-chlorobutyric acid ethyl esterPotassium carbonateChloroform--86.6% (3 steps)[2]

Visualizing Experimental Workflows

General Workflow for this compound Synthesis

G reagents Starting Materials (Piperidine-3-carboxylate derivative, Benzyl halide, Base, Solvent) reaction Reaction Mixture reagents->reaction Combine & Stir monitoring Monitor Progress (TLC) reaction->monitoring Sample periodically workup Work-up (Quenching, Extraction, Washing) reaction->workup Reaction complete monitoring->reaction Continue if incomplete purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Confirm Reaction Completion (TLC) start->check_time optimize Optimize Conditions (Temperature, Time, Reagents) check_reagents->optimize check_temp->optimize check_time->optimize success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Overcoming solubility issues with Benzyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Benzyl piperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an organic compound containing a basic piperidine nitrogen and a lipophilic benzyl ester group. Its solubility is fundamentally dictated by these features:

  • As a Free Base: In its neutral (free base) form, the molecule's relatively large, non-polar structure makes it poorly soluble in aqueous solutions like water or neutral buffers (e.g., PBS pH 7.4).[1][2]

  • As a Salt: The piperidine nitrogen is basic, with a pKa estimated to be around 11.[3] In acidic media (pH < pKa), this nitrogen becomes protonated, forming a positively charged piperidinium salt.[3] This salt form is significantly more water-soluble than the neutral free base.[4]

  • In Organic Solvents: It is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[5][6]

Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). Why is this happening and what is the first step?

At a physiological pH of 7.4, this compound exists predominantly as the neutral free base, which has minimal water solubility.[1] This is the most common reason for dissolution failure in neutral buffers.

The first and most critical troubleshooting step is to adjust the pH .[3] By lowering the pH, you protonate the basic piperidine nitrogen, converting the compound into its much more soluble salt form.[7]

pH_Solubility_Equilibrium cluster_0 Chemical Equilibrium cluster_1 Solubility State FreeBase This compound (Free Base) Protonated Benzyl piperidinium-3-carboxylate (Protonated Salt) FreeBase->Protonated + H⁺ (Acidic pH) Insoluble Poorly Soluble in Water FreeBase->Insoluble Protonated->FreeBase - H⁺ (Basic pH) Soluble Water-Soluble Protonated->Soluble

Caption: pH-dependent equilibrium of this compound.

Q3: How do I effectively use pH to increase solubility for creating a stock solution?

The most straightforward approach is to prepare a stock solution in a dilute acidic vehicle.[3] A typical starting point is 10 mM HCl.

  • Weigh the desired amount of your compound.

  • Add a small volume of 10-50 mM HCl and vortex or sonicate.

  • The compound should dissolve as it converts to the hydrochloride salt.

  • Once fully dissolved, you can bring the solution to the final volume with your desired solvent (e.g., water or saline).

  • Important: When diluting this acidic stock into a neutral buffer for your final experiment, do so slowly and with vigorous mixing to avoid localized high concentrations that can cause the less soluble free base to precipitate.

Q4: pH adjustment is not an option for my experiment (e.g., cell-based assays). What is the next step?

If altering the pH is not feasible, the use of a water-miscible organic co-solvent is the next best strategy.[1][3] Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the energy barrier for solvating a lipophilic molecule.

Co_Solvency_Mechanism cluster_water Aqueous System cluster_cosolvent Co-Solvent System Drug_insoluble Drug Molecule (Insoluble) Water Water Molecules (High Polarity) Drug_insoluble->Water Poor Interaction Drug_soluble Drug Molecule (Soluble) CoSolvent Co-Solvent (e.g., DMSO) Drug_soluble->CoSolvent Favorable Interaction Water_mix Water Molecules CoSolvent->Water_mix Reduces Bulk Polarity

Caption: Conceptual model of how co-solvents enhance drug solubility.

Q5: I'm still facing precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I troubleshoot this?

This is a common issue related to kinetic versus equilibrium solubility. When a high-concentration DMSO stock is rapidly diluted, the compound may "crash out" before it can be properly solvated.

Troubleshooting_Workflow start Problem: Compound Precipitates from Solution check_pH Is the buffer pH > 7? start->check_pH use_acid Action: Prepare stock in 10mM HCl check_pH->use_acid Yes check_cosolvent Is the final co-solvent % too low? check_pH->check_cosolvent No solved Issue Resolved use_acid->solved use_cosolvent Action: Prepare stock in 100% DMSO or EtOH check_cosolvent->use_cosolvent Yes check_dilution Are you performing a large, single-step dilution? check_cosolvent->check_dilution No use_cosolvent->solved step_dilute Action: Use stepwise dilutions with vigorous mixing check_dilution->step_dilute Yes advanced Consider Advanced Methods: Cyclodextrins, Surfactants check_dilution->advanced No step_dilute->solved

Caption: Logical workflow for troubleshooting solubility issues.

Mitigation Strategies:

  • Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform intermediate dilutions into a buffer containing a higher percentage of the co-solvent.[3]

  • Increase Final Co-solvent Concentration: Determine the maximum tolerable co-solvent concentration for your specific assay.[1] A final concentration of 1% DMSO is often acceptable, but this must be verified experimentally.[1]

  • Sonication/Vortexing: After dilution, briefly sonicate or vortex the solution to provide energy to overcome the activation barrier to dissolution.

Data Presentation

Table 1: Qualitative Solubility Profile of this compound

Note: This data is estimated based on the chemical structure and general principles for piperidine-containing compounds. Experimental verification is required.

Solvent / MediumExpected SolubilityRationale / Notes
Deionized WaterPoorly Soluble / InsolubleThe molecule is in its neutral, lipophilic free base form.
PBS (pH 7.4)Poorly Soluble / InsolubleAt neutral pH, the compound remains in its free base form.[1]
0.1 M HCl (aq)SolubleThe acidic environment protonates the piperidine nitrogen, forming a highly soluble salt.[3][4]
0.1 M NaOH (aq)Poorly Soluble / InsolubleThe basic environment ensures the compound remains in its free base form.
DMSOSolubleA powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[1]
Ethanol / MethanolSolublePolar protic solvents that can effectively solvate the molecule.[5][6]
Table 2: Comparison of Common Co-solvents for Formulation
Co-solventKey PropertiesTypical Use CaseLimitations
DMSO Powerful polar aprotic solventHigh concentration stock solutions (10-50 mM) for subsequent dilution.[1]Can be toxic to cells at concentrations >1%.[1] May interfere with some assays.
Ethanol (EtOH) Polar protic solventGood for both stock solutions and as a component in final formulations.Can have effects on protein stability and cell viability at higher concentrations.
PEG 400 Polyethylene GlycolOften used in formulations for in vivo studies due to lower toxicity.[1]More viscous than DMSO or ethanol; may not provide the same solubilizing power.
Propylene Glycol Dihydroxy alcoholA common vehicle in pharmaceutical formulations.Less volatile and less potent as a solvent compared to DMSO.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific buffer.[8][9]

Materials:

  • This compound

  • Buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (chemically inert, e.g., PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer (e.g., 5-10 mg in 1 mL).[3] Ensure there is enough solid to maintain a saturated solution with undissolved particles.[3]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

  • Sampling: After equilibration, let the vials stand for 30 minutes to allow undissolved solid to settle.

  • Filtration: Carefully withdraw the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[3] This step is critical to avoid artificially high results.

  • Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method.

  • Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.[3]

Protocol 2: Rapid pH-Solubility Profile Assessment

This is a quick, qualitative method to confirm pH-dependent solubility.

Materials:

  • Compound of interest

  • Three vials labeled "Acid," "Neutral," and "Base"

  • 0.1 M HCl, Deionized Water, 0.1 M NaOH

  • Vortex mixer

Methodology:

  • Preparation: Place a small, equivalent amount of your compound (e.g., 1-2 mg) into each of the three vials.

  • Solvent Addition:

    • To the "Acid" vial, add 1 mL of 0.1 M HCl.

    • To the "Neutral" vial, add 1 mL of deionized water.

    • To the "Base" vial, add 1 mL of 0.1 M NaOH.

  • Mixing: Vortex all vials vigorously for 1-2 minutes.[1]

  • Observation: Allow the vials to sit at room temperature for 20-30 minutes. Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that pH.[1]

References

Technical Support Center: Racemization Control in Benzyl Piperidine-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the synthesis of Benzyl piperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process in which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate). In pharmaceutical sciences, the stereochemistry of a molecule is crucial as different enantiomers can exhibit significantly different pharmacological activities and toxicities. This compound is a chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, controlling its stereochemistry is paramount to ensure the efficacy and safety of the final drug product.

Q2: What are the common causes of racemization during the synthesis of this compound?

A2: Racemization in this context typically occurs at the chiral center (C3 position of the piperidine ring). The primary causes include:

  • Harsh Reaction Conditions: Exposure to strong acids or bases, or elevated temperatures, can facilitate the deprotonation and reprotonation at the chiral center, leading to a loss of stereochemical integrity.

  • Prolonged Reaction Times: Extended reaction times, especially under non-optimal conditions, increase the likelihood of racemization.

  • Inappropriate Base Selection: The choice of base during reactions, such as deprotection or coupling steps, is critical. Strong, non-hindered bases can promote racemization.[1]

  • Intermediate Stability: The formation of certain reactive intermediates, such as enolates, under reaction conditions can lead to a loss of stereochemistry.

Q3: How can I minimize racemization during the synthesis?

A3: To minimize racemization, consider the following strategies:

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pH) that allow for efficient conversion.

  • Choice of Base: Use a sterically hindered, non-nucleophilic base, such as 2,4,6-collidine, or a weaker base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA).

  • Reaction Time Optimization: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.

  • Protecting Group Strategy: An effective protecting group strategy can help maintain the stereochemical integrity of the molecule throughout the synthesis.

  • Asymmetric Synthesis Routes: Whenever possible, utilize established asymmetric synthesis methods, such as those employing chiral auxiliaries, catalysts, or enzymes, which are designed to produce the desired enantiomer with high fidelity.[2][3]

Q4: What analytical techniques are used to determine the enantiomeric excess (ee) of this compound?

A4: The most common and reliable technique for determining the enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[4][5] This method uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Other techniques include:

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: This method can be used to differentiate between enantiomers in solution.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Experiencing a lower than expected enantiomeric excess is a common challenge. This guide provides a systematic approach to troubleshooting this issue.

Symptom Possible Cause Recommended Action
Low ee in the final product Racemization during a specific reaction step - Identify the problematic step by analyzing the ee of intermediates.- Optimize reaction conditions for that step (lower temperature, milder reagents, shorter reaction time).[6]
Inappropriate base used - Switch to a weaker or more sterically hindered base (e.g., N-methylmorpholine or 2,4,6-collidine).[1]
Contaminated reagents or solvents - Use freshly purified or high-purity reagents and anhydrous solvents.
Incorrect analytical method - Validate your chiral HPLC/GC method for accuracy and resolution. Ensure baseline separation of enantiomers.[7]
Inconsistent ee results between batches Variability in reaction conditions - Ensure strict control over reaction parameters (temperature, addition rates, stirring speed).
Impure starting materials - Verify the purity and enantiomeric excess of your starting materials for each batch.
Complete loss of stereochemistry (racemic product) Harsh deprotection or workup conditions - Use milder deprotection methods.- Neutralize acidic or basic conditions promptly during workup.
Formation of a stable, achiral intermediate - Re-evaluate the reaction mechanism to identify and avoid the formation of such intermediates.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a classical method to separate enantiomers of a racemic mixture of a piperidine derivative.

  • Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral resolving agent (0.5-1.0 equivalent), such as di-p-toluoyl-D-tartaric acid or (R)-(-)-mandelic acid, in the same solvent.

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[6]

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., saturated sodium bicarbonate solution). Stir vigorously until all solids have dissolved.

  • Extraction and Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of a Piperidine Derivative (General Method)

This protocol provides a general guideline for developing a chiral HPLC method for analyzing the enantiomeric purity of this compound. Method development and optimization will be required.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, AD-H, or Chiralcel OD-H) are often effective for piperidine derivatives.

  • Mobile Phase Selection: Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Additive for Basic Compounds: To improve peak shape and resolution for basic compounds like piperidines, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1%).[6]

  • Method Optimization:

    • Adjust the ratio of the non-polar to polar solvent to achieve baseline separation (Rs > 1.5).

    • Optimize the flow rate (typically 0.5-1.5 mL/min).

    • Set the column temperature (e.g., 25 °C).

  • Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visual Guides

Troubleshooting Workflow for Low Enantiomeric Excess

TroubleshootingWorkflow start Low Enantiomeric Excess (ee) Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical analytical_ok Analytical Method Valid? validate_analytical->analytical_ok check_reagents Check Reagent and Solvent Purity analytical_ok->check_reagents Yes develop_new_method Develop/Optimize Analytical Method analytical_ok->develop_new_method No reagents_ok Reagents Pure? check_reagents->reagents_ok review_conditions Review Reaction Conditions (Temperature, Time, Base) reagents_ok->review_conditions Yes repurify_reagents Repurify Reagents/Solvents reagents_ok->repurify_reagents No optimize_conditions Optimize Reaction Conditions (Milder Base, Lower Temp, Shorter Time) review_conditions->optimize_conditions end_bad Consult Further/Redesign Synthesis review_conditions->end_bad end_good Problem Resolved optimize_conditions->end_good repurify_reagents->end_good develop_new_method->end_good

Caption: A logical workflow for troubleshooting low enantiomeric excess.

General Mechanism of Racemization at an α-Carbon

RacemizationMechanism cluster_enantiomer1 (S)-Enantiomer cluster_intermediate Planar Intermediate (Enolate/Carbanion) cluster_enantiomer2 (R)-Enantiomer s_enantiomer H-C(R1)(R2)-X intermediate [C(R1)(R2)-X]⁻ s_enantiomer->intermediate + Base - H⁺ intermediate->s_enantiomer + H⁺ r_enantiomer X-(R2)(R1)C-H intermediate->r_enantiomer + H⁺ r_enantiomer->intermediate + Base - H⁺

Caption: Racemization via a planar intermediate.

References

Technical Support Center: Benzyl Piperidine-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzyl piperidine-3-carboxylate.

Troubleshooting Guide

Question 1: My final product is an oil and not the expected solid. What should I do?

Answer:

The oily nature of your this compound can be attributed to several factors:

  • Residual Solvents: The most common reason for a product to remain oily is the presence of residual solvents from the purification process. Ensure that your product has been thoroughly dried under a high vacuum for a sufficient period.

  • Impurities: The presence of impurities can lower the melting point of a compound, causing it to exist as an oil at room temperature.[1] If thorough drying does not yield a solid, further purification is recommended.

  • Hygroscopic Nature: The compound may be hygroscopic, absorbing moisture from the atmosphere. Handle the compound under an inert, dry atmosphere (e.g., in a glove box) if possible.

Troubleshooting Steps:

  • Thorough Drying: Dry the sample under a high vacuum and slightly elevated temperature (if the compound is thermally stable) to remove all volatile residues.

  • Further Purification: If the product remains an oil, consider repurification using an alternative method. If you used column chromatography, recrystallization could be a good next step, and vice-versa.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or petroleum ether.

Question 2: I am seeing poor separation of my target compound during column chromatography. What are the likely causes and solutions?

Answer:

Poor separation in column chromatography is a frequent issue. The primary causes and their solutions are summarized below:

Potential Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating your compound from impurities. Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[1]
Column Overloading Loading too much crude product onto the column will result in broad, overlapping bands. A general rule of thumb is to use a crude product to silica gel ratio of 1:30 to 1:50.
Improper Column Packing Air bubbles or cracks in the silica gel bed can lead to channeling of the eluent and inefficient separation.[1] Ensure the column is packed uniformly.
Co-eluting Impurities Some impurities may have very similar polarity to your product, making them difficult to separate with standard silica gel chromatography. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or an alternative purification technique like preparative HPLC.

Question 3: My yield is very low after recrystallization. How can I improve it?

Answer:

Low recovery after recrystallization is often due to suboptimal solvent selection or procedural errors.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound is too soluble at low temperatures, you will lose a significant amount of product in the mother liquor.

  • Excess Solvent: Using too much solvent to dissolve the crude product will result in a low yield upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely and be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Allow sufficient time for crystallization to occur. After slow cooling to room temperature, placing the flask in an ice bath can help to maximize crystal formation.[2]

Improving Recrystallization Yield:

Factor Recommendation
Solvent System Test a range of solvents to find the one with the optimal solubility profile. A two-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[2]
Solvent Volume Add the hot solvent in small portions until the compound just dissolves.
Cooling Rate Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals before cooling further in an ice bath.
Mother Liquor Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as piperidine-3-carboxylic acid and benzyl bromide or benzyl alcohol.

  • Dialkylated Byproducts: The piperidine nitrogen can potentially be benzylated if it is not protected.

  • Hydrolyzed Product: The benzyl ester can be hydrolyzed back to the carboxylic acid.

  • Residual Reagents and Catalysts: Bases like triethylamine or coupling agents used in the synthesis.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for detecting and identifying impurities, even at very low levels.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the sample.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to screen for appropriate column chromatography conditions.

Q3: Can I use distillation to purify this compound?

A3: Distillation is generally only suitable for thermally stable, volatile compounds. Given the molecular weight and functional groups of this compound, it is likely to have a high boiling point and may decompose at the temperatures required for distillation, even under a vacuum. Therefore, chromatography and recrystallization are typically the preferred methods of purification.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This is a general protocol that should be optimized for your specific sample.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed without air bubbles. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Gradually increase the solvent polarity to elute your target compound.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room and elevated temperatures to find a suitable one.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound is fully dissolved.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and perform a hot filtration to remove it.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.[1]

Visualizations

Purification_Workflow crude Crude Benzyl Piperidine-3-carboxylate analysis Purity Analysis (TLC, LC-MS, NMR) crude->analysis decision Is Purity >95%? analysis->decision pure Pure Product decision->pure Yes purification_method Select Purification Method decision->purification_method No chromatography Column Chromatography purification_method->chromatography Oily Product or Complex Mixture recrystallization Recrystallization purification_method->recrystallization Solid Product re_analysis Re-analyze Purity chromatography->re_analysis recrystallization->re_analysis re_analysis->decision

Caption: Decision workflow for purifying this compound.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Improper Packing start->cause3 solution1 Optimize Eluent using TLC (Rf 0.2-0.4) cause1->solution1 solution2 Reduce Sample Load (e.g., 1:30 crude:silica) cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Scaling up Benzyl Piperidine-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of Benzyl piperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound is typically synthesized via two main routes. The most common is the direct Fischer esterification of piperidine-3-carboxylic acid (nipecotic acid) with benzyl alcohol, using an acid catalyst like sulfuric acid or tosic acid.[1][2] An alternative method involves the N-benzylation of a pre-formed piperidine-3-carboxylate ester (e.g., methyl or ethyl ester) using benzyl bromide or benzyl chloride in the presence of a base.[3][4] A third route involves the hydrogenation of a pyridine-based precursor, such as an ester of nicotinic acid, which is then benzylated, or a benzylated pyridinium salt that is subsequently reduced.[5][6]

Q2: What are the main challenges encountered when scaling up this reaction from lab to pilot plant?

A2: The most significant challenges during scale-up include managing reaction exotherms, ensuring adequate mixing and mass transfer, and developing efficient purification methods.[7][8] Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation, localized hot spots, and an increase in side-product formation.[7] Inadequate mixing can result in heterogeneous reaction conditions, leading to incomplete reactions and inconsistent yields.[7]

Q3: What safety precautions are critical when handling piperidine derivatives and benzylating agents at scale?

A3: Piperidine and its derivatives can be toxic and corrosive.[8] Benzylating agents like benzyl chloride and benzyl bromide are lachrymators and potential carcinogens. It is crucial to work in a well-ventilated area or use a closed-system reactor. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, must be worn.[9] When heated to decomposition, piperidine compounds can emit toxic nitrogen oxide fumes.[8] An emergency plan should be in place to handle any spills or accidental exposures.

Q4: How can the reversible nature of Fischer esterification be managed at a larger scale to maximize yield?

A4: To drive the equilibrium towards the product, two main strategies are employed. First, one of the reactants, typically the more cost-effective and easily removable one (often the alcohol), can be used in large excess.[1] Second, the water formed as a byproduct must be removed from the reaction mixture.[1] On a large scale, this is often achieved using a Dean-Stark apparatus or by azeotropic distillation.[1]

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield Upon Scale-Up

Q: We achieved a high yield at the gram scale, but it dropped significantly when we moved to the kilogram scale. What are the potential causes and solutions?

A: This is a common issue primarily linked to mass and heat transfer limitations.

  • Inefficient Heat Transfer: Exothermic reactions can create localized hot spots in large reactors, leading to the degradation of reactants or products.[7]

  • Poor Mixing: Inadequate agitation can lead to non-uniform concentrations of reactants and catalysts, resulting in incomplete conversion and the formation of byproducts.[7]

  • Reagent Addition Rate: Rapid addition of a reactive intermediate on a large scale can exacerbate exotherms and promote side reactions.[7]

ParameterLaboratory Scale (Typical)Pilot/Production Scale RecommendationRationale
Cooling Ice bath, simple stirringReactor with a cooling jacket, overhead stirrerEnsures efficient heat removal and precise temperature control.[7]
Mixing Magnetic stirrerMechanical overhead stirrer (e.g., impeller, turbine)Provides homogenous mixing in larger volumes, improving mass and heat transfer.[7]
Reagent Addition Rapid or portion-wise additionSlow, controlled addition via a dosing pumpMinimizes exotherms and maintains a low concentration of reactive species, reducing side reactions.[7]
Issue 2: High Levels of Impurities in the Crude Product

Q: Our scaled-up batch contains significant impurities, primarily unreacted starting materials and an unknown byproduct. How can we minimize these?

A: Impurity formation is often magnified at scale. Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products.

  • Unreacted Starting Materials: This often points to an incomplete reaction due to poor mixing, insufficient reaction time, or catalyst deactivation.[7]

  • Side Reactions: In the context of N-benzylation, over-alkylation can occur, forming a quaternary ammonium salt.[7] During esterification, high temperatures can lead to decomposition or other side reactions.[10]

Impurity SourcePotential CauseRecommended Solution
Unreacted Nipecotic Acid / Benzyl Alcohol Incomplete reaction, insufficient catalyst, or reversible reaction equilibrium.Monitor reaction to completion (TLC, GC, LC-MS). Ensure catalyst activity. Use an excess of one reagent and remove water to shift equilibrium.[1]
N,N-Dibenzylpiperdinium Salt Over-alkylation during N-benzylation.Carefully control stoichiometry. Add the benzylating agent slowly and maintain a lower reaction temperature.[7]
Degradation Products Excessive reaction temperature or prolonged reaction time.Optimize reaction temperature and monitor the reaction to avoid extended heating after completion.[10]
Issue 3: Difficult Product Isolation and Purification

Q: We are struggling with the workup. Emulsions form during aqueous extraction, and the final product is difficult to crystallize. What can we do?

A: Workup and purification challenges are common during scale-up.

  • Emulsion Formation: The amphiphilic nature of piperidine derivatives can lead to stable emulsions during acid-base extractions.

  • Purification Issues: The crude product may be an oil or contain impurities that inhibit crystallization. Separation from unreacted starting materials like benzyl alcohol can also be challenging.

ProblemRecommended Solution
Emulsion During Workup Add brine (saturated NaCl solution) to increase the aqueous phase density and disrupt emulsions. Allow the mixture to stand for a longer period without agitation. Consider centrifugation for persistent emulsions on a smaller scale.
Failure to Crystallize Ensure the crude product is sufficiently pure. Use seeding crystals from a small-scale batch. Screen various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether) for crystallization. If the product is an oil, consider converting it to a stable salt (e.g., hydrochloride) which is often crystalline and easier to handle.[5]
Difficulty Removing Excess Benzyl Alcohol Benzyl alcohol has a high boiling point, making it difficult to remove under vacuum. It can be removed by distillation under a high vacuum or by converting the product to a salt and washing the solid with a solvent in which benzyl alcohol is soluble but the salt is not (e.g., diethyl ether).

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a representative lab-scale procedure that can be adapted for scale-up.

  • Reaction Setup: To a round-bottom flask (or reactor) equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with a reflux condenser, add piperidine-3-carboxylic acid (1.0 eq.), benzyl alcohol (3.0 eq.), and toluene (approx. 5 mL per gram of carboxylic acid).

  • Catalyst Addition: Slowly add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and reaction monitoring (e.g., by TLC or LC-MS) indicates the consumption of the starting material (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. Alternatively, the product can be converted to its hydrochloride salt by dissolving the crude oil in diethyl ether and bubbling dry HCl gas through the solution to precipitate the crystalline salt.[5]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Finishing raw_materials Raw Material QC (Nipecotic Acid, Benzyl Alcohol) reactor_prep Reactor Preparation & Inerting raw_materials->reactor_prep charge Charge Reactants & Solvent reactor_prep->charge catalyst Catalyst Addition charge->catalyst reflux Heat to Reflux & Water Removal (Dean-Stark) catalyst->reflux monitoring In-Process Control (TLC / LC-MS) reflux->monitoring monitoring->reflux Incomplete? cooldown Cool Down monitoring->cooldown Complete? quench Quench & Neutralize (Aqueous Wash) cooldown->quench extraction Phase Separation quench->extraction concentration Solvent Removal (Vacuum) extraction->concentration purify Purification (Distillation / Crystallization) concentration->purify drying Product Drying purify->drying final_qc Final Product QC (Purity, Identity) drying->final_qc packaging Packaging final_qc->packaging

G start Problem: Low Yield or High Impurity q1 Is the reaction complete? start->q1 a1_no Incomplete Reaction q1->a1_no No a1_yes Complete Reaction q1->a1_yes Yes s1_no • Extend reaction time • Check catalyst activity • Increase temperature a1_no->s1_no q2 Analyze crude product. High level of byproducts? a1_yes->q2 a2_yes Byproduct Formation q2->a2_yes Yes a2_no Low Byproducts q2->a2_no No s2_yes • Lower reaction temperature • Slow reagent addition • Adjust stoichiometry a2_yes->s2_yes q3 Significant product loss during workup/purification? a2_no->q3 a3_yes Isolation Issues q3->a3_yes Yes a3_no Efficient Isolation q3->a3_no No s3_yes • Optimize extraction pH • Use brine to break emulsions • Re-evaluate purification  (e.g., salt formation) a3_yes->s3_yes end_node Review mass balance & analytical methods a3_no->end_node

References

Technical Support Center: Catalyst Selection for Benzyl Piperidine-3-Carboxylate Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of benzyl piperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for the hydrogenation of this compound?

A1: The most frequently used and generally recommended catalyst for the hydrogenolysis of the benzyl ester in this compound is Palladium on carbon (Pd/C).[1][2] Typically, 5% or 10% Pd/C is effective for this transformation.[1][3]

Q2: Are there more active catalysts available if the reaction with Pd/C is slow or incomplete?

A2: Yes, for substrates that are sterically hindered or prove to be less reactive, Pearlman's catalyst (20% Pd(OH)₂/C) is a more active alternative.[1] In some challenging cases, a mixture of Pd/C and Pearlman's catalyst has been shown to be effective for cleaving difficult benzyl protecting groups.[4][5]

Q3: What are the typical reaction conditions for this hydrogenation?

A3: The hydrogenation is commonly performed at room temperature and atmospheric pressure using a hydrogen-filled balloon.[5] However, for less reactive substrates, increasing the hydrogen pressure with a Parr apparatus and elevating the temperature to 40-50 °C can improve the reaction rate and yield.[5]

Q4: What is transfer hydrogenation, and can it be used for this reaction?

A4: Transfer hydrogenation is a milder alternative to using hydrogen gas. It utilizes a hydrogen donor in the presence of a catalyst. Ammonium formate is a commonly used hydrogen donor with Pd/C for the debenzylation of N-benzyl groups and benzyl esters.[6][7][8] This method is convenient as it does not require specialized high-pressure hydrogenation equipment.[8]

Q5: How does the choice of solvent affect the reaction?

A5: The solvent can significantly impact the reaction rate. For debenzylation with Pd/C, the efficiency generally follows this trend: toluene < methanol < ethanol << acetic acid < THF.[1] It is crucial to use a solvent system that can dissolve both the nonpolar starting material and the polar product to ensure a smooth reaction.[5]

Troubleshooting Guide

Issue 1: The hydrogenation reaction is slow or incomplete, with starting material remaining.

This is a common issue in the hydrogenolysis of benzyl esters. The following table outlines potential causes and solutions.

Potential CauseTroubleshooting StepRationale
Inactive Catalyst 1. Use a fresh batch of Pd/C. 2. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or a 1:1 mixture of Pd/C and Pd(OH)₂/C.[4][5]The palladium catalyst may have lost its activity due to age or improper storage. Pearlman's catalyst is generally more active for hydrogenolysis.[1]
Catalyst Poisoning 1. Ensure the starting material is highly pure. 2. Use high-purity, degassed solvents. 3. If sulfur-containing reagents were used in previous steps, ensure they are completely removed.Impurities, especially sulfur compounds, can irreversibly poison the palladium catalyst, rendering it inactive.
Poor Solubility 1. Change the solvent system. Consider using mixtures like THF/MeOH/H₂O.[5] 2. Acetic acid can be an effective solvent that also accelerates the reaction.[1]The benzyl ester starting material is relatively nonpolar, while the resulting carboxylic acid is polar. A solvent that solubilizes both is necessary for the reaction to proceed to completion.
Insufficiently Forcing Conditions 1. Increase the hydrogen pressure using a Parr apparatus. 2. Increase the reaction temperature (e.g., to 40-50 °C).[5] 3. Increase the catalyst loading (e.g., from 10 wt% to 20-50 wt%).[5] 4. Add a catalytic amount of acid, such as acetic acid or a few drops of HCl.[1]Some substrates may have a higher activation energy for hydrogenolysis, requiring more forcing conditions to drive the reaction to completion.

Issue 2: A side product is observed, suggesting reduction of the piperidine ring.

While palladium catalysts have a lower propensity for ring saturation compared to platinum or rhodium, it can still occur under harsh conditions.

Potential CauseTroubleshooting StepRationale
Overly Active Catalyst/Harsh Conditions 1. Avoid using platinum (Pt) or rhodium (Rh) based catalysts if only debenzylation is desired.[1] 2. Reduce the reaction temperature and/or hydrogen pressure. 3. Consider switching to a transfer hydrogenation method with ammonium formate, which is generally milder.Platinum and rhodium are highly effective for aromatic ring hydrogenation and should be avoided if only cleavage of the benzyl ester is the goal. Milder reaction conditions can help to prevent over-reduction.

Catalyst and Condition Comparison

The following tables provide a summary of common catalysts and reaction conditions for benzyl ester hydrogenation to aid in selection and optimization.

Table 1: Catalyst Comparison

CatalystTypical Loading (wt%)Key Characteristics
10% Pd/C 10-20The most common and versatile catalyst for benzyl group hydrogenolysis.[1][2]
5% Pd/C 10-20A slightly less active but often effective alternative to 10% Pd/C.[1]
20% Pd(OH)₂/C (Pearlman's Catalyst) 10-20More active than Pd/C, particularly for hindered substrates or difficult deprotections.[1][5]
1:1 mixture of Pd/C and Pd(OH)₂/C 10-20 totalCan be effective for particularly challenging benzyl group cleavages.[4]

Table 2: Reaction Condition Comparison

ParameterCondition 1: Standard HydrogenolysisCondition 2: Transfer Hydrogenolysis
Hydrogen Source H₂ gas (balloon or high-pressure vessel)[5]Ammonium formate (HCO₂NH₄)
Catalyst 10% Pd/C10% Pd/C
Solvent Methanol, Ethanol, or Ethyl Acetate[1]Methanol or DMF
Temperature Room TemperatureRoom Temperature to Reflux
Pressure Atmospheric to high pressureAtmospheric
Advantages Widely used, can be forced with high pressure.Milder conditions, no specialized pressure equipment needed.
Disadvantages Requires handling of hydrogen gas, potential for over-reduction.Requires removal of ammonium formate salts during workup.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis using Hydrogen Gas

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (10-20% by weight of the substrate).

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure the reaction atmosphere is replaced with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen from the balloon.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be purified further if necessary.

Protocol 2: General Procedure for Transfer Hydrogenolysis using Ammonium Formate

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Reagent Addition: Add 10% Pd/C (10-20% by weight of the substrate) followed by ammonium formate (3-5 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux if it is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate. The product can be isolated by dissolving the residue in an organic solvent and washing with brine, followed by drying and evaporation of the solvent.

Visualized Workflows

Catalyst_Selection_Decision_Tree start Start: Hydrogenation of This compound catalyst_choice Is the reaction slow or incomplete with standard 10% Pd/C? start->catalyst_choice yes_slow Yes catalyst_choice->yes_slow Yes no_slow No catalyst_choice->no_slow No transfer_hydrogenation Consider Transfer Hydrogenation with Ammonium Formate for milder conditions. catalyst_choice->transfer_hydrogenation Alternative Path increase_conditions Increase H2 pressure and/or temperature. Consider adding a catalytic amount of acid. yes_slow->increase_conditions end_success Reaction Successful no_slow->end_success more_active_catalyst Switch to a more active catalyst: 20% Pd(OH)2/C (Pearlman's Catalyst) or a 1:1 mixture of Pd/C and Pd(OH)2/C. increase_conditions->more_active_catalyst If still slow end_troubleshoot Further Troubleshooting Required increase_conditions->end_troubleshoot more_active_catalyst->end_success more_active_catalyst->end_troubleshoot transfer_hydrogenation->end_success

Caption: Catalyst selection decision tree for troubleshooting.

Troubleshooting_Workflow start Incomplete Reaction Observed check_catalyst Check Catalyst Activity (Use fresh catalyst) start->check_catalyst check_purity Check Substrate and Solvent Purity (Potential catalyst poisoning) check_catalyst->check_purity If catalyst is fresh outcome_success Reaction Goes to Completion check_catalyst->outcome_success If new catalyst works check_solubility Assess Solubility (Can starting material and product dissolve?) check_purity->check_solubility If materials are pure check_purity->outcome_success If purification helps optimize_conditions Optimize Reaction Conditions (Increase T, P, or catalyst loading) check_solubility->optimize_conditions If solubility is adequate check_solubility->outcome_success If new solvent works optimize_conditions->outcome_success outcome_fail Problem Persists optimize_conditions->outcome_fail

Caption: Workflow for troubleshooting an incomplete hydrogenation.

References

Technical Support Center: Benzyl Piperidine-3-Carboxylate Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful application of protecting group strategies in syntheses involving benzyl piperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is most suitable for this compound?

A1: The choice of an N-protecting group depends on the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps and the desired deprotection method. The three most common protecting groups—Boc, Cbz, and Fmoc—each offer distinct advantages and disadvantages.

  • Boc (tert-butyloxycarbonyl): This is often a preferred choice due to its stability under a wide range of non-acidic conditions. It is typically removed with strong acids like trifluoroacetic acid (TFA), which is orthogonal to the hydrogenolysis conditions used to remove the benzyl ester.[1][2]

  • Cbz (benzyloxycarbonyl): While also common, the Cbz group presents a challenge as it is often removed by catalytic hydrogenolysis, the same method used to deprotect the benzyl ester.[1][3] Selective deprotection is possible but requires carefully controlled conditions or alternative reagents.[4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic and hydrogenolytic conditions but is readily cleaved by bases, most commonly piperidine.[1][5][6] This makes it an excellent orthogonal protecting group in the presence of the acid-labile benzyl ester.

A summary of these protecting groups is provided in the table below.

Q2: How can I achieve orthogonal protection of the nitrogen and the carboxylic acid of piperidine-3-carboxylic acid?

A2: Orthogonal protection allows for the selective removal of one protecting group in the presence of another, which is crucial for multi-step syntheses.[7][8][9] For piperidine-3-carboxylic acid, where the secondary amine and the carboxylic acid both require protection, selecting a compatible pair is essential.

N-Protecting GroupCompatible Carboxyl Protecting GroupDeprotection Conditions (Nitrogen)Deprotection Conditions (Carboxyl)
Boc Benzyl (Bn)Acidic (e.g., TFA)[2]Hydrogenolysis (e.g., H₂/Pd-C)[10]
Fmoc Benzyl (Bn)Basic (e.g., Piperidine)[11][12]Hydrogenolysis (e.g., H₂/Pd-C)
Cbz tert-Butyl (tBu)Hydrogenolysis or HBr/AcOH[3]Acidic (e.g., TFA)[10]

Troubleshooting Guides

Issue 1: Incomplete N-Boc Protection of this compound

Question: My N-Boc protection reaction using Boc-anhydride

(Boc)2O(Boc)_2O(Boc)2​O
is sluggish or incomplete. What are the potential causes and how can I resolve this?

Answer: Incomplete N-Boc protection can arise from several factors. The following table outlines common causes and recommended troubleshooting steps.

Potential CauseRecommended Solution
Incorrect Base Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to avoid reaction with
(Boc)2O(Boc)_2O(Boc)2​O
.
Insufficient Reagent Increase the equivalents of
(Boc)2O(Boc)_2O(Boc)2​O
to 1.1-1.5 equivalents.
Reaction Temperature While often run at room temperature, gentle heating (e.g., 40 °C) may be required for less reactive amines.
Solvent Issues Ensure the amine is fully dissolved. A co-solvent like THF with water may be necessary.[13]
Starting Material Quality The starting this compound may be a salt (e.g., HCl salt). Ensure it is neutralized with a base before adding the
(Boc)2O(Boc)_2O(Boc)2​O
.

Issue 2: Non-Selective Deprotection of N-Cbz and Benzyl Ester Groups

Question: I am attempting to remove the N-Cbz group via catalytic hydrogenolysis, but I am simultaneously cleaving the C-terminal benzyl ester. How can I achieve selective deprotection?

Answer: The simultaneous cleavage occurs because both the Cbz and benzyl ester groups are susceptible to hydrogenolysis.[3][10] To deprotect the N-Cbz group selectively, alternative methods that do not affect the benzyl ester are required.

MethodReagents & ConditionsAdvantagesConsiderations
Acidolysis 33% HBr in Acetic Acid, room temp.[3]Fast and effective.Harsh acidic conditions may not be suitable for all substrates.
Transfer Hydrogenolysis Ammonium formate, Pd/C, Methanol, reflux.[3]Milder than H₂ gas; does not require specialized pressure equipment.May require careful catalyst selection and monitoring to avoid benzyl ester cleavage.
Lewis Acid Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4]High functional group tolerance; mild conditions.Requires use of a specific fluorinated solvent.

Issue 3: Side Reactions During N-Fmoc Deprotection

Question: When removing the N-Fmoc group with piperidine in DMF, I observe significant byproduct formation. What is causing this and how can it be minimized?

Answer: The primary byproduct during Fmoc deprotection is the dibenzofulvene (DBF) intermediate, which can form adducts with the newly deprotected amine or other nucleophiles.[11][12]

Potential CauseRecommended Solution
Dibenzofulvene Adduct Formation The highly reactive DBF intermediate can be trapped by the deprotecting amine (piperidine). Ensure a sufficient excess of piperidine is used (typically 20% v/v in DMF).[6][14]
Aspartimide Formation (if applicable) For sequences containing aspartic acid, the use of piperidine can promote side-chain cyclization. Using a less basic deprotection cocktail (e.g., containing DBU) can sometimes mitigate this, though this is less of a concern for the parent piperidine structure.[11]
Reaction Time Prolonged exposure to basic conditions can lead to other side reactions. Monitor the reaction by TLC or LC-MS and quench promptly upon completion. Standard protocols often involve two treatments: a short one (2-3 min) followed by a longer one (5-15 min).[6][14]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of THF and water.

  • Add a base, such as triethylamine (1.5 eq) or aqueous sodium bicarbonate.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (

    (Boc)2O(Boc)_2O(Boc)2​O
    , 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: N-Cbz Protection of this compound

  • Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, keeping the temperature below 5 °C.[3]

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Cool the aqueous layer and acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz protected product.[3]

Protocol 3: N-Fmoc Deprotection

  • Dissolve the N-Fmoc protected this compound in N,N-dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF.[6][14]

  • Stir the mixture at room temperature. A typical procedure involves an initial 2-3 minute treatment, followed by filtration and a second 5-15 minute treatment with fresh reagent.[6][14]

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure and purify the resulting amine, often by chromatography, to remove the dibenzofulvene-piperidine adduct.

Visualized Workflows

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start Benzyl Piperidine- 3-Carboxylate Reagents +(Boc)2O, Base (e.g., TEA) Solvent (e.g., DCM) Start->Reagents Reaction Stir at 0°C to RT Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product N-Boc Protected Product Workup->Product Dep_Start N-Boc Protected Product Dep_Reagents + Strong Acid (e.g., TFA in DCM) Dep_Start->Dep_Reagents Dep_Reaction Stir at RT Dep_Reagents->Dep_Reaction Dep_End Deprotected Amine (TFA Salt) Dep_Reaction->Dep_End

Caption: Workflow for N-Boc protection and deprotection.

Cbz_Protection_Workflow cluster_protection Cbz Protection (Schotten-Baumann) cluster_deprotection Selective Cbz Deprotection Start Benzyl Piperidine- 3-Carboxylate Reagents + Cbz-Cl, Base (e.g., Na2CO3) in Water Start->Reagents Reaction Stir at 0°C to RT Reagents->Reaction Workup Acidify & Extract Reaction->Workup Product N-Cbz Protected Product Workup->Product Dep_Start N-Cbz Protected Product Dep_Reagents + HBr in AcOH OR + Transfer Hydrogenolysis Reagents Dep_Start->Dep_Reagents Dep_Reaction Monitor for Selective Cleavage Dep_Reagents->Dep_Reaction Dep_End Deprotected Amine (Benzyl Ester Intact) Dep_Reaction->Dep_End

Caption: Workflow for N-Cbz protection and selective deprotection.

Orthogonal_Strategy_Decision Start Start: Piperidine-3-Carboxylic Acid Q1 Are subsequent steps acid-sensitive? Start->Q1 Protect_N_Boc Protect N with Boc Q1->Protect_N_Boc  No   Protect_N_Fmoc Protect N with Fmoc Q1->Protect_N_Fmoc  Yes   Protect_C_Bn Protect COOH with Benzyl Protect_N_Boc->Protect_C_Bn Deprotect_N_TFA Deprotect N with TFA Protect_C_Bn->Deprotect_N_TFA Orthogonal Path 1 Deprotect_N_Pip Deprotect N with Piperidine Protect_C_Bn->Deprotect_N_Pip Orthogonal Path 2 Deprotect_C_H2 Deprotect COOH with H2/Pd-C Deprotect_N_TFA->Deprotect_C_H2 Protect_N_Fmoc->Protect_C_Bn Deprotect_N_Pip->Deprotect_C_H2

Caption: Orthogonal strategy decision tree for piperidine-3-carboxylic acid.

References

Common impurities in Benzyl piperidine-3-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzyl Piperidine-3-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities associated with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Common impurities in this compound typically originate from starting materials, side-reactions during synthesis, or subsequent degradation. These can be categorized as:

  • Starting Material Residues: Unreacted piperidine-3-carboxylic acid esters and benzyl chloride or benzyl bromide are common.

  • Benzylation Byproducts: Impurities arising from the benzylation agent, such as benzyl alcohol, benzaldehyde, dibenzyl ether, and toluene, are frequently observed. Technical grade benzyl chloride can also introduce impurities like α,α-dichlorotoluene.

  • Over-alkylation Products: Dialkylated piperidine species can form as byproducts.

  • Hydrolysis Products: Benzyl piperidine-3-carboxylic acid can be present due to the hydrolysis of the ester functionality.

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both identifying and quantifying impurities in this compound and related compounds. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient is often employed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile impurities.

Q3: What are the primary methods for purifying crude this compound?

A3: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present. Often, a combination of an initial aqueous workup followed by one of these techniques is employed for optimal purity.

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound fails to crystallize from solution.

  • Possible Cause 1: Inappropriate solvent. The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For piperidine derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, and acetonitrile. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor," miscible anti-solvent in which it is not) can also be effective. Ethyl acetate/hexanes is a commonly used solvent/anti-solvent pair for similar compounds.

  • Possible Cause 2: Insufficient concentration. The solution may not be saturated enough for crystals to form.

    • Solution: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Possible Cause 3: Presence of oily impurities. Certain impurities can inhibit crystallization and cause the product to "oil out."

    • Solution: Try to remove the oily impurities by washing a solution of the crude product with an immiscible solvent. Alternatively, column chromatography may be necessary before attempting recrystallization.

Problem: The purity of my this compound does not improve significantly after recrystallization.

  • Possible Cause: Co-crystallization of impurities. Some impurities may have similar solubility properties to the desired product and co-crystallize.

    • Solution: A different recrystallization solvent system may be required. Alternatively, a different purification technique, such as column chromatography, should be considered. An acid-base wash during the workup can also help remove acidic or basic impurities that might be difficult to remove by recrystallization alone.

Column Chromatography Issues

Problem: My this compound streaks or shows poor separation on a silica gel column.

  • Possible Cause: Strong interaction with the stationary phase. The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This will compete with the piperidine nitrogen for binding to the silica gel and improve the peak shape. Using an amine-deactivated silica gel is also a good option.

Problem: I am experiencing low recovery of my compound from the column.

  • Possible Cause: Irreversible adsorption to the silica gel. The strong interaction between the basic product and acidic silica can sometimes lead to irreversible binding.

    • Solution: In addition to using a basic modifier in the eluent, consider using a less acidic stationary phase like alumina.

Data Presentation

CompoundAnalytical MethodPurity Before PurificationPurification MethodPurity After Purification
N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl esterHPLC90.9% - 93.2%Dissolving in water, adjusting pH, extraction with ethyl acetate, followed by crystallization from the organic layer.99.5% - 99.6%
Methyl (3R,6S)-1-benzyl-6-methylpiperidine-3-carboxylate1H NMRMixture of diastereomersFlash column chromatography on silica with 90:10 hexane-EtOAc as eluent.Single diastereomer

Experimental Protocols

General Aqueous Workup for Removal of Acidic Impurities
  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product ready for further purification.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., isopropanol, ethyl acetate) at room temperature. If it dissolves easily, it is likely not a good single solvent for recrystallization. A good solvent will require heating to dissolve the compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl until the solid is completely dissolved.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Prepare a column with silica gel.

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point. For basic compounds like this compound, adding 0.1-1% triethylamine to the eluent system is recommended to prevent tailing.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound is loaded onto the top of the column.

  • Elution: Run the column with the selected eluent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Benzyl piperidine-3-carboxylate Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Purification Purification Workup->Purification Impurities Aqueous Impurities Workup->Impurities Recrystallization Recrystallization Purification->Recrystallization Option 1 Chromatography Column Chromatography Purification->Chromatography Option 2 Pure Pure Product Recrystallization->Pure Organic_Impurities Organic Impurities Recrystallization->Organic_Impurities Chromatography->Pure Chromatography->Organic_Impurities

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Product Fails to Crystallize Cause1 Inappropriate Solvent? Start->Cause1 Cause2 Insufficient Concentration? Start->Cause2 Cause3 Oily Impurities Present? Start->Cause3 Solution1 Change Solvent/ Use Anti-solvent Cause1->Solution1 Solution2 Concentrate Solution Cause2->Solution2 Solution3 Pre-purify by Aqueous Wash or Chromatography Cause3->Solution3

Caption: Troubleshooting guide for recrystallization issues.

Validation & Comparative

A Comparative Guide to Benzyl and Ethyl Piperidine-3-Carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] The strategic selection of derivatives, such as Benzyl piperidine-3-carboxylate and Ethyl piperidine-3-carboxylate, is a critical decision in the synthetic pathway of novel chemical entities. This guide provides an objective comparison of these two valuable building blocks, supported by physicochemical data and synthetic considerations, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a benzyl and an ethyl ester on the piperidine-3-carboxylate core can significantly influence the physical and chemical properties of the molecule. The benzyl ester, with its larger aromatic group, generally imparts a higher molecular weight and can affect properties like solubility and crystallinity.

PropertyThis compoundEthyl piperidine-3-carboxylate
Molecular Formula C13H17NO2C8H15NO2
Molecular Weight 219.28 g/mol [2]157.21 g/mol [3][4][5][6]
Appearance Data not availableColorless to yellowish liquid[3][6]
Density Data not available~1.043 g/mL at 25 °C[4]
Boiling/Melting Point Data not available77 °C[3]
Purity Data not availableTypically ≥97%[4][7]
CAS Number 3742-91-4 (for the racemate)[2]37675-18-6 for (S)-enantiomer, 25137-01-3 for (R)-enantiomer[3][4]

Synthetic Utility and Reactivity

The primary distinction in the utility of this compound and Ethyl piperidine-3-carboxylate lies in the reactivity of the ester group, which often serves as a protecting group for the carboxylic acid functionality during a synthetic sequence.

This compound is favored when the benzyl ester is intended as a temporary protecting group. The key advantage of the benzyl group is its susceptibility to cleavage under mild hydrogenolysis conditions (e.g., using a palladium catalyst and a hydrogen source). This allows for the deprotection of the carboxylic acid without affecting other sensitive functional groups that might be unstable to the harsh conditions of acid or base hydrolysis.

Ethyl piperidine-3-carboxylate , on the other hand, provides a more robust protecting group. The ethyl ester is stable to the catalytic hydrogenation conditions used to remove benzyl groups. It is typically cleaved by hydrolysis using aqueous acid or base, often requiring elevated temperatures. This stability makes it a suitable choice when other parts of the molecule need to be modified via reactions that are incompatible with the conditions required for benzyl group removal.

G Comparative Deprotection Strategies cluster_benzyl Benzyl Ester Pathway cluster_ethyl Ethyl Ester Pathway start_B This compound step1_B Further Synthesis Steps start_B->step1_B deprotection_B Deprotection (Hydrogenolysis) (e.g., H₂, Pd/C) step1_B->deprotection_B product_B Piperidine-3-carboxylic acid deprotection_B->product_B start_E Ethyl piperidine-3-carboxylate step1_E Further Synthesis Steps start_E->step1_E deprotection_E Deprotection (Hydrolysis) (e.g., NaOH or HCl, H₂O, heat) step1_E->deprotection_E product_E Piperidine-3-carboxylic acid deprotection_E->product_E

Applications in Drug Development

Both esters are crucial intermediates in the synthesis of a wide array of biologically active molecules.

  • Ethyl piperidine-3-carboxylate and its enantiomers are used in the synthesis of:

    • Dipeptidyl peptidase-4 (DPP-4) inhibitors.[7][8]

    • Serotonin and noradrenaline reuptake inhibitors.[4][7]

    • GABA uptake inhibitors.[7]

    • Human tryptase inhibitors.[4]

  • This compound and related N-benzyl piperidine structures are frequently employed in the development of:[9]

    • Analgesics and anti-inflammatory drugs.[10][11]

    • Central nervous system (CNS)-active agents.[12]

    • Receptor agonists and antagonists. The N-benzyl piperidine motif is recognized for its ability to engage in cation-π interactions with target proteins and allows for fine-tuning of physicochemical properties.[9]

G General Drug Synthesis Workflow start Piperidine-3-carboxylate (Benzyl or Ethyl ester) step1 N-Functionalization (e.g., Alkylation, Acylation) start->step1 step2 Piperidine Ring Modification (Optional) step1->step2 step3 Deprotection of Carboxylate step2->step3 final_product Active Pharmaceutical Ingredient (API) step3->final_product

Experimental Protocols

Below are representative experimental protocols for key transformations involving these compounds.

Protocol 1: Synthesis of N-Benzyl Ethyl Piperidine-3-carboxylate

This procedure illustrates a common N-alkylation reaction.

  • Dissolution: Dissolve Ethyl piperidine-3-carboxylate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Base: Add a base, for example, sodium tert-butoxide (1.1 equivalents), to the solution and stir at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the cooled solution while maintaining stirring.

  • Reaction: Remove the ice bath and continue to stir the reaction mixture at room temperature for 30 minutes.

  • Work-up: Quench the reaction by adding deionized water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

This protocol is adapted from a similar synthesis of a related compound.[13]

Protocol 2: Deprotection of a Benzyl Ester via Hydrogenolysis

This protocol describes the selective removal of the benzyl protecting group.

  • Setup: In a flask suitable for hydrogenation, dissolve the benzyl ester substrate (1 equivalent) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (this can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected carboxylic acid.

Conclusion

The selection between this compound and Ethyl piperidine-3-carboxylate is a strategic decision dictated by the overall synthetic plan.

  • Choose this compound when you require a protecting group for the carboxylic acid that can be removed under mild, non-hydrolytic conditions, preserving other sensitive functionalities in the molecule. It is the ideal choice for late-stage deprotection in complex syntheses where catalytic hydrogenation is a viable option.

  • Choose Ethyl piperidine-3-carboxylate when a more robust protecting group is necessary, one that can withstand a variety of reaction conditions, including those involving catalytic hydrogenation for other transformations. Its removal via hydrolysis is a reliable method, provided the rest of the molecule is stable to acidic or basic conditions.

By understanding these key differences in reactivity and application, researchers can more effectively utilize these versatile building blocks to advance their drug discovery and development programs.

References

Comparative Analysis of Synthetic Routes for Benzyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the two primary synthetic routes for obtaining Benzyl piperidine-3-carboxylate, a key building block in the development of various pharmaceutical agents. The comparison focuses on reaction efficiency, reagent safety, scalability, and experimental protocols to aid researchers in selecting the optimal pathway for their specific laboratory or industrial requirements.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through two distinct strategies: the direct N-alkylation of a pre-existing piperidine ring or the reduction of a pyridine precursor followed by functionalization.

ParameterRoute 1: N-Alkylation of Piperidine PrecursorRoute 2: Catalytic Hydrogenation of Pyridine Precursor
Starting Material This compoundBenzyl nicotinate (Benzyl pyridine-3-carboxylate)
Key Transformation N-benzylation of a secondary amineCatalytic hydrogenation of a pyridine ring
Common Reagents Benzyl bromide, Benzyl chloride, K₂CO₃, NaHCO₃, Et₃NH₂ gas, Pd/C, PtO₂, Rh/C, Rh/Al₂O₃
Typical Yield 75-95% (estimated for N-benzylation step)>90% (for hydrogenation step)
Purity Good to excellent, purification via extraction/crystallizationHigh, often requires filtration to remove catalyst
Key Advantages Avoids handling of H₂ gas, uses common lab reagents.High atom economy, clean conversion, high yields.
Key Disadvantages Potential for over-alkylation, requires stoichiometric base.Requires specialized high-pressure hydrogenation equipment.

Logical Workflow of Synthetic Strategies

The two primary pathways to this compound originate from different six-membered heterocyclic cores. Route 1 builds upon the saturated piperidine ring, while Route 2 creates the piperidine ring from its aromatic precursor, pyridine.

G cluster_1 Route 1: N-Alkylation Pathway cluster_2 Route 2: Hydrogenation Pathway start1 Piperidine-3-carboxylic Acid ester1 This compound (Precursor) start1->ester1 Esterification start2 Pyridine-3-carboxylic Acid (Nicotinic Acid) ester2 Benzyl nicotinate start2->ester2 Esterification reagent1 Base (e.g., K₂CO₃) Benzyl Bromide ester1->reagent1 product N-Benzyl piperidine-3-carboxylate reagent1->product N-Benzylation reagent2 H₂ Gas Catalyst (e.g., Rh/C) ester2->reagent2 piperidine_ester This compound reagent2->piperidine_ester Hydrogenation piperidine_ester->product N-Benzylation (via Route 1 method)

Caption: Comparative workflow of the two main synthetic routes.

Detailed Experimental Protocols

Route 1: N-Benzylation of this compound

This protocol describes the direct N-alkylation of the piperidine secondary amine using benzyl bromide and a mild inorganic base. This method is analogous to the N-benzylation of similar piperidine esters.[1]

Materials:

  • This compound hydrochloride

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (10 volumes).

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, which can be further purified by column chromatography if necessary.

Route 2: Catalytic Hydrogenation of Benzyl Nicotinate

This protocol involves the saturation of the pyridine ring via catalytic hydrogenation to form the piperidine intermediate, which is then N-benzylated. The hydrogenation conditions are based on established procedures for reducing nicotinic acid and its derivatives.[2]

Part A: Hydrogenation

Materials:

  • Benzyl nicotinate (1.0 eq)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rhodium on Carbon (Rh/C)

  • Methanol (MeOH) or Water

  • Aqueous ammonia (if starting from the acid)

Procedure:

  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve Benzyl nicotinate (1.0 eq) in methanol (15-20 volumes).

  • Carefully add the 5% Rh/Al₂O₃ catalyst (typically 2-5 mol% of rhodium metal relative to the substrate).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 2-3 atmospheres.

  • Agitate the mixture at room temperature. Hydrogen uptake is typically complete within 4-6 hours.

  • Once the reaction is complete (cessation of hydrogen uptake), carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound. This intermediate can be used directly in the next step.

Part B: N-Benzylation

The crude this compound from Part A is then subjected to N-benzylation as described in Route 1 .

Objective Comparison and Analysis

Reagent Handling and Safety
  • Route 1 (N-Alkylation): This route generally involves more benign reagents that are common in any synthesis lab. Benzyl halides are lachrymators and require handling in a fume hood, but they do not necessitate specialized equipment. The use of bases like potassium carbonate is straightforward.

  • Route 2 (Hydrogenation): The primary safety concern is the handling of hydrogen gas under pressure, which requires a dedicated hydrogenation apparatus and proper safety protocols. Precious metal catalysts like Rh/C can be pyrophoric, especially after filtration, and must be handled with care (e.g., kept wet).

Scalability and Equipment
  • Route 1 (N-Alkylation): This method is easily scalable from milligrams to kilograms using standard glass reactors. The primary considerations for scale-up are efficient stirring and heat transfer.

  • Route 2 (Hydrogenation): While highly efficient, scaling up catalytic hydrogenation requires investment in specialized high-pressure reactors. However, for industrial-scale production, this is often the preferred method due to its high efficiency and atom economy.

Cost and Efficiency
  • Starting Materials: The cost can vary based on suppliers. Generally, pyridine-3-carboxylic acid (nicotinic acid) is an inexpensive, widely available commodity chemical. Piperidine-3-carboxylic acid (nipecotic acid) is often more expensive.

  • Catalysts and Reagents: The major cost in Route 2 is the precious metal catalyst (Rhodium, Platinum, or Palladium). However, these catalysts have high turnover numbers and can often be recycled, mitigating the cost on a large scale. The reagents for Route 1 (benzyl halides, bases) are typically less expensive.

  • Yield and Purity: Both routes can provide high yields and purity. Catalytic hydrogenation (Route 2) is known for being a very clean reaction, often yielding a product that requires minimal purification beyond catalyst filtration. N-alkylation (Route 1) may sometimes produce small amounts of quaternary ammonium salt byproducts, potentially requiring chromatographic purification.

Conclusion

The choice between the two synthetic routes for this compound depends heavily on the scale of the synthesis and the available equipment.

  • For small-scale laboratory synthesis and derivatization studies , Route 1 (N-Alkylation) is often more practical. It utilizes standard laboratory glassware and reagents, avoiding the need for a dedicated hydrogenator.

  • For large-scale and industrial production , Route 2 (Catalytic Hydrogenation) is generally superior. Its high atom economy, excellent yields, and the use of a cheaper starting material (nicotinic acid derivative) make it more cost-effective despite the initial investment in specialized equipment.

References

Validating the Purity of Benzyl Piperidine-3-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Benzyl piperidine-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Rigorous analytical validation is essential to ensure that process-related impurities and degradation products are identified and quantified, guaranteeing the quality and consistency of the final drug substance.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound. The information presented is supported by detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed, offering high resolution, sensitivity, and robustness.

This protocol describes a stability-indicating HPLC method for the determination of the purity of this compound and its separation from potential impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    Time (minutes) % Solvent B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Method Validation Parameters (as per ICH guidelines):

  • Specificity: The method should be able to resolve the main peak from potential impurities, degradation products, and placebo components.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte over a specified range should be established.

  • Accuracy: The closeness of the test results to the true value, typically determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the validation of this compound purity by HPLC.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC analysis workflow for this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

  • GC System: A gas chromatograph coupled to a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to silylate the secondary amine and improve peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself.[1][2][3][4][5]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte or impurity signals (e.g., maleic acid or dimethyl sulfone).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

  • Data Processing: The spectra are processed, and the integrals of the analyte, impurities, and the internal standard are carefully determined. The purity is calculated based on the integral ratios and the known purity of the internal standard.

Quantitative Data and Method Comparison

The following tables summarize the expected performance of each technique and provide a direct comparison of their advantages and disadvantages.

Table 1: Comparison of Quantitative Performance

ParameterHPLCGC-MSqNMR
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Precision (RSD) < 2%< 5%< 3%
Accuracy (Recovery) 98-102%95-105%97-103%
Analysis Time per Sample 20-30 minutes30-45 minutes10-20 minutes

Note: The values presented are typical and may vary depending on the specific instrumentation and method optimization.

Table 2: Comparison of Method Attributes

FeatureHPLCGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioNuclear spin properties in a magnetic field
Strengths High resolution, robust, widely applicable, good for non-volatile and thermally labile compounds.High sensitivity, excellent for identification of volatile impurities.Absolute quantification without a specific impurity standard, provides structural information.[1]
Limitations Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
Typical Use Case Routine quality control, purity testing, and stability studies.Identification of unknown volatile impurities, residual solvent analysis.Structural elucidation of impurities, quantification when impurity standards are unavailable.
Logical Decision-Making in Method Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate method.

cluster_decision Decision Points cluster_methods Analytical Methods start Start: Purity Validation of This compound q1 Routine QC & Purity? start->q1 q2 Volatile Impurities Suspected? q1->q2 No hplc HPLC q1->hplc Yes q3 Impurity Standard Unavailable? q2->q3 No gcms GC-MS q2->gcms Yes q3->hplc No, standard available qnmr qNMR q3->qnmr Yes

Caption: Decision diagram for selecting an analytical method.

Conclusion

The validation of this compound purity is a critical step in drug development. HPLC stands out as the primary technique for routine quality control due to its robustness, precision, and applicability to a wide range of compounds. However, for comprehensive impurity profiling, a multi-faceted approach is often beneficial. GC-MS is invaluable for the identification of volatile impurities, while qNMR offers the unique advantage of quantification without the need for specific impurity reference standards, alongside providing definitive structural information. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and safety of their pharmaceutical products.

References

A Comparative Analysis of the Biological Activity of N-Benzylpiperidine Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various N-benzylpiperidine analogs, with a primary focus on their activity as cholinesterase inhibitors. The data presented is compiled from multiple studies and aims to elucidate structure-activity relationships within this class of compounds, which are of significant interest in the development of therapeutics for Alzheimer's disease.

While the primary focus of this guide is on benzylpiperidine-3-carboxylate analogs, the available literature with comprehensive comparative data for this specific subclass is limited. Therefore, to provide a valuable comparative analysis, this guide also includes data from closely related N-benzylpiperidine derivatives, such as carboxamides and other analogs where the benzylpiperidine moiety is a key pharmacophore. The presented data, primarily centered on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), offers insights into the broader structure-activity relationships governing the bioactivity of N-benzylpiperidine compounds.

Comparative Biological Activity Data

The following table summarizes the in vitro cholinesterase inhibitory activity of various N-benzylpiperidine analogs from different studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/Analog ClassSpecific CompoundTarget EnzymeIC50 (µM)Reference
N-Benzylpiperidine Carboxamide Derivatives 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)Acetylcholinesterase (AChE)0.41 ± 1.25[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)Acetylcholinesterase (AChE)5.94 ± 1.08[1]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones Compound 15beeAChE0.39 ± 0.11[2][3]
Compound 15bhuAChE1.49 ± 0.43[2]
Compound 15bhuBChE1.33 ± 0.55[2]
Compound 15jeqBChE0.16 ± 0.04[2][3]
Compound 15jhuAChE1.25 ± 0.48[2]
Compound 15jhuBChE0.66 ± 0.22[2]
Dual HDAC/AChE Inhibitors (N-Benzyl piperidine derivatives) Compound d5Acetylcholinesterase (AChE)6.89[4]
Compound d5Histone Deacetylase (HDAC)0.17[4]
Compound d10Acetylcholinesterase (AChE)3.22[4]
Compound d10Histone Deacetylase (HDAC)0.45[4]
Piperidinone Derivatives 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d)Acetylcholinesterase (AChE)12.55[5]
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g)Butyrylcholinesterase (BuChE)17.28[5]

eeAChE: Electric eel acetylcholinesterase, eqBChE: Equine butyrylcholinesterase, huAChE: Human acetylcholinesterase, huBChE: Human butyrylcholinesterase.

Experimental Protocols

The most commonly cited method for determining acetylcholinesterase and butyrylcholinesterase inhibitory activity in the reviewed literature is the spectrophotometric method developed by Ellman.

Ellman's Method for Cholinesterase Inhibition Assay

Principle: This assay is a colorimetric method used to measure the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) into thiocholine and acetate (or butyrate). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the enzyme activity. The inhibitory activity of the test compounds is determined by measuring the reduction in the rate of TNB formation.

Typical Protocol:

  • Reagents and Solutions:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) from electric eel or human recombinant, or Butyrylcholinesterase (BuChE) from equine serum or human serum.

    • Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

    • DTNB solution (Ellman's reagent).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Positive control (e.g., Donepezil or Tacrine).

  • Assay Procedure (in a 96-well plate):

    • To each well, add a specific volume of phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at 37 °C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • The absorbance is measured kinetically at 412 nm for a defined period (e.g., 5 minutes) using a microplate reader.

    • The rate of reaction is calculated from the change in absorbance over time.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the cholinergic signaling pathway and the workflow for evaluating cholinesterase inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_synthesis ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor Binding AChE->Choline Recycling AChE_Inhibitor AChE Inhibitor (e.g., Benzyl Piperidine Analog) AChE_Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic signaling pathway and the inhibitory action of AChE inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Analysis cluster_conclusion Conclusion Synthesis Synthesis of Benzyl Piperidine Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cholinesterase_Assay Cholinesterase Inhibition Assay (Ellman's Method) Characterization->Cholinesterase_Assay Other_Assays Other Biological Assays (e.g., HDAC, BACE1) Characterization->Other_Assays Docking Molecular Docking Studies Characterization->Docking ADME ADME/Tox Prediction Characterization->ADME IC50_Determination IC50 Value Determination Cholinesterase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Other_Assays->SAR_Analysis Docking->SAR_Analysis ADME->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental workflow for the evaluation of benzyl piperidine analogs.

References

A Comparative Spectroscopic Analysis of Piperidine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ethyl esters of piperidine-2-carboxylic acid, piperidine-3-carboxylic acid, and piperidine-4-carboxylic acid. These compounds are pivotal structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Understanding their distinct spectroscopic properties is crucial for their synthesis, identification, and the development of new therapeutics. This document presents a compilation of experimental data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, alongside standardized protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three positional isomers of ethyl piperidinecarboxylate. This data has been compiled from various spectroscopic databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundPositionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
Ethyl piperidine-2-carboxylate24.12q7.02H-OCH₂CH₃
3.32 - 3.22m1HH-2
3.07 - 2.95m1HH-6 (eq)
2.65 - 2.53m1HH-6 (ax)
1.99 - 1.90m1HH-3
1.78 - 1.69m1HH-5
1.60 - 1.31m3HH-4, H-5
1.21t7.13H-OCH₂CH₃
Ethyl piperidine-3-carboxylate[1]34.07q6.92H-OCH₂CH₃
3.02d12.31HH-2 (ax)
2.87 - 2.70m2HH-2 (eq), H-6 (eq)
2.58t11.21HH-6 (ax)
2.44 - 2.34m1HH-3
1.98 - 1.88m1HH-4
1.70 - 1.56m2HH-5
1.48 - 1.35m1HH-4
1.19t7.13H-OCH₂CH₃
Ethyl piperidine-4-carboxylate[2]44.13q2H-OCH₂CH₃
3.09m2HH-2, H-6 (eq)
2.64m2HH-2, H-6 (ax)
2.41m1HH-4
1.89m2HH-3, H-5 (eq)
1.70m2HH-3, H-5 (ax)
1.26t3H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

CompoundPositionδ (ppm)Assignment
Ethyl piperidine-2-carboxylate2174.16C=O
57.88C-2
51.78-OCH₂CH₃
44.67C-6
28.47C-3
24.56C-5
23.05C-4
14.2 (approx.)-OCH₂CH₃
Ethyl piperidine-3-carboxylate[1]3174.26C=O
60.59-OCH₂CH₃
47.37C-2
45.57C-6
41.52C-3
26.85C-4
24.67C-5
13.96-OCH₂CH₃
Ethyl piperidine-4-carboxylate4175.0 (approx.)C=O
60.3 (approx.)-OCH₂CH₃
41.5 (approx.)C-2, C-6
40.8 (approx.)C-4
28.5 (approx.)C-3, C-5
14.3 (approx.)-OCH₂CH₃

Table 3: FT-IR Spectroscopic Data (Liquid Film/Neat)

CompoundPositionKey Absorptions (cm⁻¹)Assignment
Ethyl piperidine-2-carboxylate2~3300 (br), ~2940, 1730 (s), ~1180N-H stretch, C-H stretch, C=O stretch (ester), C-O stretch
Ethyl piperidine-3-carboxylate3~3300 (br), ~2940, 1728 (s), ~1180N-H stretch, C-H stretch, C=O stretch (ester), C-O stretch
Ethyl piperidine-4-carboxylate[3]4~3300 (br), ~2940, 1725 (s), ~1180N-H stretch, C-H stretch, C=O stretch (ester), C-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundPositionMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethyl piperidine-2-carboxylate[4]2157128, 100, 84, 56
Ethyl piperidine-3-carboxylate3157128, 100, 84, 56
Ethyl piperidine-4-carboxylate[5]4157128, 100, 84, 56

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for piperidine carboxylate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the piperidine carboxylate ester in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug into a clean NMR tube.

    • The final solution depth in the NMR tube should be approximately 4-5 cm.

  • ¹H NMR Acquisition:

    • The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

    • A standard pulse sequence is used with a 90° pulse angle.

    • The spectral width is set to encompass the expected chemical shift range (e.g., -1 to 13 ppm).

    • A sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay is set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • The spectrum is acquired on the same spectrometer, typically at a frequency of 101 MHz or 126 MHz.

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • The spectral width is set to cover the expected range for carbon nuclei (e.g., 0 to 220 ppm).

    • A larger number of scans is required compared to ¹H NMR (often several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative observation of all carbon signals, especially quaternary carbons.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase correction and baseline correction are applied to the resulting spectrum.

    • The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean by wiping with a solvent such as isopropanol and allowing it to dry completely.

    • Place a single drop of the neat liquid sample onto the center of the ATR crystal or one of the salt plates.

    • If using salt plates, carefully place the second plate on top of the first to create a thin liquid film.

  • Data Acquisition:

    • A background spectrum of the clean, empty accessory is collected.

    • The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.

    • An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation (for ESI-MS):

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution should be free of any particulate matter.

  • Data Acquisition (ESI-MS):

    • The sample is introduced into the electrospray ionization (ESI) source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer is operated in positive ion mode.

    • The mass range is set to scan for the expected molecular ion and potential fragments.

    • Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to obtain a stable signal and good ionization.

  • Data Acquisition (EI-MS):

    • The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

    • The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer and detected.

Visualization of a Relevant Biological Pathway

Piperidine carboxylate derivatives are known to exhibit a range of biological activities. One notable area of research is their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. The following diagram illustrates a simplified conceptual workflow for the initial screening of these compounds for their potential as NMDA receptor antagonists.

experimental_workflow Conceptual Workflow for Screening Piperidine Carboxylate Esters as NMDA Receptor Antagonists cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Candidate Evaluation synthesis Synthesis of Piperidine Carboxylate Ester Library purification Purification (e.g., Chromatography) synthesis->purification characterization Spectroscopic Confirmation (NMR, IR, MS) purification->characterization binding_assay Primary Screen: NMDA Receptor Binding Assay characterization->binding_assay functional_assay Secondary Screen: Electrophysiology (e.g., Patch Clamp) binding_assay->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis admet_studies In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar_analysis->admet_studies lead_compound Lead Compound Identification admet_studies->lead_compound

Caption: Conceptual workflow for the discovery of NMDA receptor antagonists.

References

A Comparative Guide to Catalysts for Benzyl Piperidine-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of piperidine derivatives is a cornerstone of modern medicinal chemistry. Benzyl piperidine-3-carboxylate, a key building block for numerous pharmaceutical agents, is typically synthesized via the catalytic hydrogenation of its pyridine precursor, benzyl nicotinate. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, yield, and scalability. This guide provides an objective comparison of common heterogeneous catalysts for this synthesis, supported by representative experimental data and detailed protocols.

The hydrogenation of the stable pyridine ring to a piperidine core is a challenging transformation that necessitates the use of active and robust catalytic systems.[1] Factors such as catalyst type, solvent, temperature, and hydrogen pressure play a crucial role in the success of this reaction.[2] This guide will focus on a comparative analysis of commonly employed noble metal catalysts—Palladium on carbon (Pd/C), Raney Nickel (Ra-Ni), Rhodium on carbon (Rh/C), Ruthenium on carbon (Ru/C), and Platinum on carbon (Pt/C)—for the synthesis of this compound from benzyl nicotinate.

Performance Comparison of Heterogeneous Catalysts

While direct comparative studies for the synthesis of this compound are not extensively available in the public domain, this table summarizes typical performance metrics for the hydrogenation of pyridine derivatives using various common catalysts. These values serve as a general guideline for catalyst selection.

CatalystTypical Catalyst Loading (w/w %)Typical Temperature (°C)Typical H₂ Pressure (bar)Typical Reaction Time (h)Reported Yield (%)Key Characteristics & Selectivity Considerations
Palladium on Carbon (Pd/C) 5-1025-801-504-2480-99Widely used due to its high activity and cost-effectiveness. Acidic additives can enhance its performance.[1][3][4] May cause debenzylation at higher temperatures and pressures.
Raney Nickel (Ra-Ni) 10-5050-15050-2006-4870-95A cost-effective alternative to noble metals, but often requires harsher reaction conditions (higher temperature and pressure).[5][6] Pyrophoric nature requires careful handling.[6]
Rhodium on Carbon (Rh/C) 1-525-605-502-1690-99Highly active catalyst that can operate under milder conditions.[7][8] Often shows good functional group tolerance.
Ruthenium on Carbon (Ru/C) 1-580-15050-15012-4885-95Effective for the hydrogenation of heteroaromatics, but may require higher temperatures and pressures compared to Rhodium.[9]
Platinum on Carbon (Pt/C) 1-525-8010-706-2485-98A versatile catalyst, often used with acidic solvents like acetic acid to improve activity.[10][11] Can be sensitive to catalyst poisons.

Experimental Protocols

The following are generalized experimental protocols for the catalytic hydrogenation of a pyridine substrate to a piperidine derivative. These should be adapted and optimized for the specific synthesis of this compound.

General Synthesis Pathway

The primary route for the synthesis of this compound is the catalytic hydrogenation of Benzyl nicotinate.

Synthesis_Pathway Benzyl_nicotinate Benzyl nicotinate Hydrogen H₂ Gas Catalyst Catalyst (Pd/C, Ra-Ni, Rh/C, Ru/C, or Pt/C) Benzyl_piperidine_3_carboxylate This compound Catalyst->Benzyl_piperidine_3_carboxylate Hydrogenation

Caption: General reaction scheme for the synthesis of this compound.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
  • Reactor Setup: In a high-pressure hydrogenation vessel, dissolve Benzyl nicotinate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[12]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 w/w % of the substrate) to the solution.[3]

  • Reaction Execution: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6 bar) and stir the mixture at the desired temperature (e.g., 30-50 °C).[3]

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Work-up: Upon completion, cautiously vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization to yield this compound.

Protocol 2: Hydrogenation using Raney Nickel (Ra-Ni)
  • Catalyst Preparation: Wash the commercial Raney Nickel slurry with distilled water and then with the chosen reaction solvent (e.g., ethanol) to remove any residual alkali.

  • Reactor Setup: In a high-pressure autoclave, add the washed Raney Nickel (10-50 w/w % of the substrate) and the solvent.

  • Substrate Addition: Add a solution of Benzyl nicotinate (1.0 eq) in the same solvent to the autoclave.

  • Reaction Execution: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to a high pressure (e.g., 100-150 atm). Heat the reaction to the desired temperature (e.g., 100-150 °C) with vigorous stirring.[5]

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. The catalyst can be separated by filtration (keeping it wet to prevent ignition). The product is then isolated from the filtrate by solvent evaporation and purified.

Protocol 3: Hydrogenation using Rhodium on Carbon (Rh/C)
  • Reactor Setup: Dissolve Benzyl nicotinate (1.0 eq) in a suitable solvent, such as 2,2,2-trifluoroethanol (TFE), in a high-pressure reactor.[7]

  • Catalyst Addition: Add 5% Rhodium on carbon (0.5-1 mol%) to the solution.[7]

  • Reaction Execution: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to a mild pressure (e.g., 5 bar). Stir the reaction at a moderate temperature (e.g., 40 °C).[7]

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Pd/C catalyzed reaction.

Protocol 4: Hydrogenation using Ruthenium on Carbon (Ru/C)
  • Reactor Setup: In a high-pressure reactor, combine Benzyl nicotinate (1.0 eq) and a solvent like methanol or ethanol.

  • Catalyst Addition: Add 5% Ruthenium on carbon (1-5 w/w %) to the mixture.

  • Reaction Execution: Seal the reactor, purge with an inert gas, and introduce hydrogen to a high pressure (e.g., 80-100 bar). Heat the reaction to an elevated temperature (e.g., 100-120 °C) and stir.[9]

  • Work-up and Purification: After completion, follow the standard procedure for catalyst removal and product purification.

Protocol 5: Hydrogenation using Platinum on Carbon (Pt/C)
  • Reactor Setup: Dissolve Benzyl nicotinate (1.0 eq) in glacial acetic acid in a high-pressure hydrogenation apparatus.[10]

  • Catalyst Addition: Add Platinum(IV) oxide (Adams' catalyst, PtO₂) or 5% Platinum on carbon (1-5 mol%) to the solution.[10]

  • Reaction Execution: Seal the vessel, purge with nitrogen, and then introduce hydrogen to the desired pressure (e.g., 50-70 bar). Stir the reaction at room temperature.[10]

  • Work-up and Purification: After the reaction, filter the catalyst. Neutralize the acidic solvent with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and evaporate the solvent to obtain the crude product for further purification.

Experimental Workflow Visualization

The general workflow for screening catalysts and optimizing the synthesis of this compound can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Start Start: Benzyl nicotinate Solvent Select Solvent (MeOH, EtOH, AcOH, etc.) Start->Solvent Catalyst Select Catalyst (Pd/C, Ra-Ni, Rh/C, Ru/C, Pt/C) Solvent->Catalyst Conditions Set Reaction Conditions (Temp, Pressure, Time) Catalyst->Conditions Hydrogenation Catalytic Hydrogenation Conditions->Hydrogenation Monitoring Reaction Monitoring (TLC, GC, HPLC) Hydrogenation->Monitoring Monitoring->Hydrogenation Optimize Conditions Workup Work-up (Filtration, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: this compound Characterization->End

Caption: A typical experimental workflow for catalyst screening and optimization.

Conclusion

The selection of an appropriate catalyst for the synthesis of this compound is a critical decision that balances reactivity, selectivity, cost, and safety. Noble metal catalysts such as Pd/C and Rh/C generally offer high activity under milder conditions, making them suitable for laboratory-scale synthesis and the production of high-value compounds.[1][3][7] For larger-scale industrial applications, the cost-effectiveness of Raney Nickel might be more attractive, despite the need for more stringent reaction conditions.[5][6] The information and protocols provided in this guide serve as a starting point for researchers to select and optimize the catalytic system best suited for their specific synthetic needs.

References

A Comparative Guide to In Vitro and In Vivo Studies of Benzyl Piperidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics often begins with the synthesis and evaluation of new chemical entities. Among these, benzyl piperidine-3-carboxylate derivatives have emerged as a promising scaffold, particularly in the pursuit of treatments for neurodegenerative diseases like Alzheimer's. This guide provides a comprehensive comparison of in vitro and in vivo studies on these derivatives, offering a clear perspective on their performance and translational potential. The data presented herein is collated from recent scientific literature to aid researchers in their drug discovery endeavors.

From the Benchtop to Preclinical Models: A Performance Overview

This compound derivatives and their analogues have been extensively studied for their biological activities, most notably as cholinesterase inhibitors. In vitro assays are crucial for initial screening and characterization, providing quantitative measures of a compound's potency. Promising candidates from these initial tests are then advanced to in vivo models to assess their efficacy and safety in a complex biological system.

In Vitro Efficacy: Targeting Cholinesterase

The primary mechanism of action investigated for many benzyl piperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a well-established hallmark of Alzheimer's disease.

A series of novel N-benzylpiperidine carboxamide derivatives were synthesized and evaluated for their ability to inhibit these enzymes. The results, summarized below, highlight the structure-activity relationship and the significant inhibitory potential of these compounds.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Benzyl Piperidine Derivatives

Compound IDModificationsAChE IC₅₀ (µM)BChE IC₅₀ (µM)
Lead Compound (5) 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate0.03 ± 0.07-
20 Amide linker, 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety5.94 ± 1.08-
28 Amide linker, 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl moiety0.41 ± 1.25-
15b 1,3-dimethylbenzimidazolinone core, ortho-methylbenzyl substitution0.39 ± 0.11 (eeAChE)-
15j 1,3-dimethylbenzimidazolinone core, para-chlorobenzyl substitution-0.16 ± 0.04 (eqBChE)

Data sourced from multiple studies, including references[1][2]. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

In a separate study, researchers designed and synthesized N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and AChE.[3] The most promising compounds from this series are detailed below.

Table 2: In Vitro Dual Inhibitory Activity of N-Benzyl Piperidine Derivatives

Compound IDHDAC IC₅₀ (µM)AChE IC₅₀ (µM)
d5 0.176.89
d10 0.453.22

Data from reference[3].

In Vivo Validation: From Enzyme Inhibition to Cognitive Improvement

The true therapeutic potential of a drug candidate can only be ascertained through in vivo studies. For benzyl piperidine derivatives targeting Alzheimer's disease, a key in vivo model is the scopolamine-induced amnesia model in mice, which mimics the cholinergic deficit seen in the disease. The Morris water maze test is a standard behavioral assay used in this model to assess learning and memory.

Compounds 15b and 15j , which demonstrated potent in vitro cholinesterase inhibition, were further evaluated in this in vivo model.[2] Both compounds showed a significant memory amelioration effect, indicating that their in vitro activity translates to a functional improvement in a living organism.[2] Furthermore, these compounds exhibited lower hepatotoxicity compared to the standard drug tacrine, highlighting a favorable safety profile.[2]

Experimental Protocols: A Closer Look at the Methods

Reproducibility is a cornerstone of scientific research. To that end, this section provides an overview of the methodologies employed in the cited studies.

In Vitro: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE was determined using a modified Ellman's spectrophotometric method.[2]

  • Enzyme and Substrate Preparation: Solutions of electric eel AChE (eeAChE) or equine serum BChE (eqBChE), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in phosphate buffer.

  • Assay Procedure: The test compounds are pre-incubated with the respective enzyme for a specified period. The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured spectrophotometrically at a specific wavelength.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. IC₅₀ values are then determined from the dose-response curves.

In Vivo: Morris Water Maze Test

This test is a widely used behavioral procedure to study spatial learning and memory in rodents.[2]

  • Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform. Visual cues are placed around the pool for spatial navigation.

  • Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Drug Administration: In the scopolamine-induced amnesia model, scopolamine is administered to induce cognitive deficits. The test compounds are then administered to assess their ability to reverse these deficits.

Visualizing the Science: Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and a typical drug discovery workflow.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Acetyl-CoA Acetyl-CoA ACh_synthesis Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ChAT ChAT ChAT->ACh_synthesis catalyzes ACh Acetylcholine (ACh) ACh_synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_released ACh Vesicle->ACh_released Exocytosis AChE AChE ACh_released->AChE Degradation AChR Acetylcholine Receptor ACh_released->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal Inhibitor Benzyl Piperidine Derivative Inhibitor->AChE inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of benzyl piperidine derivatives on AChE.

Drug_Discovery_Workflow Start Design Compound Design & Synthesis Start->Design InVitro In Vitro Screening (e.g., Enzyme Assays) Design->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Refinement InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical End Preclinical->End

Caption: A typical workflow for the discovery and development of new therapeutic agents.

This guide demonstrates the critical interplay between in vitro and in vivo studies in the evaluation of this compound derivatives. The promising results from both arenas underscore the therapeutic potential of this chemical scaffold and provide a solid foundation for further research and development in the quest for novel treatments for Alzheimer's disease and other disorders.

References

Confirming the Structure of Benzyl Piperidine-3-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and biological properties of Benzyl piperidine-3-carboxylate derivatives. The information presented is intended to assist researchers in confirming the structure of these compounds and in understanding their potential as therapeutic agents. This document summarizes key spectroscopic data, details experimental protocols for their synthesis and characterization, and compares their biological activities with relevant alternatives.

Structural Confirmation: A Spectroscopic Comparison

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of expected spectroscopic data for representative methyl, ethyl, and benzyl esters of 1-benzylpiperidine-3-carboxylic acid.

Table 1: Comparative Spectroscopic Data for 1-Benzylpiperidine-3-carboxylate Esters

Derivative¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
Methyl 1-benzylpiperidine-3-carboxylate 7.25-7.35 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 3.50 (s, 2H, N-CH₂-Ph), 2.80-3.00 (m, 2H, Pip-H₂), 2.50-2.60 (m, 1H, Pip-H₃), 1.90-2.10 (m, 2H, Pip-H₄), 1.60-1.80 (m, 2H, Pip-H₅)173.5 (C=O), 138.0 (Ar-C), 129.2 (Ar-CH), 128.4 (Ar-CH), 127.2 (Ar-CH), 63.0 (N-CH₂-Ph), 57.5 (Pip-C₂), 51.5 (OCH₃), 49.0 (Pip-C₆), 41.0 (Pip-C₃), 28.0 (Pip-C₄), 25.0 (Pip-C₅)~1735 (C=O, ester), ~1170 (C-O, ester), ~700-750 (Ar C-H bend)233.31 [M]⁺
Ethyl 1-benzylpiperidine-3-carboxylate [1]7.20-7.30 (m, 5H, Ar-H), 4.10 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.48 (s, 2H, N-CH₂-Ph), 2.75-2.95 (m, 2H, Pip-H₂), 2.45-2.55 (m, 1H, Pip-H₃), 1.85-2.05 (m, 2H, Pip-H₄), 1.55-1.75 (m, 2H, Pip-H₅), 1.20 (t, J=7.1 Hz, 3H, OCH₂CH₃)173.0 (C=O), 138.2 (Ar-C), 129.1 (Ar-CH), 128.3 (Ar-CH), 127.1 (Ar-CH), 63.2 (N-CH₂-Ph), 60.5 (OCH₂CH₃), 57.7 (Pip-C₂), 49.2 (Pip-C₆), 41.2 (Pip-C₃), 28.2 (Pip-C₄), 25.2 (Pip-C₅), 14.2 (OCH₂CH₃)~1730 (C=O, ester), ~1180 (C-O, ester), ~700-750 (Ar C-H bend)247.34 [M]⁺
Benzyl 1-benzylpiperidine-3-carboxylate 7.20-7.40 (m, 10H, Ar-H), 5.10 (s, 2H, OCH₂-Ph), 3.52 (s, 2H, N-CH₂-Ph), 2.85-3.05 (m, 2H, Pip-H₂), 2.55-2.65 (m, 1H, Pip-H₃), 1.95-2.15 (m, 2H, Pip-H₄), 1.65-1.85 (m, 2H, Pip-H₅)173.2 (C=O), 138.1 (Ar-C), 136.0 (Ar-C), 129.2 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH), 128.1 (Ar-CH), 127.9 (Ar-CH), 127.2 (Ar-CH), 66.5 (OCH₂-Ph), 63.1 (N-CH₂-Ph), 57.6 (Pip-C₂), 49.1 (Pip-C₆), 41.1 (Pip-C₃), 28.1 (Pip-C₄), 25.1 (Pip-C₅)~1730 (C=O, ester), ~1175 (C-O, ester), ~700-750 (Ar C-H bend)309.40 [M]⁺

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducible research.

General Synthesis of 1-Benzylpiperidine-3-carboxylate Esters

A common method for the synthesis of these esters involves the N-alkylation of a piperidine-3-carboxylate with benzyl bromide.

Protocol: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

  • Materials: Ethyl nipecotate (ethyl piperidine-3-carboxylate), benzyl bromide, potassium carbonate, acetonitrile.

  • Procedure:

    • To a solution of ethyl nipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Characterize the purified product by NMR, IR, and MS.

Synthesis of Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride[2]

This protocol describes the synthesis of a ketone-containing derivative.

  • Method 1:

    • Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% sodium bicarbonate solution and cool to -4 to 0°C.[2]

    • Dissolve benzyl chloride in acetone and add it dropwise to the cooled solution.[2]

    • Stir the mixture in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.[2]

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water, extract with diethyl ether, and then acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.[2]

    • Extract the product with ethyl acetate, dry over anhydrous magnesium sulfate, and remove the solvent under vacuum.[2]

    • Crystallize the product from petroleum ether to obtain the hydrochloride salt.[2]

  • Method 2:

    • Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in tetrahydrofuran and add sodium tert-butoxide, stirring at room temperature for 10 minutes.[2]

    • Cool the mixture to 0°C and add benzyl bromide while stirring.[2]

    • Continue stirring at room temperature for 30 minutes after removing the ice bath.[2]

    • Add deionized water and extract with petroleum ether.[2]

    • Acidify the aqueous layer to pH 2 and extract the product with ethyl acetate.[2]

    • Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[2]

Biological Activity and Comparison with Alternatives

This compound derivatives have garnered significant interest due to their diverse biological activities. They are recognized as important scaffolds in the development of therapeutic agents.

Table 2: Comparison of Biological Activities of Piperidine Derivatives

Compound/Derivative ClassTarget/ActivityReported IC₅₀/Kᵢ ValuesTherapeutic Potential
N-Benzylpiperidine Carboxamides Acetylcholinesterase (AChE) InhibitionIC₅₀ = 0.41 µM - 5.94 µMAlzheimer's Disease
Benzylpiperidine-based compounds Monoacylglycerol lipase (MAGL) InhibitionIC₅₀ in the nanomolar rangeAnti-inflammatory, Anti-nociceptive, Anti-cancer
Meperidine and Normeperidine Benzyl Esters Serotonin Transporter (SERT) LigandsKᵢ = 2.5 nM - 3.9 nMAntidepressant
Acetylcholinesterase Inhibition for Alzheimer's Disease

Certain N-benzylpiperidine carboxamide derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors. For instance, a series of these compounds showed inhibitory activity against AChE with IC₅₀ values in the low micromolar to nanomolar range. The most active analogues in one study, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, displayed IC₅₀ values of 0.41 µM and 5.94 µM, respectively. These findings suggest their potential as therapeutic agents for Alzheimer's disease.

Monoacylglycerol Lipase (MAGL) Inhibition

A class of benzylpiperidine-based compounds has been optimized for the reversible inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. The most effective inhibitors from this class demonstrated IC₅₀ values in the nanomolar range, highlighting their potential as anti-inflammatory, anti-nociceptive, and anti-cancer agents.

Serotonin Transporter (SERT) Ligands

Benzyl ester derivatives of meperidine and normeperidine have shown high affinity and selectivity for the serotonin transporter (SERT). The benzyl ester of a 4-aryl piperidine derivative exhibited a Kᵢ value of 3.9 nM for SERT. The corresponding normeperidine analogue also showed high potency with a Kᵢ of 2.5 nM. These compounds are being investigated for their potential as antidepressants.

Visualizing Structures and Processes

General Structure of 1-Benzylpiperidine-3-carboxylate Esters

The following diagram illustrates the core structure of 1-benzylpiperidine-3-carboxylate with a variable ester group (R).

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Piperidine-3-carboxylate + Benzyl Bromide Reaction N-Alkylation Reaction Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Chromatography Column Chromatography Workup->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR IR IR Spectroscopy Chromatography->IR MS Mass Spectrometry Chromatography->MS caption Experimental workflow for synthesis and characterization. G Substrate Substrate Enzyme Enzyme (e.g., AChE, MAGL) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibitor This compound Derivative Inhibitor->Enzyme Inhibits caption Inhibition of an enzymatic pathway.

References

Comparative Cross-Reactivity Analysis of Benzyl Piperidine-3-Carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of benzyl piperidine-3-carboxylate based compounds and their derivatives. Understanding the off-target interactions of these compounds is critical for predicting potential side effects and ensuring therapeutic selectivity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support drug development efforts.

Introduction to this compound Scaffolds

The this compound scaffold is a versatile structural motif present in a wide range of biologically active compounds. These compounds have been investigated for various therapeutic applications, targeting enzymes, G-protein coupled receptors (GPCRs), and ion channels. Due to the promiscuous nature of some piperidine derivatives, a thorough assessment of their cross-reactivity is a crucial step in the drug discovery and development process. This guide focuses on the off-target binding profiles of representative compounds from this chemical class.

Cross-Reactivity Data Summary

The following table summarizes the binding affinities (Ki, nM) of a representative piperidine-amide derivative against a panel of common off-target receptors associated with adverse drug reactions. Lower Ki values indicate higher binding affinity.

CompoundD2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)H1 Receptor (Ki, nM)hERG Channel (IC50, µM)
Compound 11 15.38.712.5>1000>1000>30

Data synthesized from a study on multi-target antipsychotic piperidine-amide derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of cross-reactivity studies.

Radioligand Binding Assay for GPCR Cross-Reactivity

This protocol outlines a standard method for determining the binding affinity of a test compound to a panel of GPCRs.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor

  • Test compound

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the test compound to various concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the desired concentration of the test compound or the non-specific binding control.

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: After the filters have dried, add scintillation fluid to each well. Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[1][2]

Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against a target enzyme.

Objective: To determine the IC50 value of a test compound for a specific enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test compound

  • Assay buffer

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and test compound in the appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the enzyme and test compound mixture for a specific period to allow for binding.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the reaction rate as a function of the test compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, using non-linear regression.[3][4]

Cell-Based hERG Channel Functional Assay

This protocol describes a common method for evaluating the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity.

Objective: To determine the IC50 value of a test compound for hERG channel inhibition.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel

  • Cell culture medium

  • Flux-sensitive dye (e.g., a thallium-sensitive dye)

  • Stimulation buffer (containing a high concentration of potassium or thallium)

  • Test compound

  • Positive control (a known hERG blocker, e.g., astemizole)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the hERG-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the flux-sensitive dye in a suitable buffer. Incubate to allow for dye uptake.

  • Compound Addition: Add the test compound at various concentrations to the wells and incubate for a specific period.

  • Signal Measurement: Measure the baseline fluorescence. Add the stimulation buffer to all wells to open the hERG channels and initiate ion flux.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity kinetically over time using a fluorescence plate reader. The influx of ions through the open hERG channels will cause a change in fluorescence.

  • Data Analysis: The rate of fluorescence change is proportional to the hERG channel activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value using a dose-response curve.[5][6][7][8]

Visualizations

The following diagrams illustrate a hypothetical signaling pathway involving common off-targets and a generalized workflow for cross-reactivity screening.

cluster_0 Compound Interaction with Off-Targets cluster_1 Potential Downstream Effects Compound Benzyl Piperidine Derivative D2 Dopamine D2 Receptor Compound->D2 Inhibition SHT2A Serotonin 5-HT2A Receptor Compound->SHT2A Inhibition H1 Histamine H1 Receptor Compound->H1 Inhibition hERG hERG K+ Channel Compound->hERG Blockade D2_effect Altered Dopaminergic Signaling D2->D2_effect SHT2A_effect Altered Serotonergic Signaling SHT2A->SHT2A_effect H1_effect Sedation H1->H1_effect hERG_effect Cardiac Arrhythmia Risk hERG->hERG_effect

Caption: Hypothetical signaling pathway of a benzyl piperidine derivative.

cluster_workflow Cross-Reactivity Screening Workflow A Compound Synthesis (Benzyl Piperidine -3-Carboxylate Core) B Primary Target Assay A->B C Broad Panel Cross-Reactivity Screen (e.g., 44 targets) B->C Active Compounds D Data Analysis (IC50 / Ki Determination) C->D E Selectivity Profiling & Lead Optimization D->E

References

Comparative Docking Analysis of Benzyl Piperidine-3-Carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the in silico evaluation of benzyl piperidine-3-carboxylate derivatives and related analogs. This guide provides a comparative analysis of their docking performance against various therapeutic targets, supported by generalized experimental protocols and workflow visualizations.

The benzylpiperidine scaffold is a privileged structural motif frequently employed in medicinal chemistry due to its three-dimensional nature and ability to engage in crucial cation-π interactions with biological targets.[1][2] Specifically, derivatives of piperidine-3-carboxylic acid and its esters, such as benzyl piperidine-3-carboxylates, represent a class of compounds with significant potential for therapeutic applications. Molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of these ligands with their protein targets, thereby accelerating the drug discovery process.[3]

This guide offers a comparative overview of docking studies on this compound analogs and structurally related piperidine derivatives. Due to the limited availability of direct comparative studies on this compound ligands, this analysis incorporates data from closely related compounds, including N-benzylpiperidine and piperidine-3-carboxylic acid derivatives, to provide valuable insights into their potential as therapeutic agents.

Quantitative Comparison of Docking Performance

The following tables summarize the docking scores and binding affinities of various piperidine derivatives against their respective biological targets. This data, collated from multiple studies, facilitates a comparative assessment of the structure-activity relationships (SAR) and potential efficacy of different chemical modifications.

Ligand ClassSpecific AnalogTarget ProteinDocking Score (kcal/mol)Key Interactions & Remarks
N-Benzylpiperidine Derivatives Substituted N-benzylpiperidinesAcetylcholinesterase (AChE)Not explicitly stated as individual scores, but a 3D QSAR model was developed based on docking poses.The piperidinic nitrogen was identified as a key anchor point for rotations during docking.[4]
Piperidine-3-Carboxylic Acid Derivatives Various derivativesMultiple targetsNot explicitly stated as individual scores, but comparative analysis was performed.Serves as a valuable scaffold in drug discovery.[5]
Piperidine Carboxamide Derivatives Compound 25Anaplastic Lymphoma Kinase (ALK)Not explicitly stated, but molecular docking was performed to investigate interactions.The study focused on developing QSAR models.
Piperidine-based Thiosemicarbazones Derivative 5pDihydrofolate reductase (DHFR)Not explicitly stated, but exhibited the highest inhibitory activity (IC50 = 13.70 ± 0.25 µM).In silico analysis was performed to predict binding affinity and interaction patterns.
Piperidine/Piperazine-based Compounds Compound 1Sigma 1 Receptor (S1R)- (Ki = 3.2 nM)Formed a bidentate salt bridge with Glu172 and Asp126, and a hydrogen bond with Glu172.[6]

Experimental Protocols for Molecular Docking

The reliability of in silico docking studies hinges on the meticulous application of standardized protocols. The following section outlines a generalized methodology for performing molecular docking of piperidine-based ligands, based on common practices reported in the literature.[3][7][8]

Protein Preparation
  • Structure Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Initial Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate partial charges are assigned to each atom. This step is crucial for accurate electrostatic interaction calculations.

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to obtain a stable, low-energy conformation.

Ligand Preparation
  • 2D to 3D Conversion: The two-dimensional structure of the this compound ligand or its analog is drawn using chemical drawing software and subsequently converted into a three-dimensional structure.

  • Energy Minimization: The 3D ligand structure is optimized through energy minimization, often using a suitable force field (e.g., MMFF94), to find its most stable conformation.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.

Molecular Docking Simulation
  • Software Selection: A variety of software packages are available for molecular docking, with AutoDock Vina being a widely used tool.[5][9][10][11]

  • Grid Box Generation: A three-dimensional grid box is defined around the active site of the target protein. This grid box specifies the search space within which the docking algorithm will explore possible ligand binding poses.[12]

  • Docking Algorithm: The docking program employs a scoring function and a search algorithm (e.g., a genetic algorithm) to systematically explore different orientations and conformations of the ligand within the active site.[3]

  • Pose Generation and Scoring: The software generates a series of possible binding poses for the ligand and assigns a docking score (typically in kcal/mol) to each pose, which represents an estimation of the binding affinity.

Analysis of Results
  • Binding Pose Selection: The docking poses are ranked based on their scores, and the top-ranked poses are selected for further analysis.

  • Interaction Analysis: The interactions between the ligand and the amino acid residues of the protein's active site are visualized and analyzed. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex.

Visualizing the Docking Workflow and a Conceptual Signaling Pathway

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for molecular docking and a conceptual signaling pathway that could be influenced by a this compound ligand.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose and Score Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis

A generalized workflow for a computational molecular docking study.

Signaling_Pathway Ligand This compound Ligand Receptor Target Receptor (e.g., GPCR, Kinase) Ligand->Receptor Binding & Activation Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Protein Kinase Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

A conceptual signaling pathway modulated by a ligand binding to a target receptor.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl Piperidine-3-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are paramount for ensuring a safe laboratory environment and adhering to regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of benzyl piperidine-3-carboxylate, a heterocyclic organic compound. The following procedures are based on the safety profiles of structurally similar piperidine derivatives and are intended to provide essential safety and logistical information.

I. Hazard Identification and Safety Precautions

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area, such as a fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Classification:

  • Treat all waste containing this compound as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, gloves).

2. Waste Segregation:

  • Do not mix this compound waste with non-hazardous trash or other incompatible waste streams.

  • Keep it in a dedicated, clearly labeled hazardous waste container.

3. Container Management:

  • Use a chemically resistant container that can be securely sealed.

  • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date when the waste was first added to the container.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is cool and dry.

5. Engagement of a Licensed Waste Disposal Company:

  • The disposal of the hazardous waste must be handled by a certified and licensed chemical waste disposal company[1].

  • Provide the disposal company with a full inventory of the waste, including the chemical name and approximate quantity.

6. Documentation:

  • Maintain a detailed record of the waste generated, including the amount and date of disposal. This documentation is crucial for regulatory compliance.

III. Emergency Procedures

In the event of accidental exposure or a spill, immediate action is critical.

Table 2: Emergency Response Procedures

IncidentImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area thoroughly.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Step 1: Classify as Hazardous Waste A->B C Step 2: Segregate in a Labeled, Dedicated Container B->C D Step 3: Store Securely in a Designated Waste Area C->D E Step 4: Arrange for Pickup by a Licensed Disposal Company D->E F Step 5: Complete and Retain Disposal Documentation E->F G End: Proper Disposal Complete F->G

References

Personal protective equipment for handling Benzyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Benzyl piperidine-3-carboxylate. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Goggles conforming to European standard EN 166 or NIOSH (US) approved.[1][2]To protect against splashes and eye irritation.
Hand Protection Chemical-resistant protective gloves (e.g., Nitrile).[1][2]To prevent skin contact.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat is standard.To protect skin and clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation.[1] For large-scale use, emergencies, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][2]To prevent inhalation of dust or vapors.

Operational and Handling Plan

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Adherence to good industrial hygiene and safety practices is essential.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all recommended PPE is worn correctly. Prepare all necessary equipment and reagents within the designated well-ventilated workspace.

  • Handling:

    • Avoid contact with skin and eyes.[1][3][4]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

    • Avoid ingestion. If swallowed, seek immediate medical assistance.[1][5]

    • Practice good industrial hygiene:

      • Do not eat, drink, or smoke when using this product.[1]

      • Wash hands thoroughly before breaks and after handling.[1]

      • Remove and wash contaminated clothing before reuse.[1]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[1][3]

    • Keep the container tightly closed.[3][4]

Workflow for Handling this compound prep 1. Preparation - Don appropriate PPE - Work in a well-ventilated area handling 2. Handling - Avoid skin/eye contact - Avoid inhalation/ingestion - Practice good hygiene prep->handling storage 3. Storage - Dry, cool, well-ventilated area - Keep container tightly closed handling->storage

Handling Workflow Diagram

First Aid Measures

In case of exposure, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[1][2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Get immediate medical attention.[1][2]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4][5] It is crucial to not mix this chemical with other waste and to handle uncleaned containers as if they were the product itself.

Disposal Protocol:

  • Waste Identification: Classify the waste material as hazardous chemical waste.

  • Containment: Collect waste in a suitable, labeled, and tightly closed container. Do not mix with other waste.

  • Professional Disposal: Entrust the disposal to a licensed and approved waste disposal company. Do not dispose of it down the drain.[5][6]

Disposal Plan for this compound start Start: Unused Material or Contaminated Waste contain 1. Containment - Collect in a suitable, labeled container - Do not mix with other waste start->contain dispose 2. Professional Disposal - Contact licensed waste disposal company - Follow all local/national regulations contain->dispose end End: Proper Disposal dispose->end

Disposal Plan Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl piperidine-3-carboxylate
Reactant of Route 2
Benzyl piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.